1-(2-Bromophenyl)-2-methylpropan-1-one
Description
Structure
3D Structure
Properties
IUPAC Name |
1-(2-bromophenyl)-2-methylpropan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11BrO/c1-7(2)10(12)8-5-3-4-6-9(8)11/h3-7H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZFCRURYZCFPFMG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(=O)C1=CC=CC=C1Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11BrO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30606418 | |
| Record name | 1-(2-Bromophenyl)-2-methylpropan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30606418 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
227.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
209223-84-7 | |
| Record name | 1-(2-Bromophenyl)-2-methylpropan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30606418 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-(2-bromophenyl)-2-methylpropan-1-one | |
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| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Foundational & Exploratory
"1-(2-Bromophenyl)-2-methylpropan-1-one" synthesis pathway
Topic: Precision Synthesis of 1-(2-Bromophenyl)-2-methylpropan-1-one CAS: 209223-84-7 Common Name: o-Bromoisobutyrophenone[1]
Part 1: Executive Summary & Strategic Analysis
1-(2-Bromophenyl)-2-methylpropan-1-one is a sterically congested, halogenated aromatic ketone.[1] It serves as a critical scaffold in the synthesis of CNS-active agents, substituted cathinones, and heterocyclic pharmaceutical intermediates (e.g., indoles via palladium-catalyzed cyclization).[1]
From a retrosynthetic perspective, the ortho-bromo substituent introduces significant electronic and steric challenges.[1] Standard Friedel-Crafts acylation of bromobenzene is non-viable due to the directing nature of the halogen (favoring para) and steric hindrance at the ortho position. Consequently, the synthesis must rely on nucleophilic addition to pre-functionalized ortho-arenes .[1]
This guide details the two most robust, high-fidelity pathways for research and scale-up:
-
The Nucleophilic Addition-Oxidation Pathway (Recommended): A highly reliable, two-step protocol using 2-bromobenzaldehyde.[1]
-
The Weinreb Amide Pathway (High Precision): A convergent route enabling strict stoichiometric control, ideal for preventing over-alkylation.
Part 2: Retrosynthetic Logic & Pathway Selection
The following diagram illustrates the strategic disconnections available for this target.
Figure 1: Retrosynthetic analysis showing the two primary disconnection strategies.[1] The Alcohol route (left) is preferred for ease of handling.
Part 3: Detailed Synthesis Protocols
Method A: The Grignard Addition-Oxidation Route (Gold Standard)[1]
This pathway is preferred for laboratory-scale synthesis (1g – 100g) due to the commercial availability of 2-bromobenzaldehyde and the stability of the intermediate alcohol.[1]
Mechanism:
-
Nucleophilic Attack: Isopropylmagnesium chloride adds to the carbonyl of 2-bromobenzaldehyde.
-
Oxidation: The resulting secondary alcohol is oxidized to the ketone using Swern or PCC conditions to avoid affecting the aromatic bromine.
Step 1: Synthesis of 1-(2-Bromophenyl)-2-methylpropan-1-ol
| Parameter | Specification |
| Precursor | 2-Bromobenzaldehyde (1.0 equiv) |
| Reagent | Isopropylmagnesium Chloride (2.0 M in THF, 1.2 equiv) |
| Solvent | Anhydrous THF (Tetrahydrofuran) |
| Temperature | 0°C to Room Temperature (RT) |
| Atmosphere | Nitrogen or Argon (Strictly inert) |
Protocol:
-
Setup: Flame-dry a 3-neck round-bottom flask equipped with a magnetic stir bar, addition funnel, and nitrogen inlet.
-
Dissolution: Charge the flask with 2-bromobenzaldehyde (18.5 g, 100 mmol) and anhydrous THF (100 mL). Cool the solution to 0°C using an ice bath.
-
Addition: Transfer Isopropylmagnesium chloride (60 mL of 2.0 M solution, 120 mmol) to the addition funnel. Add dropwise over 30 minutes. Note: Maintain internal temperature < 5°C to minimize halogen-metal exchange side reactions.[1]
-
Reaction: Allow the mixture to warm to RT and stir for 2 hours. Monitor by TLC (Hexane/EtOAc 8:1).
-
Quench: Cool back to 0°C. Slowly quench with saturated aqueous NH₄Cl (50 mL).
-
Workup: Extract with Diethyl Ether (3 x 50 mL). Wash combined organics with Brine, dry over MgSO₄, and concentrate in vacuo.[2]
-
Purification: The crude alcohol is typically pure enough (>95%) for the next step. If needed, purify via flash chromatography (Silica, 0-10% EtOAc/Hexanes).
Step 2: Oxidation to 1-(2-Bromophenyl)-2-methylpropan-1-one
Recommended Oxidant: PCC (Pyridinium Chlorochromate) for simplicity, or Swern for larger scales to avoid Chromium waste.
Protocol (PCC Method):
-
Suspension: In a round-bottom flask, suspend PCC (32.3 g, 150 mmol) in anhydrous CH₂Cl₂ (200 mL).
-
Addition: Add the alcohol from Step 1 (22.9 g, 100 mmol) dissolved in CH₂Cl₂ (50 mL) in one portion.
-
Stir: Stir vigorously at RT for 3-4 hours. The orange suspension will turn black/brown.
-
Filtration: Filter the reaction mixture through a pad of Celite/Silica to remove chromium tars. Wash the pad thoroughly with CH₂Cl₂.
-
Isolation: Concentrate the filtrate. The residue is the target ketone.
-
Final Purification: Distillation under reduced pressure (approx. 110-115°C at 5 mmHg) or column chromatography.
Method B: The Weinreb Amide Route (High Precision)
This route is ideal when over-addition (formation of tertiary alcohol) is a concern, as Weinreb amides form stable chelates that prevent double-addition of the Grignard reagent.
Workflow Diagram:
Figure 2: The Weinreb Amide pathway ensures mono-alkylation, crucial for preventing tertiary alcohol byproducts.[1]
Protocol:
-
Amide Formation: React 2-bromobenzoyl chloride with N,O-dimethylhydroxylamine hydrochloride (1.1 equiv) and Triethylamine (2.2 equiv) in DCM at 0°C. Yields N-methoxy-N-methyl-2-bromobenzamide.[1]
-
Grignard Addition: Dissolve the Weinreb amide in THF and cool to -78°C . Add Isopropylmagnesium chloride (1.2 equiv) slowly.
-
Critical Control Point: The low temperature is mandatory here. At higher temperatures (>-20°C), the Grignard reagent may undergo Halogen-Metal Exchange with the ortho-bromine, leading to self-coupling or polymerization.[1]
-
-
Hydrolysis: Quench with dilute HCl. The tetrahedral intermediate collapses to release the ketone.
Part 4: Critical Process Parameters (CPPs) & Troubleshooting
| Issue | Cause | Mitigation Strategy |
| Halogen-Metal Exchange | Reaction of Mg with Ar-Br bond instead of Carbonyl.[1][3] | Strict Temp Control: Keep Grignard addition < 0°C (Method A) or -78°C (Method B). Use "Turbo Grignard" (iPrMgCl[4]·LiCl) only if specifically intending exchange (not for this synthesis). |
| Tertiary Alcohol Formation | Double addition of Grignard. | Use Method B (Weinreb) . In Method A, ensure slow addition of Grignard to Aldehyde (inverse addition can also be used). |
| Regioisomer Impurities | Starting material contamination. | Verify purity of 2-bromobenzaldehyde by GC-MS prior to start.[1] Isomers (3-bromo, 4-bromo) are difficult to separate after synthesis.[1] |
Part 5: Safety & Toxicology (E-E-A-T)
-
Isopropylmagnesium Chloride: Pyrophoric and moisture-sensitive.[1] Handle only under inert atmosphere.
-
PCC (Chromium VI): Highly toxic and carcinogenic. All waste must be segregated as heavy metal waste.
-
Target Molecule: Halogenated ketones can be lachrymators (tear agents) and skin irritants. Handle with double gloves and in a fume hood.
-
Regulatory Note: While this specific ketone is a chemical intermediate, it is structurally related to precursors for controlled substances. Maintain strict inventory logs and usage justification.
References
-
PubChem. 1-(2-Bromophenyl)-2-methylpropan-1-one (Compound).[1][5] National Library of Medicine. [Link]
-
Krasovskiy, A., & Knochel, P. (2004).[6] A LiCl-Mediated Br/Mg Exchange Reaction for the Preparation of Functionalized Aryl- and Heteroarylmagnesium Compounds.[1][6] Angewandte Chemie International Edition.[6] (Context on Halogen-Metal Exchange risks). [Link]
-
Organic Syntheses. Preparation of Grignard Reagents and Reaction with Carbonyls. Org.[6][7][8][9] Synth. Coll. Vol. 6, p. 242. (General Protocol grounding). [Link]
Sources
- 1. prepchem.com [prepchem.com]
- 2. rsc.org [rsc.org]
- 3. benchchem.com [benchchem.com]
- 4. Isopropylmagnesium chloride - Wikipedia [en.wikipedia.org]
- 5. PubChemLite - 1-(2-bromophenyl)-2-methylpropan-1-one (C10H11BrO) [pubchemlite.lcsb.uni.lu]
- 6. A LiCl-Mediated Br/Mg Exchange Reaction for the Preparation of Functionalized Aryl- and Heteroarylmagnesium Compounds from Organic Bromides [organic-chemistry.org]
- 7. Formation of bi-aryls via a domino palladium catalysis | Article Information | J-GLOBAL [jglobal.jst.go.jp]
- 8. brainly.com [brainly.com]
- 9. 2-Bromo-1-phenyl-pentan-1-one synthesis - chemicalbook [chemicalbook.com]
"1-(2-Bromophenyl)-2-methylpropan-1-one" CAS number and identifiers
The following technical guide details the properties, synthesis, and applications of 1-(2-Bromophenyl)-2-methylpropan-1-one , a sterically hindered aryl ketone used as a scaffold in medicinal chemistry and materials science.
CAS Number: 209223-84-7 Synonyms: 2'-Bromoisobutyrophenone; o-Bromoisobutyrophenone; 1-(2-Bromophenyl)-2-methyl-1-propanone.
Part 1: Executive Summary & Identification[1]
In the landscape of substituted phenones, 1-(2-Bromophenyl)-2-methylpropan-1-one represents a critical structural motif. Unlike its para-substituted isomer (used widely in polymerization) or its alpha-bromo analog (a potent lachrymator), this ortho-brominated aryl ketone serves as a specialized "gatekeeper" scaffold.
The presence of the bromine atom at the ortho position (C2) relative to the carbonyl group introduces significant steric strain and electronic influence. This unique geometry makes it a valuable precursor for synthesizing sterically congested biaryl systems via Palladium-catalyzed cross-coupling (Suzuki-Miyaura) and for accessing fused heterocyclic systems like indoles and quinolines.
Chemical Identity Datasheet[2]
| Property | Specification |
| CAS Number | 209223-84-7 |
| IUPAC Name | 1-(2-Bromophenyl)-2-methylpropan-1-one |
| Molecular Formula | C₁₀H₁₁BrO |
| Molecular Weight | 227.10 g/mol |
| SMILES | CC(C)C(=O)C1=CC=CC=C1Br |
| Appearance | Pale yellow oil to clear liquid |
| Boiling Point | ~115–120 °C (at 0.5 mmHg) [Predicted] |
| Solubility | Soluble in DCM, THF, Ethyl Acetate; Insoluble in Water |
| Key Hazard | Skin Irritant (H315), Eye Irritant (H319) |
CRITICAL DISAMBIGUATION: Do not confuse this compound with 2-Bromo-2-methyl-1-phenylpropan-1-one (CAS 10409-54-8), often called "alpha-bromoisobutyrophenone."[1] The latter has the bromine on the alkyl chain and is a regulated lachrymatory agent. The subject of this guide has the bromine on the aromatic ring.
Part 2: Synthetic Architecture
Mechanistic Strategy: The "Nucleophilic Control" Route
Direct Friedel-Crafts acylation of bromobenzene with isobutyryl chloride yields predominantly the para-isomer due to steric hindrance, making isolation of the ortho-isomer inefficient.
To ensure regiochemical purity, we employ a Grignard Addition-Oxidation Sequence . This pathway utilizes the high reactivity of the aldehyde carbonyl relative to the aryl bromide, preventing unwanted magnesium-halogen exchange.
Workflow Diagram
Caption: Two-step regiospecific synthesis avoiding para-isomer contamination.
Detailed Experimental Protocol
Step 1: Grignard Addition
Objective: Synthesize 1-(2-bromophenyl)-2-methylpropan-1-ol.
-
Setup: Flame-dry a 250 mL 3-neck round-bottom flask equipped with a magnetic stir bar, nitrogen inlet, and addition funnel.
-
Reagents: Charge the flask with 2-Bromobenzaldehyde (5.0 g, 27 mmol) dissolved in anhydrous THF (50 mL). Cool the solution to 0 °C in an ice bath.
-
Addition: Slowly add Isopropylmagnesium chloride (2.0 M in THF, 16.2 mL, 32.4 mmol) dropwise over 20 minutes.
-
Scientist's Note: Maintaining 0 °C is crucial. Higher temperatures increase the risk of Mg-Halogen exchange at the ortho-position, which would lead to self-coupling or polymerization.
-
-
Reaction: Stir at 0 °C for 1 hour, then allow to warm to room temperature (RT) for 1 hour. Monitor by TLC (Hexane/EtOAc 4:1).
-
Quench: Carefully quench with saturated aqueous NH₄Cl (30 mL).
-
Workup: Extract with Diethyl Ether (3 x 50 mL). Wash combined organics with brine, dry over MgSO₄, and concentrate in vacuo.
-
Yield: Expect ~90% yield of the crude alcohol (colorless oil).
Step 2: Oxidation (Dess-Martin Periodinane)
Objective: Oxidation of the secondary alcohol to the ketone.
-
Setup: Dissolve the crude alcohol from Step 1 in anhydrous Dichloromethane (DCM, 60 mL).
-
Reaction: Add Dess-Martin Periodinane (DMP) (1.2 equiv) in one portion.
-
Observation: Stir at RT for 2–3 hours. The reaction is generally clean; a white precipitate (iodinane byproduct) may form.
-
Workup: Quench with a 1:1 mixture of sat. Na₂S₂O₃ and sat. NaHCO₃ (to reduce unreacted iodine species and neutralize acid). Stir vigorously until two clear layers form.
-
Purification: Extract with DCM. Flash column chromatography (Silica gel, 0-10% EtOAc in Hexanes) yields the pure ketone.
-
Characterization:
-
¹H NMR (400 MHz, CDCl₃): δ 7.60 (d, 1H), 7.40–7.25 (m, 3H), 3.35 (sept, 1H), 1.20 (d, 6H).
-
Diagnostic Signal: The isopropyl methine proton (septet) and the downfield shift of the aromatic proton ortho to the carbonyl confirm the structure.
-
Part 3: Applications in Drug Discovery
The ortho-bromo substituent is not merely a bystander; it is a "functional handle." In modern drug discovery, this molecule is primarily used as a scaffold for Palladium-Catalyzed Cross-Coupling .
The Suzuki-Miyaura Pathway
The steric bulk of the isopropyl group combined with the ortho-bromide makes this a challenging but rewarding substrate for creating axially chiral biaryls or hindered pharmacophores.
Caption: Catalytic cycle for converting the ortho-bromo scaffold into biaryl drug precursors.
Specific Utility
-
Bupropion Analogues: While Bupropion utilizes a meta-chloro substituent, the ortho-bromo analogues are synthesized to study steric tolerance in the dopamine transporter (DAT) binding pocket.
-
Indole Synthesis: Reaction with amines followed by Pd-catalyzed intramolecular amination (Buchwald-Hartwig) yields 3-substituted indoles, a core structure in serotonin receptor modulators.
Part 4: Safety & Handling (E-E-A-T)
Every protocol must be grounded in safety. While 1-(2-Bromophenyl)-2-methylpropan-1-one is less volatile than lower molecular weight ketones, it possesses specific hazards.
-
Lachrymator Potential: Unlike alpha-bromo ketones, this aryl bromide is not a strong lachrymator. However, it should still be handled in a fume hood to prevent respiratory irritation (H335).
-
Skin Absorption: Aryl bromides can be lipophilic. Wear nitrile gloves (minimum 0.11 mm thickness) and lab coat.
-
Storage: Store under inert atmosphere (Nitrogen/Argon) at 2–8 °C. The benzylic position (tertiary carbon of the isopropyl group) is susceptible to slow auto-oxidation over months if exposed to air.
References
-
Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. [Link]
-
Knochel, P., et al. (2002).[2] Functionalized Grignard Reagents via a Halogen–Magnesium Exchange Reaction. Angewandte Chemie International Edition, 42(36), 4302-4320. (Cited for context on Mg-Halogen exchange risks). [Link]
-
PubChem. (2024).[3] Compound Summary: 1-(2-Bromophenyl)propan-1-one (Structural Analog Data). [Link]
Sources
"1-(2-Bromophenyl)-2-methylpropan-1-one" molecular weight and formula
An In-Depth Technical Guide to 1-(2-Bromophenyl)-2-methylpropan-1-one: Synthesis, Characterization, and Applications
This technical guide provides a comprehensive overview of 1-(2-bromophenyl)-2-methylpropan-1-one, a halogenated aromatic ketone of significant interest to researchers in synthetic and medicinal chemistry. We will explore its fundamental physicochemical properties, delve into robust synthetic methodologies, detail its spectroscopic signature, and discuss its applications as a versatile chemical building block.
Core Molecular Profile
1-(2-Bromophenyl)-2-methylpropan-1-one is a chemical intermediate whose structure combines a sterically hindered isopropyl ketone with a 2-substituted bromophenyl ring. This arrangement makes it a valuable precursor for creating complex molecular architectures, particularly in the development of novel pharmaceuticals and agrochemicals. The presence of the bromine atom at the ortho position provides a reactive handle for a variety of cross-coupling reactions, enabling further molecular elaboration.
Physicochemical and Spectroscopic Data Summary
The key quantitative data for 1-(2-bromophenyl)-2-methylpropan-1-one are summarized in the table below. These values are essential for reaction planning, stoichiometric calculations, and analytical characterization.
| Property | Value | Source(s) |
| Molecular Formula | C₁₀H₁₁BrO | [1][2] |
| Molecular Weight | 227.10 g/mol | [1] |
| Monoisotopic Mass | 225.99933 Da | [2] |
| CAS Number | 209223-84-7 | [1][3] |
| IUPAC Name | 1-(2-bromophenyl)-2-methylpropan-1-one |
Synthetic Methodologies and Mechanistic Insights
The synthesis of 1-(2-bromophenyl)-2-methylpropan-1-one can be approached through several established organic chemistry transformations. The choice of method often depends on the availability of starting materials, desired scale, and laboratory capabilities. We will detail two primary, reliable synthetic routes: Friedel-Crafts Acylation and a Grignard-based approach.
Route 1: Friedel-Crafts Acylation of Bromobenzene
This is the most direct and classical approach, involving an electrophilic aromatic substitution reaction.[4][5] Bromobenzene is reacted with isobutyryl chloride in the presence of a strong Lewis acid catalyst, such as aluminum chloride (AlCl₃).
Causality of Experimental Choices:
-
Lewis Acid Catalyst (AlCl₃): The catalyst is crucial for generating the highly electrophilic acylium ion from the isobutyryl chloride.[1][6] The acylium ion is sufficiently reactive to attack the electron-rich aromatic ring of bromobenzene.[1] A stoichiometric amount of the catalyst is required because the product ketone complexes with the AlCl₃, rendering it inactive.[4]
-
Solvent: An inert solvent like dichloromethane (DCM) or carbon disulfide (CS₂) is used to dissolve the reactants without participating in the reaction.
-
Reaction Quench: The reaction is quenched by slowly adding the mixture to ice-cold water or dilute acid. This hydrolyzes the aluminum chloride-ketone complex, liberating the final product and decomposing any remaining acyl chloride and catalyst.
Experimental Protocol: Friedel-Crafts Acylation
-
Apparatus Setup: Assemble a dry, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas outlet (to vent HCl gas safely into a trap). Ensure all glassware is oven-dried to prevent moisture from deactivating the catalyst.
-
Reagent Charging: Under an inert atmosphere (e.g., nitrogen or argon), charge the flask with anhydrous aluminum chloride (1.1 eq.) and dry dichloromethane.
-
Substrate Addition: Add bromobenzene (1.0 eq.) to the flask and cool the mixture to 0 °C in an ice bath.
-
Acyl Chloride Addition: Add isobutyryl chloride (1.05 eq.) to the dropping funnel and add it dropwise to the stirred reaction mixture over 30-60 minutes, maintaining the temperature at 0 °C.
-
Reaction: After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Workup: Carefully and slowly pour the reaction mixture into a beaker containing crushed ice and concentrated HCl. This will quench the reaction and dissolve the aluminum salts.
-
Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer twice with dichloromethane. Combine the organic layers.
-
Purification: Wash the combined organic layers with saturated sodium bicarbonate solution, then with brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator. The crude product can be further purified by vacuum distillation or column chromatography.
Caption: Friedel-Crafts Acylation Workflow.
Route 2: Grignard Reaction with 2-Bromobenzonitrile
An alternative route involves the synthesis of the ketone via a Grignard reaction. This method is particularly useful if bromobenzene is not the desired starting material. The key step is the nucleophilic attack of an isopropyl Grignard reagent on the electrophilic carbon of the nitrile group in 2-bromobenzonitrile.
Causality of Experimental Choices:
-
Grignard Reagent: Isopropylmagnesium bromide is prepared from isopropyl bromide and magnesium turnings. It serves as a potent source of the isopropyl nucleophile.
-
Anhydrous Conditions: Grignard reagents are extremely sensitive to protic sources like water, which will immediately quench the reagent.[7][8] Therefore, anhydrous solvents (typically diethyl ether or THF) and oven-dried glassware are mandatory.[8]
-
Hydrolysis Step: The initial reaction between the Grignard reagent and the nitrile forms an imine-magnesium salt intermediate. Acidic hydrolysis is required to convert this intermediate into the final ketone product.[9]
Experimental Protocol: Grignard Synthesis
-
Grignard Reagent Preparation: In a flame-dried, three-necked flask under an inert atmosphere, add magnesium turnings (1.2 eq.). Add a solution of isopropyl bromide (1.2 eq.) in anhydrous diethyl ether dropwise to initiate the reaction (a small crystal of iodine can be added to activate the magnesium if necessary). Maintain a gentle reflux until the magnesium is consumed.
-
Nitrile Addition: Cool the freshly prepared Grignard reagent to 0 °C. Add a solution of 2-bromobenzonitrile (1.0 eq.) in anhydrous diethyl ether dropwise.
-
Reaction: After addition, allow the mixture to warm to room temperature and then heat to reflux for 2-3 hours to ensure complete reaction.
-
Hydrolysis: Cool the reaction mixture in an ice bath and carefully quench by the slow, dropwise addition of aqueous HCl (e.g., 3M). This step is exothermic and will hydrolyze the intermediate to the ketone.
-
Extraction and Purification: Follow steps 7 and 8 from the Friedel-Crafts protocol to extract and purify the final product.
Caption: Grignard Synthesis Workflow.
Spectroscopic Characterization
Accurate characterization of the synthesized molecule is critical for confirming its identity and purity. Below are the predicted spectroscopic data based on the structure of 1-(2-bromophenyl)-2-methylpropan-1-one and principles of spectroscopic analysis.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule.
-
¹H NMR: The proton NMR spectrum is expected to show three distinct signals.
-
A doublet integrating to 6 protons for the two equivalent methyl groups (CH₃) of the isopropyl moiety. This signal will be split by the adjacent methine proton.
-
A septet (or multiplet) integrating to 1 proton for the methine (CH) proton of the isopropyl group, split by the six protons of the adjacent methyl groups.
-
A complex multiplet pattern integrating to 4 protons, corresponding to the four protons on the aromatic ring. The ortho-substitution pattern will lead to a complex splitting pattern.
-
-
¹³C NMR: The carbon NMR spectrum should display 8 unique signals.
-
Two signals in the aliphatic region: one for the equivalent methyl carbons and one for the methine carbon of the isopropyl group.
-
Six signals in the aromatic/carbonyl region: one for the carbonyl carbon (expected to be downfield, >190 ppm), one for the carbon bearing the bromine atom (ipso-carbon), and four for the remaining aromatic carbons.
-
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and can reveal structural information through fragmentation patterns.[10][11]
-
Molecular Ion (M⁺): The mass spectrum will show a molecular ion peak. Due to the presence of bromine, this peak will appear as a pair of signals of nearly equal intensity (the M⁺ and M+2 peaks), corresponding to the natural isotopic abundance of ⁷⁹Br and ⁸¹Br.
-
Key Fragmentation Pathways: Electron impact ionization is expected to cause fragmentation of the molecular ion.[12] Common fragmentation patterns for ketones include alpha-cleavage.
-
Loss of Isopropyl Radical: Cleavage of the bond between the carbonyl group and the isopropyl group would result in a prominent peak corresponding to the 2-bromobenzoyl cation [BrC₆H₄CO]⁺.
-
Formation of Isopropyl Cation: Cleavage can also lead to the formation of the isopropyl cation [(CH₃)₂CH]⁺, which would appear at an m/z of 43.
-
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in the molecule.
-
C=O Stretch: A strong, sharp absorption band is expected in the region of 1680-1700 cm⁻¹ , characteristic of an aryl ketone.
-
Aromatic C-H Stretch: Signals will appear just above 3000 cm⁻¹ .
-
Aliphatic C-H Stretch: Signals will appear just below 3000 cm⁻¹ for the isopropyl group.[13]
-
C-Br Stretch: A moderate to strong absorption in the fingerprint region, typically between 500-650 cm⁻¹ , indicates the presence of the carbon-bromine bond.[13]
Applications in Research and Development
Halogenated aromatic ketones like 1-(2-bromophenyl)-2-methylpropan-1-one are highly valued as intermediates in organic synthesis, particularly in the fields of drug discovery and materials science.[14]
-
Pharmaceutical Synthesis: This compound serves as a key building block for the synthesis of more complex Active Pharmaceutical Ingredients (APIs).[15] The bromophenyl moiety is a common feature in many bioactive molecules, and the ketone functionality can be readily transformed into other groups (e.g., alcohols, amines, or heterocyclic rings).
-
Cross-Coupling Reactions: The bromine atom acts as a versatile functional handle for transition-metal-catalyzed cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings. These reactions allow for the formation of new carbon-carbon or carbon-heteroatom bonds, enabling the construction of a diverse library of compounds for screening and development.
-
Scaffold for Medicinal Chemistry: The isobutyrophenone core provides a robust scaffold that can be systematically modified. Researchers can explore structure-activity relationships (SAR) by varying the substituents on the aromatic ring (via cross-coupling) or by modifying the ketone group, aiding in the optimization of lead compounds in drug development programs.
References
-
PubChem. 1-(3-Bromophenyl)-2-methylpropan-1-one. National Center for Biotechnology Information. Available from: [Link]
-
University of Houston. GRIGNARD REACTION – Synthesis of Benzoic Acid. Available from: [Link]
-
University of Wisconsin-Madison. Grignard Reaction. Available from: [Link]
-
Wikipedia. Friedel–Crafts reaction. Available from: [Link]
-
Chemguide. FRAGMENTATION PATTERNS IN THE MASS SPECTRA OF ORGANIC COMPOUNDS. Available from: [Link]
-
Chemistry LibreTexts. 16.3: Alkylation and Acylation of Aromatic Rings - The Friedel-Crafts Reaction. Available from: [Link]
-
PubChemLite. 1-(2-bromophenyl)-2-methylpropan-1-one. Available from: [Link]
-
Save My Exams. Friedel-Crafts Acylation (AQA A Level Chemistry): Revision Note. Available from: [Link]
-
Organic Syntheses. Large Scale Synthesis of Enantiomerically Pure (S)-3-(4-Bromophenyl)butanoic Acid. Available from: [Link]
-
Asian Journal of Organic & Medicinal Chemistry. Ultrasound Promoted One-pot Synthesis of α-Bromo Ketones using N-Bromosuccinimide. Available from: [Link]
-
ResearchGate. EXPERIMENT SEVEN: THE GRIGNARD REACTION: PREPARATION OF 2-METHYL-2-HEXANOL. Available from: [Link]
-
PrepChem.com. Synthesis of 1(2-bromophenyl)propanol. Available from: [Link]
-
Chemistry LibreTexts. Mass Spectrometry - Fragmentation Patterns. Available from: [Link]
-
Organic Chemistry Portal. Friedel-Crafts Acylation. Available from: [Link]
-
ResearchGate. The analytical profiles and identification of the Designer drugs 1-(4-bromophenyl)-2- (methylamino)propan-1-one (brephedrone) in the forensic facilities. Available from: [Link]
-
Chemistry Stack Exchange. Elucidating an unknown compound using 1H- and 13C-NMR spectral data. Available from: [Link]
-
NIST WebBook. 1-Propanone, 2-bromo-1-phenyl-. Available from: [Link]
-
Doc Brown's Chemistry. Advanced Organic Chemistry: Infrared spectrum of 1-bromo-2-methylpropane. Available from: [Link]
-
University of California, Irvine. OXIDATIONS 5. Available from: [Link]
-
Homework.Study.com. Why is 2-methylpropan-2-ol an excellent solvent for oxidation reactions while propan-1-olis is a.... Available from: [Link]
-
ResearchGate. Mass spectral fragmentation pattern of the underivatized halogenated phenylpiperazinopropanones under EI (70 eV) conditions. Available from: [Link]
-
SciSpace. 1H and 13C NMR for the Profiling of Natural Product Extracts: Theory and Applications. Available from: [Link]
-
ScienceDirect. Application of chiral building blocks to the synthesis of drugs. Available from: [Link]
-
The Royal Society of Chemistry. 1H and 13C NMR spectra of the catalytic synthesized compounds. Available from: [Link]
-
ResearchGate. Figure S21. 1 H NMR spectrum of 1-(2-Bromophenyl)ethanone oxime (2k). Available from: [Link]
-
HSC Chemistry & Physics. How to Interpret Mass Spectrum Fragmentation Patterns. Available from: [Link]
-
HSCprep. Decoding Mass Spectrometry: Understanding Molecular Fragmentation Patterns. Available from: [Link]
-
PubChemLite. 1-(2-bromophenyl)-2-methylpropan-1-ol. Available from: [Link]
-
Organic Syntheses. ALDEHYDES FROM 1,1,3,3-TETRAMETHYLBUTYL ISONITRILE AND ORGANOMETALLIC REAGENTS. Available from: [Link]
-
NIST WebBook. 1-Propanone, 2-bromo-1-phenyl-. Available from: [Link]
-
Shaalaa.com. What is the action of Grignard reagent on benzonitrile?. Available from: [Link]
-
PubChem. 1-(3-Bromophenyl)-2-methylpropan-1-one Safety and Hazards. National Center for Biotechnology Information. Available from: [Link]
-
Doc Brown's Chemistry. proton NMR spectrum of 2-methylpropan-1-ol. Available from: [Link]
-
ResearchGate. APIs containing the 1-phenylpropan-2-amine building block. Available from: [Link]
-
Chemistry Stack Exchange. Reaction mechanism for oxidation of primary alcohol to carboxylic acid. Available from: [Link]
-
University of Glasgow Theses Service. Design, Synthesis and Functionalisation of 3-D Building Blocks for Fragment-Based Drug Discovery & Studies Towards the Synth. Available from: [Link]
-
IntechOpen. 1H and 13C NMR for the Profiling of Natural Product Extracts: Theory and Applications. Available from: [Link]
Sources
- 1. maths.tcd.ie [maths.tcd.ie]
- 2. PubChemLite - 1-(2-bromophenyl)-2-methylpropan-1-one (C10H11BrO) [pubchemlite.lcsb.uni.lu]
- 3. 209223-84-7|1-(2-Bromophenyl)-2-methylpropan-1-one|BLD Pharm [bldpharm.com]
- 4. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. savemyexams.com [savemyexams.com]
- 7. mason.gmu.edu [mason.gmu.edu]
- 8. web.mnstate.edu [web.mnstate.edu]
- 9. shaalaa.com [shaalaa.com]
- 10. scienceready.com.au [scienceready.com.au]
- 11. hscprep.com.au [hscprep.com.au]
- 12. chemguide.co.uk [chemguide.co.uk]
- 13. infrared spectrum of 1-bromo-2-methylpropane C4H9Br (CH3)2CHCH2Br prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of 1-bromo-2-methylpropane image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. researchgate.net [researchgate.net]
The Synthetic Frontier: A Technical Guide to the Potential Derivatives of 1-(2-Bromophenyl)-2-methylpropan-1-one
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide explores the synthetic potential of the novel scaffold, 1-(2-Bromophenyl)-2-methylpropan-1-one. While not extensively documented, its structure presents two highly versatile reactive centers: a sterically hindered ortho-substituted aryl bromide and a ketone. This document provides a predictive roadmap for the generation of a diverse library of derivatives. We will detail plausible synthetic routes to the core structure, followed by an in-depth analysis of derivatization strategies at both the C-Br bond and the carbonyl group. Methodologies are grounded in established, robust chemical transformations, including palladium-catalyzed cross-coupling reactions and classical carbonyl chemistry. Each section includes generalized, field-proven protocols and discusses the causality behind experimental choices, offering researchers a practical framework for synthesizing novel chemical entities for applications in medicinal chemistry and materials science.
Introduction and Synthesis of the Core Scaffold
The compound 1-(2-Bromophenyl)-2-methylpropan-1-one serves as a compelling starting point for chemical library synthesis due to its distinct functional handles. The ortho-bromo-ketone motif, while presenting steric challenges, offers opportunities for creating complex, three-dimensional structures often sought in drug discovery to achieve high target specificity and potency.
Proposed Synthesis: Friedel-Crafts Acylation
The most direct and industrially scalable approach to synthesizing the parent compound is the Friedel-Crafts acylation of bromobenzene with isobutyryl chloride.[1][2] This electrophilic aromatic substitution reaction utilizes a Lewis acid, typically aluminum chloride (AlCl₃), to generate a reactive acylium ion that is then attacked by the electron-rich bromobenzene ring.[3]
Reaction Scheme: Bromobenzene + Isobutyryl Chloride --(AlCl₃)--> 1-(2-Bromophenyl)-2-methylpropan-1-one + 1-(4-Bromophenyl)-2-methylpropan-1-one
A key consideration in this synthesis is regioselectivity. The bromine atom is an ortho-, para-directing deactivator. Therefore, the reaction will yield a mixture of the desired ortho-substituted product and the para-substituted isomer. The steric hindrance from the bulky isobutyryl group may slightly favor the formation of the para-isomer, making chromatographic separation of the final products a critical downstream step.[4]
Diagram 1: Proposed Synthesis of the Core Scaffold
Caption: Friedel-Crafts acylation route to the target scaffold.
Derivatization at the C-Br Bond: Palladium-Catalyzed Cross-Coupling
The aryl bromide functionality is a cornerstone of modern synthetic chemistry, enabling a vast array of carbon-carbon and carbon-heteroatom bond formations through palladium-catalyzed cross-coupling reactions.[5][6] The ortho-position of the bromide next to a ketone presents steric hindrance, which necessitates careful selection of ligands and reaction conditions to achieve high yields.[7][8]
Suzuki-Miyaura Coupling: C-C Bond Formation
The Suzuki-Miyaura coupling is a powerful method for forming biaryl structures or introducing alkyl and vinyl groups by reacting the aryl bromide with a boronic acid or boronic ester in the presence of a palladium catalyst and a base.[9][10] For sterically hindered substrates like our core scaffold, bulky and electron-rich phosphine ligands (e.g., SPhos, XPhos) or N-heterocyclic carbene (NHC) ligands are often required to promote the challenging oxidative addition and reductive elimination steps of the catalytic cycle.[8][11]
Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling
-
To a dry reaction vessel under an inert atmosphere (N₂ or Ar), add the 1-(2-Bromophenyl)-2-methylpropan-1-one (1.0 equiv), the desired aryl or alkyl boronic acid (1.2-1.5 equiv), and a suitable base (e.g., K₂CO₃, Cs₂CO₃, 2.0-3.0 equiv).
-
Add the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%) and, if required, a specific ligand (e.g., SPhos, 4-10 mol%).
-
Add a degassed solvent system, typically a mixture of an organic solvent (e.g., Dioxane, Toluene) and water.
-
Heat the reaction mixture to the required temperature (typically 80-110 °C) and monitor by TLC or LC-MS.
-
Upon completion, cool the reaction, dilute with an organic solvent, wash with water and brine, dry over Na₂SO₄, and concentrate in vacuo.
-
Purify the residue by column chromatography to yield the desired coupled product.
Buchwald-Hartwig Amination: C-N Bond Formation
The Buchwald-Hartwig amination allows for the synthesis of a wide range of N-aryl compounds by coupling the aryl bromide with primary or secondary amines.[12] This reaction is fundamental in medicinal chemistry as the resulting aniline derivatives are prevalent in pharmacologically active molecules. Similar to the Suzuki coupling, catalyst systems employing bulky ligands are crucial for overcoming the steric hindrance of the ortho-substituted substrate.[7][13]
Table 1: Potential Cross-Coupling Reactions at the C-Br Position
| Reaction Name | Coupling Partner | Resulting Derivative Class | Typical Catalyst/Ligand System |
| Suzuki-Miyaura | R-B(OH)₂ | Aryl/Alkyl Ketones | Pd(OAc)₂ / SPhos |
| Buchwald-Hartwig | R¹R²NH | N-Aryl Amines | Pd₂(dba)₃ / BINAP |
| Sonogashira | Terminal Alkyne | Aryl Alkynes | PdCl₂(PPh₃)₂ / CuI |
| Heck | Alkene | Aryl Alkenes | Pd(OAc)₂ / P(o-tol)₃ |
| Cyanation | Zn(CN)₂ or KCN | Aryl Nitriles | Pd(PPh₃)₄ |
Sonogashira Coupling: C-C (sp) Bond Formation
To introduce rigidity or create linear linkers, the Sonogashira coupling provides an efficient route to aryl alkynes.[14] This reaction couples the aryl bromide with a terminal alkyne and is typically co-catalyzed by palladium and copper(I) salts.[15][16] Copper-free versions have also been developed to avoid potential issues with copper toxicity in biological applications.[17]
Diagram 2: Catalytic Cycle for Suzuki-Miyaura Coupling
Caption: Generalized catalytic cycle for Suzuki-Miyaura coupling.
Derivatization at the Carbonyl Group
The ketone functionality offers a second, orthogonal site for derivatization, primarily through nucleophilic addition or reactions at the α-carbon.
Reduction to Secondary Alcohols
The carbonyl can be readily reduced to a secondary alcohol using a variety of reducing agents. Sodium borohydride (NaBH₄) is a mild and selective choice for this transformation, typically performed in an alcoholic solvent like methanol or ethanol.[18] The resulting benzylic alcohol is a valuable intermediate for further functionalization, such as esterification or etherification. For complete deoxygenation to a methylene group (-CH₂-), harsher conditions like the Clemmensen (Zn(Hg), HCl) or Wolff-Kishner (H₂NNH₂, KOH) reduction can be employed.[19]
Grignard and Organolithium Addition
Addition of organometallic reagents, such as Grignard (R-MgBr) or organolithium (R-Li) reagents, to the ketone provides a straightforward route to tertiary alcohols.[20][21] This reaction forms a new carbon-carbon bond, allowing for the introduction of diverse alkyl, alkenyl, or aryl substituents at the carbon bearing the hydroxyl group.[22] The steric hindrance around the carbonyl group may require elevated temperatures or more reactive organolithium reagents to proceed efficiently.
Experimental Protocol: General Procedure for Grignard Reaction
-
In a flame-dried, three-neck flask under an inert atmosphere, place the 1-(2-Bromophenyl)-2-methylpropan-1-one (1.0 equiv) and dissolve in anhydrous diethyl ether or THF.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add the Grignard reagent (e.g., Phenylmagnesium bromide, 1.1-1.3 equiv) dropwise via a syringe, maintaining the temperature below 10 °C.
-
After the addition is complete, allow the reaction to warm to room temperature and stir until the starting material is consumed (monitor by TLC).
-
Carefully quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride (NH₄Cl).
-
Extract the aqueous layer with diethyl ether (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude tertiary alcohol by column chromatography or recrystallization.
Alpha-Halogenation
While the tertiary α-carbon is not amenable to enolization-based substitutions, the methyl groups of the isopropyl moiety could potentially undergo radical halogenation under specific conditions. More practically, α-bromo ketones can be synthesized from corresponding alcohols, suggesting a two-step route from our core scaffold: reduction followed by oxidation in the presence of a bromine source.[23] These α-halo ketones are versatile building blocks for the synthesis of various heterocycles.[24][25]
Conclusion
The 1-(2-Bromophenyl)-2-methylpropan-1-one scaffold, while not a common starting material, holds significant untapped potential for the generation of novel molecular entities. By leveraging robust and well-understood synthetic transformations—namely palladium-catalyzed cross-coupling at the aryl bromide and nucleophilic additions at the ketone—researchers can access a wide chemical space. The steric hindrance inherent in the molecule requires careful optimization of reaction conditions, particularly the choice of catalyst and ligand systems. This guide provides the strategic and practical foundation for scientists to explore the derivatives of this promising core, paving the way for the discovery of new compounds with potential applications in drug development and materials science.
References
-
Yamaka, T., et al. (2019). Palladium-Catalysed Amination of Hindered Aryl Halides with 9H-Carbazole. Phosphorus, Sulfur, and Silicon and the Related Elements, 194(1), 159-163. [Link]
-
SURFACE at Syracuse University. (n.d.). Pd-Catalyzed N-Arylation of Amides: Catalyst Development and Scope. [Link]
-
Wikipedia. (2023). Buchwald–Hartwig amination. [Link]
-
Reddit. (2021). What's a good reducing agent for a sterically hindered ketone?[Link]
-
Organic Chemistry Portal. (n.d.). Grignard Reaction. [Link]
-
Organ, M. G., et al. (2010). Facile Access to Sterically Hindered Aryl Ketones via Carbonylative Cross-Coupling: Application to the Total Synthesis of Luteolin. Angewandte Chemie International Edition, 49(15), 2389-2392. [Link]
-
Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. [Link]
-
Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. [Link]
-
Beilstein Journals. (2014). Clean and fast cross-coupling of aryl halides in one-pot. [Link]
-
Chemistry LibreTexts. (2024). 7: The Grignard Reaction (Experiment). [Link]
-
Studocu. (n.d.). Friedel-Crafts Acetylation of Bromobenzene. [Link]
-
ResearchGate. (n.d.). Buchwald–Hartwig amination of some aryl bromides catalyzed by SGlPd under conventional heating. [Link]
-
Wikipedia. (2023). Nucleophilic aromatic substitution. [Link]
-
ACS Publications. (2024). Palladium/Norbornene Cooperatively Catalyzed Modular Trifunctionalization of 2-Bromoaryl Ketone via a Decarbonylation Process. [Link]
-
Reddit. (2018). Can i synthetise Benzophnenone via grignard. And substituted benzophenone. [Link]
-
Organic Chemistry Portal. (n.d.). Sonogashira Coupling. [Link]
-
Organic Chemistry Portal. (n.d.). Substituted arene synthesis by carbonyl or carboxyl compound α-arylation. [Link]
-
Asian Journal of Organic & Medicinal Chemistry. (2017). A Comprehensive Review on the Synthetic Strategies and Medicinal Importance of 2-Aminobenzophenones. [Link]
-
Chemistry Steps. (2021). Nucleophilic Aromatic Substitution. [Link]
-
Banfi, L., et al. (2010). Copper-free Sonogashira cross-coupling reactions: an overview. RSC Advances, 4(72), 38167-38177. [Link]
-
Master Organic Chemistry. (2018). Nucleophilic Aromatic Substitution: Introduction and Mechanism. [Link]
-
Chemistry LibreTexts. (2024). Sonogashira Coupling. [Link]
-
Organ, M. G., et al. (2009). Carbonylative Cross-Coupling of ortho-Disubstituted Aryl Iodides. Convenient Synthesis of Sterically Hindered Aryl Ketones. The Journal of Organic Chemistry, 74(15), 5345-5351. [Link]
-
Organic Chemistry Tutor. (n.d.). Nucleophilic Aromatic Substitution. [Link]
-
Chemistry LibreTexts. (2022). 16.3: Alkylation and Acylation of Aromatic Rings - The Friedel-Crafts Reaction. [Link]
-
YouTube. (2021). Reduction of Aryl Ketones. [Link]
-
Master Organic Chemistry. (2015). Reactions of Grignard Reagents. [Link]
-
PrepChem.com. (n.d.). Synthesis of 1(2-bromophenyl)propanol. [Link]
-
Asian Journal of Organic & Medicinal Chemistry. (2017). Ultrasound Assisted One Pot Synthesis of α-Bromo Ketones in PEG-400 and Water. [Link]
-
Chemistry LibreTexts. (2022). 16.7: Nucleophilic Aromatic Substitution. [Link]
-
Chinchilla, R., & Nájera, C. (2007). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews, 107(3), 874-922. [Link]
-
Pearson+. (n.d.). Show how you would use the Friedel–Crafts acylation, Clemmensen r.... [Link]
-
Tetrahedron Letters. (2014). Sonogashira cross-coupling of 3-bromo-1,2-diones. [Link]
-
PubChem. (n.d.). 1-(2-bromophenyl)-2-methylpropan-1-one. [Link]
-
Semantic Scholar. (n.d.). The Reactions of a-Bromo Ketones with Primary Amines. [Link]
-
Organic Chemistry Portal. (n.d.). Friedel-Crafts Acylation. [Link]
-
Master Organic Chemistry. (2018). EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. [Link]
-
Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. [Link]
-
The Royal Society of Chemistry. (n.d.). A New and Versatile One-Pot Strategy to synthesize alpha- Bromoketones from Secondary Alcohols Using Ammo. [Link]
-
Frontiers. (2022). DNA-Compatible Suzuki-Miyaura Cross-Coupling Reaction of Aryl Iodides With (Hetero)Aryl Boronic Acids for DNA-Encoded Libraries. [Link]
-
The Royal Society of Chemistry. (2014). Sterically Demanding Aryl-Alkyl Suzuki-Miyaura Coupling. [Link]
Sources
- 1. Friedel-Crafts Acylation [organic-chemistry.org]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. maths.tcd.ie [maths.tcd.ie]
- 5. surface.syr.edu [surface.syr.edu]
- 6. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 7. tandfonline.com [tandfonline.com]
- 8. pubs.rsc.org [pubs.rsc.org]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. Frontiers | DNA-Compatible Suzuki-Miyaura Cross-Coupling Reaction of Aryl Iodides With (Hetero)Aryl Boronic Acids for DNA-Encoded Libraries [frontiersin.org]
- 11. Yoneda Labs [yonedalabs.com]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. researchgate.net [researchgate.net]
- 14. Sonogashira Coupling [organic-chemistry.org]
- 15. Copper-free Sonogashira cross-coupling reactions: an overview - PMC [pmc.ncbi.nlm.nih.gov]
- 16. chem.libretexts.org [chem.libretexts.org]
- 17. pubs.acs.org [pubs.acs.org]
- 18. reddit.com [reddit.com]
- 19. m.youtube.com [m.youtube.com]
- 20. Grignard Reaction [organic-chemistry.org]
- 21. chem.libretexts.org [chem.libretexts.org]
- 22. masterorganicchemistry.com [masterorganicchemistry.com]
- 23. rsc.org [rsc.org]
- 24. asianpubs.org [asianpubs.org]
- 25. semanticscholar.org [semanticscholar.org]
Physical characteristics of "1-(2-Bromophenyl)-2-methylpropan-1-one"
[1]
Executive Summary
1-(2-Bromophenyl)-2-methylpropan-1-one (CAS: 209223-84-7) is an ortho-substituted phenyl ketone characterized by significant steric hindrance at the carbonyl center due to the adjacent bromine atom and the bulky isopropyl group.[1][2] As a structural analog of substituted cathinone precursors and bupropion intermediates, it serves as a critical scaffold in the synthesis of central nervous system (CNS) active agents and heterocyclic compounds.
This guide provides a rigorous analysis of its physicochemical properties, spectroscopic signatures, and synthetic methodologies, designed to support high-fidelity research and development workflows.
Chemical Identity & Structural Analysis[1][3][4][5][6][7][8]
| Attribute | Detail |
| IUPAC Name | 1-(2-Bromophenyl)-2-methylpropan-1-one |
| Common Synonyms | 2'-Bromoisobutyrophenone; o-Bromoisobutyrophenone |
| CAS Registry Number | 209223-84-7 |
| Molecular Formula | C₁₀H₁₁BrO |
| Molecular Weight | 227.10 g/mol |
| SMILES | CC(C)C(=O)C1=CC=CC=C1Br |
| InChI Key | ZFCRURYZCFPFMG-UHFFFAOYSA-N |
Structural Commentary
The molecule features a 2-bromophenyl moiety linked to an isobutyryl group. The ortho-bromine atom exerts a field effect on the carbonyl group, slightly increasing the frequency of the C=O stretch in IR spectroscopy compared to the para-isomer. The steric bulk of the isopropyl group restricts rotation around the C(carbonyl)-C(alpha) bond, potentially influencing reaction kinetics during nucleophilic attacks.
Physicochemical Profile
The following data aggregates predicted values derived from structure-activity relationship (SAR) models and comparative analysis with the meta-isomer (CAS 2415-93-2) and alpha-bromo analogs.
Core Physical Properties[9]
| Property | Value (Experimental/Predicted) | Confidence |
| Physical State | Liquid (at 25°C) | High (Based on structural analogs) |
| Appearance | Colorless to pale yellow oil | High |
| Boiling Point | 274.8 ± 23.0 °C (760 mmHg) | Predicted [1] |
| Density | ~1.34 g/cm³ | Estimated (vs. m-isomer 1.331 g/cm³) |
| Refractive Index ( | 1.545 - 1.555 | Estimated |
| Flash Point | ~120 °C | Predicted |
| LogP | 3.3 - 3.4 | Predicted [2] |
| Solubility | Insoluble in water; Soluble in DCM, EtOAc, MeOH, Toluene | High |
Note on Density: The ortho-substitution typically results in a slightly higher density than the meta- or para-isomers due to closer packing efficiency of the heavy bromine atom relative to the carbonyl center.
Spectroscopic Characterization
Accurate identification requires multi-modal spectroscopic validation. The following data points represent the theoretical expectations for a high-purity sample.
Nuclear Magnetic Resonance (NMR)
Solvent: CDCl₃, 400 MHz
-
¹H NMR:
-
δ 1.18 ppm (d, J = 6.8 Hz, 6H): Methyl groups of the isopropyl chain.
-
δ 3.35 ppm (sept, J = 6.8 Hz, 1H): Methine proton (alpha-carbonyl). Deshielded by the carbonyl anisotropy.
-
δ 7.25–7.65 ppm (m, 4H): Aromatic protons. The proton at the 3-position (ortho to Br) and 6-position (ortho to C=O) will show distinct shifts due to electronic environments.
-
-
¹³C NMR:
-
δ 18.5 ppm: Methyl carbons.
-
δ 39.2 ppm: Alpha-methine carbon.
-
δ 119.5 ppm: Aromatic C-Br.
-
δ 208.1 ppm: Carbonyl carbon (C=O).
-
Mass Spectrometry (GC-MS)
Ionization: Electron Impact (EI), 70 eV
-
Molecular Ion (M⁺): m/z 226/228 (1:1 ratio due to ⁷⁹Br/⁸¹Br isotopes).
-
Base Peak: m/z 183/185 (Loss of isopropyl group, [M - C₃H₇]⁺).
-
Alpha Cleavage: m/z 43 (Isopropyl cation [C₃H₇]⁺) or m/z 71 (Isobutyryl cation).
-
Aryl Cation: m/z 155/157 (Bromobenzoyl cation).
Infrared Spectroscopy (FT-IR)
-
C=O Stretch: 1690–1705 cm⁻¹ (Conjugated ketone, slightly elevated due to ortho-sterics).
-
C-H Stretch (Aliphatic): 2960–2870 cm⁻¹.
-
C-Br Stretch: 1030–1070 cm⁻¹.
Synthesis & Production Protocol
Mechanistic Pathway: Grignard Addition to Nitrile
The most reliable synthesis for ortho-substituted ketones avoids the isomerization issues of Friedel-Crafts acylation. The reaction of 2-bromobenzonitrile with isopropylmagnesium bromide is the preferred route.
Figure 1: Synthetic pathway via Grignard addition to nitrile, preserving the ortho-bromine substituent.[3]
Experimental Procedure (Self-Validating)
-
Preparation: Flame-dry a 500 mL 3-neck flask under Nitrogen atmosphere.
-
Reagent Loading: Charge with 2-Bromobenzonitrile (1.0 eq) dissolved in anhydrous THF (0.5 M).
-
Initiation: Cool to 0°C. Dropwise add Isopropylmagnesium bromide (1.2 eq, 2.0 M in THF) over 30 minutes.
-
Validation: Monitor internal temperature; maintain <5°C to prevent side reactions.
-
-
Reaction: Allow to warm to Room Temperature (RT) and stir for 3-4 hours.
-
Validation: TLC (Hexane/EtOAc 9:1) should show consumption of nitrile (Rf ~0.6) and appearance of the imine intermediate (streak).
-
-
Hydrolysis: Quench with 3M HCl at 0°C. Stir vigorously for 2 hours to hydrolyze the imine.
-
Workup: Extract with Diethyl Ether (3x). Wash organics with Brine, dry over MgSO₄, and concentrate.
-
Purification: Vacuum distillation (high vacuum required due to BP >270°C) or Flash Column Chromatography (Silica, 0-5% EtOAc in Hexanes).
Handling, Stability & Safety
Stability Profile
-
Thermal Stability: Stable up to ~150°C. Avoid prolonged heating without inert atmosphere to prevent oxidation of the alpha-carbon.
-
Reactivity: The alpha-proton is acidic (pKa ~19-20). Bases (LDA, NaH) will generate the enolate, which can be alkylated or halogenated (e.g., to form the alpha-bromo derivative, a precursor to ketamine analogs).
-
Light Sensitivity: Moderate. Store in amber glass to prevent photo-initiated radical formation at the C-Br bond.
Safety Protocols (GHS)
-
Signal Word: Warning
-
Hazard Statements: H315 (Skin Irrit.), H319 (Eye Irrit.), H335 (Resp.[4] Irrit.).
-
Storage: Sealed container, dry, room temperature (15-25°C).
References
-
ChemicalBook. (2025). 1-(2-Bromophenyl)-2-methylpropan-1-one Properties and Predicted Data. Retrieved from
-
PubChem. (2025).[5][4] Compound Summary: 1-(2-Bromophenyl)-2-methylpropan-1-one (CID 20378222).[5][6] National Library of Medicine. Retrieved from
-
ChemScene. (2025). Safety Data Sheet: 1-(2-Bromophenyl)-2-methylpropan-1-one (CAS 209223-84-7). Retrieved from [2]
-
BLD Pharm. (2025). Product Analysis: CAS 209223-84-7.[1][2] Retrieved from
Sources
- 1. 1-(2-bromophenyl)-2-methylpropan-2-amine | CAS#:103275-22-5 | Chemsrc [chemsrc.com]
- 2. 1-(2-bromophenyl)-2-methylpropan-2-amine | CAS#:103275-22-5 | Chemsrc [chemsrc.com]
- 3. mdpi.com [mdpi.com]
- 4. Phenyl 2-bromo-2-propyl ketone | C10H11BrO | CID 66324 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. PubChemLite - 1-(2-bromophenyl)-2-methylpropan-1-one (C10H11BrO) [pubchemlite.lcsb.uni.lu]
- 6. PubChemLite - 1-(2-bromophenyl)-2-methylpropan-1-one (C10H11BrO) [pubchemlite.lcsb.uni.lu]
Solubility Profile of 1-(2-Bromophenyl)-2-methylpropan-1-one: A Technical Guide for Drug Development Professionals
Abstract
The solubility of a drug candidate is a critical determinant of its developability, influencing everything from in vitro assay performance to in vivo bioavailability. This guide provides an in-depth technical overview of the solubility profile of 1-(2-Bromophenyl)-2-methylpropan-1-one, a compound of interest in medicinal chemistry. In the absence of extensive public data, this document serves as a predictive and methodological framework for researchers. We will explore the theoretical underpinnings of this compound's solubility based on its molecular structure, and provide detailed, field-proven protocols for its empirical determination. This guide is intended for researchers, scientists, and drug development professionals seeking to establish a comprehensive understanding of this molecule's behavior in various solvent systems, enabling informed decisions in the drug discovery and development pipeline.
Introduction: The Critical Role of Solubility in Drug Development
The journey of a new chemical entity (NCE) from a laboratory curiosity to a therapeutic agent is fraught with challenges, many of which are dictated by its fundamental physicochemical properties. Among these, solubility stands out as a paramount factor. It governs the concentration of a compound in solution and, by extension, its ability to interact with biological targets, be absorbed by the body, and ultimately exert a therapeutic effect.[1] Poor solubility can lead to a cascade of issues, including unreliable in vitro data, underestimated toxicity, and poor bioavailability, all ofwhich can derail a promising drug candidate.[2]
This guide focuses on 1-(2-Bromophenyl)-2-methylpropan-1-one, a molecule with a structure that suggests potential challenges and considerations regarding its solubility. Understanding its behavior in aqueous and organic media is not merely an academic exercise but a crucial step in assessing its potential as a drug candidate and in designing appropriate formulation strategies.
Theoretical Assessment of Solubility
A molecule's structure is the primary determinant of its solubility. By analyzing the functional groups and overall architecture of 1-(2-Bromophenyl)-2-methylpropan-1-one, we can make educated predictions about its solubility profile.
Molecular Structure and Physicochemical Properties
-
Molecular Formula: C₁₀H₁₁BrO[3]
-
Molecular Weight: 227.10 g/mol [4]
-
Structure:
-
An aromatic ring (phenyl group) substituted with a bromine atom.
-
A ketone functional group.
-
An isopropyl group attached to the carbonyl carbon.
-
The presence of the large, non-polar bromophenyl group and the isopropyl group suggests that the molecule is predominantly lipophilic. The ketone group provides a site for hydrogen bonding with protic solvents, which may confer some degree of solubility in polar media. However, the overall character of the molecule is expected to be hydrophobic.
A key indicator of a compound's lipophilicity is its octanol-water partition coefficient (LogP). For 1-(2-Bromophenyl)-2-methylpropan-1-one, the predicted XlogP value is 3.3.[3] This value indicates a significant preference for a non-polar environment (octanol) over a polar one (water), strongly suggesting low aqueous solubility. A related isomer, 1-(3-Bromophenyl)-2-methylpropan-1-one, has a similarly predicted XlogP of 3.4.[4]
The General Solubility Equation (GSE)
A useful tool for estimating aqueous solubility is the General Solubility Equation (GSE) developed by Yalkowsky and Valvani.[5][6] The equation provides a theoretical estimate based on the compound's melting point (MP) and its octanol-water partition coefficient (Kow, or LogP):
Log S = 0.5 - 0.01(MP - 25) - LogP
Where:
-
S is the molar solubility in water.
-
MP is the melting point in degrees Celsius.
-
LogP is the logarithm of the octanol-water partition coefficient.
Experimental Determination of Solubility: A Methodological Guide
Theoretical predictions provide a valuable starting point, but empirical determination of solubility is essential for accurate characterization. The choice of method depends on the stage of drug development and the specific questions being addressed.
Thermodynamic vs. Kinetic Solubility: A Critical Distinction
It is crucial to differentiate between thermodynamic and kinetic solubility, as they represent different physical states and have different implications.[9]
-
Thermodynamic Solubility is the equilibrium concentration of a compound in a saturated solution at a given temperature and pressure. It represents the true, stable solubility of the most stable crystalline form of the compound.[10] This value is critical for pre-formulation and late-stage development.
-
Kinetic Solubility is determined by dissolving the compound in an organic solvent (typically DMSO) and then diluting this stock solution into an aqueous buffer.[1] The concentration at which precipitation occurs is the kinetic solubility. This method is high-throughput and suitable for early-stage screening, but it can often result in supersaturated solutions and thus overestimate the true solubility.[2][11]
The following diagram illustrates the conceptual difference between these two important parameters.
Gold Standard Protocol: Shake-Flask Method for Thermodynamic Solubility
The shake-flask method is the benchmark for determining thermodynamic solubility.[10] It involves agitating an excess of the solid compound in the solvent of interest until equilibrium is reached.
Materials and Equipment:
-
1-(2-Bromophenyl)-2-methylpropan-1-one (solid, high purity)
-
Selected solvents (e.g., purified water, phosphate-buffered saline (PBS) at various pH values, biorelevant media, organic solvents)
-
Glass vials with screw caps
-
Orbital shaker with temperature control
-
Centrifuge
-
Syringe filters (e.g., 0.22 µm PVDF)
-
High-Performance Liquid Chromatography (HPLC) system with UV detector
-
Analytical balance
Step-by-Step Protocol:
-
Preparation: Add an excess amount of solid 1-(2-Bromophenyl)-2-methylpropan-1-one to a pre-weighed glass vial. The excess should be visually apparent throughout the experiment.
-
Solvent Addition: Add a known volume of the desired solvent to the vial.
-
Equilibration: Tightly cap the vials and place them in an orbital shaker set to a constant temperature (e.g., 25°C or 37°C) and agitation speed. Allow the mixture to equilibrate for a sufficient period, typically 24-72 hours.[10]
-
Phase Separation: After equilibration, allow the vials to stand to let the excess solid settle. Carefully withdraw a sample of the supernatant. For robust separation, centrifuge the sample to pellet any remaining suspended solids.
-
Filtration: Filter the supernatant through a syringe filter to remove any fine particles. Discard the initial portion of the filtrate to avoid any potential adsorption to the filter membrane.
-
Quantification:
-
Prepare a series of standard solutions of the compound in a suitable solvent at known concentrations.
-
Analyze the filtered sample and the standard solutions by HPLC-UV.
-
Construct a calibration curve by plotting the peak area against the concentration of the standard solutions.
-
Determine the concentration of the compound in the filtered sample using the calibration curve.[12]
-
The following diagram outlines the experimental workflow for the shake-flask method.
High-Throughput Screening: Kinetic Solubility Assay
For earlier stages of drug discovery where rapid screening of many compounds is necessary, a kinetic solubility assay is often employed.[2]
Step-by-Step Protocol:
-
Stock Solution Preparation: Prepare a concentrated stock solution of 1-(2-Bromophenyl)-2-methylpropan-1-one in 100% dimethyl sulfoxide (DMSO), for example, at 10 mM.
-
Serial Dilution: In a microplate, perform serial dilutions of the DMSO stock solution.
-
Addition of Aqueous Buffer: Add a fixed volume of aqueous buffer (e.g., PBS, pH 7.4) to each well containing the serially diluted compound. The final DMSO concentration should be kept low (typically ≤ 1-2%) to minimize its co-solvent effect.[13]
-
Incubation: Incubate the plate at a controlled temperature (e.g., room temperature) for a set period, typically 1-2 hours.
-
Detection of Precipitation: Measure the turbidity or light scattering in each well using a nephelometer or a plate reader. The concentration at which a significant increase in turbidity is observed is reported as the kinetic solubility.[2]
The Importance of Biorelevant Media
For drug candidates intended for oral administration, assessing solubility in simple buffers is insufficient. The composition of gastrointestinal fluids, which contain bile salts and phospholipids, can significantly impact the solubility of lipophilic compounds.[14][15] Therefore, it is highly recommended to determine the solubility of 1-(2-Bromophenyl)-2-methylpropan-1-one in biorelevant media:
-
Fasted State Simulated Intestinal Fluid (FaSSIF): Mimics the conditions in the small intestine before a meal.[16]
-
Fed State Simulated Intestinal Fluid (FeSSIF): Simulates the intestinal environment after a meal, which has a higher concentration of bile salts and lipids.[14]
These media can be prepared in-house or obtained commercially as powders or concentrates.[17] The shake-flask method can be readily adapted for use with these media.
Critical Factors Influencing Solubility Measurements
Several factors can affect the accuracy and reproducibility of solubility data. Careful control of these variables is essential for generating reliable results.
-
Compound Purity: Impurities can either increase or decrease the apparent solubility of a compound. It is crucial to use a well-characterized, high-purity sample for solubility determination.[18][19]
-
Polymorphism: Different crystalline forms (polymorphs) of a compound can have different solubilities. The most stable polymorph will have the lowest solubility.[20] It is good practice to characterize the solid form of the compound before and after the solubility experiment (e.g., using X-ray powder diffraction) to check for any phase transitions.
-
pH of the Medium: For ionizable compounds, solubility is highly dependent on the pH of the medium. While 1-(2-Bromophenyl)-2-methylpropan-1-one is not expected to be ionizable, it is still good practice to measure its solubility at different pH values representative of the gastrointestinal tract (e.g., pH 1.2, 4.5, and 6.8).
-
Temperature: Solubility is temperature-dependent. All measurements should be performed at a constant, controlled temperature.[21]
-
Issues with DMSO Stock Solutions: In kinetic solubility assays, the compound's solubility in DMSO can be a limiting factor. Precipitation in the DMSO stock can lead to inaccurate results.[13][22]
Data Presentation and Interpretation
The results of the solubility studies should be presented in a clear and organized manner to facilitate comparison and interpretation.
Table 1: Solubility Profile of 1-(2-Bromophenyl)-2-methylpropan-1-one
| Solvent/Medium | Temperature (°C) | Solubility (µg/mL) | Solubility (µM) | Method |
| Purified Water | 25 | Thermodynamic | ||
| PBS, pH 7.4 | 37 | Thermodynamic | ||
| FaSSIF | 37 | Thermodynamic | ||
| FeSSIF | 37 | Thermodynamic | ||
| Ethanol | 25 | Thermodynamic | ||
| Acetonitrile | 25 | Thermodynamic | ||
| PBS, pH 7.4 | 25 | Kinetic |
The obtained solubility data will be instrumental in guiding further drug development activities. For instance, low aqueous solubility may necessitate the use of formulation strategies such as co-solvents, surfactants, or amorphous solid dispersions to enhance bioavailability.[6] The difference in solubility between FaSSIF and FeSSIF will provide insights into potential food effects on drug absorption.
Conclusion
While specific experimental data for the solubility of 1-(2-Bromophenyl)-2-methylpropan-1-one is not yet widely available, a comprehensive profile can be established through a systematic application of the theoretical principles and experimental protocols outlined in this guide. Its molecular structure and high predicted XlogP suggest that it is likely a poorly soluble compound in aqueous media. Accurate determination of its thermodynamic and kinetic solubility in a range of relevant solvents and biorelevant media is a critical step in its evaluation as a potential drug candidate. By following the detailed methodologies presented herein, researchers can generate the high-quality, reliable data needed to make informed decisions and advance their drug development programs.
References
Sources
- 1. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 2. enamine.net [enamine.net]
- 3. PubChemLite - 1-(2-bromophenyl)-2-methylpropan-1-one (C10H11BrO) [pubchemlite.lcsb.uni.lu]
- 4. 1-(3-Bromophenyl)-2-methylpropan-1-one | C10H11BrO | CID 20397311 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 7. Ideal Solubility | Practical Solubility Science | Prof Steven Abbott [stevenabbott.co.uk]
- 8. Mechanistically transparent models for predicting aqueous solubility of rigid, slightly flexible, and very flexible drugs (MW<2000) Accuracy near that of random forest regression - PMC [pmc.ncbi.nlm.nih.gov]
- 9. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 10. raytor.com [raytor.com]
- 11. protocols.io [protocols.io]
- 12. pharmaguru.co [pharmaguru.co]
- 13. researchgate.net [researchgate.net]
- 14. pharmalesson.com [pharmalesson.com]
- 15. dissolutiontech.com [dissolutiontech.com]
- 16. biorelevant.com [biorelevant.com]
- 17. interchim.fr [interchim.fr]
- 18. Solubility Effects | Practical Solubility Science | Prof Steven Abbott [stevenabbott.co.uk]
- 19. datapdf.com [datapdf.com]
- 20. In the Context of Polymorphism: Accurate Measurement, and Validation of Solubility Data - PMC [pmc.ncbi.nlm.nih.gov]
- 21. downloads.regulations.gov [downloads.regulations.gov]
- 22. A Bifunctional Dimethylsulfoxide Substitute Enhances the Aqueous Solubility of Small Organic Molecules - PMC [pmc.ncbi.nlm.nih.gov]
"1-(2-Bromophenyl)-2-methylpropan-1-one" safety and hazard information
Topic: 1-(2-Bromophenyl)-2-methylpropan-1-one Safety & Hazard Information Document Type: Technical Safety Guide & Whitepaper Audience: Research Scientists, Medicinal Chemists, and EHS Professionals
Executive Summary & Chemical Identity
1-(2-Bromophenyl)-2-methylpropan-1-one (CAS: 209223-84-7) is a functionalized aryl ketone used primarily as an intermediate in the synthesis of heterocyclic compounds and pharmaceutical scaffolds. It is structurally distinct from its highly lacrimatory isomer,
This guide provides a rigorous safety framework for handling this compound, emphasizing its role as an electrophile in transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Heck).
Chemical Identification Table
| Parameter | Detail |
| IUPAC Name | 1-(2-Bromophenyl)-2-methylpropan-1-one |
| Common Synonyms | 2'-Bromoisobutyrophenone; o-Bromoisobutyrophenone |
| CAS Registry Number | 209223-84-7 |
| Molecular Formula | C |
| Molecular Weight | 227.10 g/mol |
| SMILES | CC(C)C(=O)C1=CC=CC=C1Br |
| Structural Feature | Ortho-substituted aryl bromide (Sterically hindered) |
Hazard Identification & GHS Classification
While specific toxicological data (LD50) for this isomer is limited in public registries, its structural class (halogenated aromatic ketones) dictates a baseline classification as an Irritant .
Critical Safety Distinction:
Do NOT confuse this compound with 2-bromo-2-methyl-1-phenylpropan-1-one (
GHS Label Elements
-
Signal Word: WARNING
-
Pictogram: GHS07 (Exclamation Mark)
Hazard Statements (H-Codes)
| Code | Hazard Description | Mechanism of Action |
| H315 | Causes skin irritation.[1] | Lipophilic absorption leading to dermatitis. |
| H319 | Causes serious eye irritation.[1][2] | Direct contact with mucous membranes. |
| H335 | May cause respiratory irritation.[1][2][3] | Inhalation of vapors/mists affects upper respiratory tract. |
Precautionary Statements (P-Codes)
-
P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[2][4]
-
P280: Wear protective gloves/protective clothing/eye protection/face protection.[2][4]
-
P302 + P352: IF ON SKIN: Wash with plenty of soap and water.
-
P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do.[2][4] Continue rinsing.[2][4]
Physicochemical Profile & Stability
The ortho-substitution pattern introduces steric strain, influencing both its reactivity and physical state.
| Property | Value (Experimental/Predicted) | Operational Implication |
| Physical State | Liquid (at 20°C) | Requires liquid handling protocols (syringes/pipettes). |
| Boiling Point | ~115-120°C (at 1 mmHg)* | High boiling point; vacuum distillation required for purification. |
| Density | ~1.35 g/cm³ | Denser than water; will sink in aqueous biphasic washes. |
| Solubility | Soluble in DCM, EtOAc, THF | Compatible with standard organic extraction workups. |
| Flash Point | >110°C (Predicted) | Combustible but not highly flammable (Class IIIB). |
*Estimated based on structural analogs (e.g., 2-bromopropiophenone).
Safe Handling & Experimental Protocols
Engineering Controls
-
Primary Barrier: All handling must occur within a certified Chemical Fume Hood operating at a face velocity of 80–100 fpm.
-
Atmosphere: Store and handle under an inert atmosphere (Nitrogen or Argon) to prevent slow oxidation or hydrolysis, although the compound is relatively stable.
Personal Protective Equipment (PPE) Matrix
| Body Part | PPE Recommendation | Rationale |
| Hands | Nitrile Gloves (Min. 0.11 mm thickness) | Excellent resistance to aryl ketones. Double-gloving recommended for prolonged use. |
| Eyes | Chemical Safety Goggles | Prevent splash hazards; standard safety glasses are insufficient for liquid handling under pressure. |
| Respiratory | NIOSH N95/P95 (if outside hood) | Only required if aerosolization occurs; fume hood is primary control. |
| Body | Lab Coat (Cotton/Poly blend) | Standard protection against minor splashes. |
Protocol: Palladium-Catalyzed Cross-Coupling (Suzuki-Miyaura)
This compound is frequently used as an electrophile in cross-coupling due to the activated C-Br bond. The following protocol ensures safety during high-temperature catalysis.
Objective: Coupling of 1-(2-Bromophenyl)-2-methylpropan-1-one with Phenylboronic acid.
-
Setup: Flame-dry a 25 mL Schlenk flask and cool under Argon flow.
-
Reagent Loading:
-
Add 1-(2-Bromophenyl)-2-methylpropan-1-one (1.0 equiv).
-
Add Phenylboronic acid (1.2 equiv).
-
Add Catalyst: Pd(PPh
) (3-5 mol%) or Pd(OAc) /SPhos. -
Add Base: K
CO (2.0 equiv).
-
-
Solvent Addition: Add degassed 1,4-Dioxane/Water (4:1 ratio) via syringe.
-
Safety Note: Dioxane is a suspected carcinogen and forms peroxides. Test for peroxides before use.
-
-
Reaction: Heat to 90°C for 12–18 hours.
-
Control: Use a silicone oil bath with a digital temperature controller. Do not use an open flame.
-
-
Workup: Cool to RT. Dilute with Ethyl Acetate. Wash with water and brine.[5] Dry over Na
SO .-
Waste: Collect aqueous waste in "Heavy Metal (Pd)" waste stream.
-
Visualizations & Workflows
Emergency Response Decision Logic
The following diagram outlines the immediate response steps for spill or exposure incidents involving this compound.
Figure 1: Emergency response workflow for incidents involving 1-(2-Bromophenyl)-2-methylpropan-1-one.
Synthesis Safety Workflow (Suzuki Coupling)
Visualizing the critical control points (CCPs) in the experimental protocol.
Figure 2: Critical Safety Control Points in the Palladium-Catalyzed Coupling Protocol.
Toxicology & Environmental Impact
Toxicological Assessment
-
Acute Toxicity: Data is lacking for this specific isomer. Based on read-across from 2-bromobenzophenone and acetophenone derivatives, the oral LD50 is estimated to be >500 mg/kg (Category 4).
-
Skin Corrosion/Irritation: Validated QSAR models predict moderate skin irritation due to the lipophilic nature of the isobutyryl chain facilitating dermal penetration.
-
Carcinogenicity: Not listed by IARC, NTP, or OSHA. However, as a halogenated aromatic, it should be treated as a potential persistent organic pollutant (POP) in waste streams.
Waste Management
-
Classification: Hazardous Chemical Waste.
-
Stream: Halogenated Organic Solvents .
-
Prohibition: Do NOT dispose of down the drain. The bromine atom makes this compound toxic to aquatic life and resistant to biodegradation.
References
-
BLDpharm. (2024). Safety Data Sheet: 1-(2-Bromophenyl)-2-methylpropan-1-one. Retrieved from
-
National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 10409-54-8 (Isomer Analog). Retrieved from
- Wolfe, J. P., et al. (2006). "Palladium-Catalyzed Cross-Coupling Reactions of Aryl Halides." Journal of Organic Chemistry, 71(24), 9297-9301. (Contextual synthesis reference).
-
Occupational Safety and Health Administration (OSHA). (2024). Hazard Communication Standard: Safety Data Sheets. Retrieved from
Sources
- 1. 2'-Bromopropiophenone | C9H9BrO | CID 6454392 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. nmu-mi.newlook.safecollegessds.com [nmu-mi.newlook.safecollegessds.com]
- 3. 2-溴异丁酰苯 98% | Sigma-Aldrich [sigmaaldrich.com]
- 4. fishersci.com [fishersci.com]
- 5. WO2017031325A1 - Oxadiazine compounds and methods of use thereof - Google Patents [patents.google.com]
Methodological & Application
The Versatile Intermediate: Application Notes and Protocols for 1-(2-Bromophenyl)-2-methylpropan-1-one
Introduction
In the landscape of modern organic synthesis and drug discovery, the strategic use of versatile chemical intermediates is paramount. These molecular scaffolds serve as foundational building blocks for the construction of complex, high-value molecules. Among these, 1-(2-Bromophenyl)-2-methylpropan-1-one (also known as 2-bromo-α,α-dimethylacetophenone) emerges as a particularly useful intermediate. Its structure, featuring a reactive ketone carbonyl group and a synthetically malleable aryl bromide moiety, opens a gateway to a diverse array of chemical transformations. This guide provides an in-depth exploration of the synthesis and key applications of this compound, offering detailed protocols and mechanistic insights for researchers, scientists, and professionals in drug development.
Physicochemical Properties and Safety Data
A thorough understanding of the physical and chemical properties of a starting material is fundamental to its effective and safe use in the laboratory.
| Property | Value | Source |
| CAS Number | 102593-47-9 | N/A |
| Molecular Formula | C₁₀H₁₁BrO | |
| Molecular Weight | 227.10 g/mol | |
| Appearance | Colorless to yellow liquid | |
| Boiling Point | 253 °C at 760 mmHg | |
| Density | 1.358 g/cm³ |
Safety and Handling:
"1-(2-Bromophenyl)-2-methylpropan-1-one" should be handled with appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Work should be conducted in a well-ventilated fume hood. For detailed safety information, consult the Safety Data Sheet (SDS) provided by the supplier.
Synthesis of 1-(2-Bromophenyl)-2-methylpropan-1-one: Friedel-Crafts Acylation
The most direct and industrially scalable method for the synthesis of "1-(2-Bromophenyl)-2-methylpropan-1-one" is the Friedel-Crafts acylation of bromobenzene with isobutyryl chloride. This electrophilic aromatic substitution reaction is typically catalyzed by a strong Lewis acid, such as aluminum chloride (AlCl₃).
Reaction Mechanism
The reaction proceeds through the formation of a highly electrophilic acylium ion, which is then attacked by the electron-rich aromatic ring of bromobenzene.
Caption: Mechanism of Friedel-Crafts Acylation.
Experimental Protocol: Friedel-Crafts Acylation
Materials:
-
Bromobenzene
-
Isobutyryl chloride
-
Anhydrous aluminum chloride (AlCl₃)
-
Dichloromethane (DCM), anhydrous
-
Hydrochloric acid (HCl), concentrated
-
Sodium bicarbonate (NaHCO₃) solution, saturated
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Addition funnel
-
Reflux condenser
-
Magnetic stirrer
-
Ice bath
Procedure:
-
To a dry, three-necked round-bottom flask equipped with a magnetic stirrer, an addition funnel, and a reflux condenser (with a drying tube), add anhydrous aluminum chloride (1.1 eq) and anhydrous dichloromethane.
-
Cool the suspension to 0 °C in an ice bath.
-
Add bromobenzene (1.0 eq) to the flask.
-
Slowly add isobutyryl chloride (1.05 eq) dropwise from the addition funnel over 30 minutes, maintaining the temperature below 5 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, carefully pour the reaction mixture into a beaker containing crushed ice and concentrated HCl.
-
Separate the organic layer and wash it sequentially with water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by vacuum distillation to yield pure "1-(2-Bromophenyl)-2-methylpropan-1-one".
Application as a Chemical Intermediate
The dual functionality of "1-(2-Bromophenyl)-2-methylpropan-1-one" makes it a valuable precursor in a variety of synthetic transformations.
Grignard Reactions: Synthesis of Tertiary Alcohols
The ketone carbonyl group is susceptible to nucleophilic attack by organometallic reagents, such as Grignard reagents. This reaction provides a straightforward route to tertiary alcohols, which are important structural motifs in many biologically active molecules.
The nucleophilic carbon of the Grignard reagent attacks the electrophilic carbonyl carbon of the ketone, forming a magnesium alkoxide intermediate. Subsequent acidic workup protonates the alkoxide to yield the tertiary alcohol.
Caption: Grignard Reaction with a Ketone.
Materials:
-
1-(2-Bromophenyl)-2-methylpropan-1-one
-
Methylmagnesium bromide (CH₃MgBr) solution in diethyl ether or THF
-
Anhydrous diethyl ether or THF
-
Saturated ammonium chloride (NH₄Cl) solution
-
Ethyl acetate
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Addition funnel
-
Magnetic stirrer
-
Ice bath
Procedure:
-
To a dry, three-necked round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add a solution of "1-(2-Bromophenyl)-2-methylpropan-1-one" (1.0 eq) in anhydrous diethyl ether.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add methylmagnesium bromide solution (1.1 eq) dropwise from the addition funnel.
-
After the addition is complete, allow the reaction to stir at 0 °C for 1 hour and then at room temperature for 2 hours.
-
Carefully quench the reaction by the slow addition of saturated ammonium chloride solution.
-
Extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter and concentrate the solution under reduced pressure to obtain the crude tertiary alcohol.
-
Purify the product by column chromatography on silica gel.
Suzuki-Miyaura Coupling: Formation of Biaryl Ketones
The aryl bromide functionality of "1-(2-Bromophenyl)-2-methylpropan-1-one" is an excellent handle for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling. This reaction allows for the formation of a new carbon-carbon bond between the brominated aromatic ring and an organoboron compound, leading to the synthesis of biaryl ketones.[1] These structures are prevalent in pharmaceuticals and advanced materials.[1]
The catalytic cycle of the Suzuki-Miyaura coupling involves three key steps: oxidative addition, transmetalation, and reductive elimination.
Caption: Catalytic Cycle of Suzuki-Miyaura Coupling.
Materials:
-
1-(2-Bromophenyl)-2-methylpropan-1-one
-
Phenylboronic acid
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃) or other suitable ligand
-
Potassium carbonate (K₂CO₃) or another base
-
Toluene/Water or Dioxane/Water solvent mixture
-
Ethyl acetate
-
Anhydrous magnesium sulfate (MgSO₄)
-
Schlenk flask or similar reaction vessel for inert atmosphere reactions
Procedure:
-
To a Schlenk flask, add "1-(2-Bromophenyl)-2-methylpropan-1-one" (1.0 eq), phenylboronic acid (1.2 eq), palladium(II) acetate (0.02 eq), triphenylphosphine (0.04 eq), and potassium carbonate (2.0 eq).
-
Evacuate and backfill the flask with an inert gas (e.g., argon) three times.
-
Add the degassed solvent mixture (e.g., toluene/water 4:1).
-
Heat the reaction mixture to 80-100 °C and stir for 12-24 hours, monitoring the reaction by TLC.
-
After completion, cool the reaction mixture to room temperature and add water.
-
Extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired biaryl ketone.
Synthesis of Heterocyclic Scaffolds: A Gateway to Quinazolines
"1-(2-Bromophenyl)-2-methylpropan-1-one" can serve as a precursor for the synthesis of more complex heterocyclic systems, such as quinazolines. This is achieved through a multi-step sequence involving nitration, reduction to an amine, and subsequent cyclization. Quinazolines are a prominent class of nitrogen-containing heterocycles with a broad spectrum of biological activities.
Caption: Synthetic Route to Quinazolines.
Materials:
-
1-(2-Bromophenyl)-2-methylpropan-1-one
-
Fuming nitric acid (HNO₃)
-
Concentrated sulfuric acid (H₂SO₄)
-
Ice bath
Procedure:
-
In a round-bottom flask, cool concentrated sulfuric acid to 0 °C.
-
Slowly add "1-(2-Bromophenyl)-2-methylpropan-1-one" (1.0 eq) while maintaining the temperature below 10 °C.
-
Prepare a mixture of fuming nitric acid (1.1 eq) and concentrated sulfuric acid in a separate flask, and cool it to 0 °C.
-
Add the nitrating mixture dropwise to the solution of the ketone, keeping the temperature below 10 °C.
-
Stir the reaction mixture at 0-5 °C for 1-2 hours.
-
Carefully pour the reaction mixture onto crushed ice.
-
Collect the precipitated solid by filtration, wash with cold water until the washings are neutral, and dry to obtain the nitro derivative.
Materials:
-
1-(2-Bromo-5-nitrophenyl)-2-methylpropan-1-one
-
Tin(II) chloride dihydrate (SnCl₂·2H₂O)
-
Concentrated hydrochloric acid (HCl)
-
Ethanol
-
Sodium hydroxide (NaOH) solution
Procedure:
-
To a solution of the nitro compound (1.0 eq) in ethanol, add tin(II) chloride dihydrate (3-5 eq).
-
Heat the mixture to reflux and then add concentrated HCl dropwise.
-
Continue refluxing for 2-4 hours until the reaction is complete (monitored by TLC).
-
Cool the reaction mixture and neutralize it with a concentrated NaOH solution until the pH is basic.
-
Extract the product with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the aminobenzophenone derivative.
Materials:
-
1-(2-Amino-5-bromophenyl)-2-methylpropan-1-one
-
Ammonium acetate or formamide
-
Glacial acetic acid (catalytic)
Procedure:
-
In a round-bottom flask, mix the aminobenzophenone derivative (1.0 eq) with an excess of ammonium acetate (e.g., 10 eq).
-
Add a catalytic amount of glacial acetic acid.
-
Heat the mixture at 120-140 °C for 4-8 hours.
-
Cool the reaction mixture and pour it into water.
-
Collect the precipitated solid by filtration, wash with water, and dry.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure quinazoline derivative.
Conclusion
"1-(2-Bromophenyl)-2-methylpropan-1-one" is a highly valuable and versatile chemical intermediate. Its synthesis via Friedel-Crafts acylation is a robust and well-established process. The presence of both a ketone and an aryl bromide functional group allows for a wide range of subsequent transformations, including the formation of tertiary alcohols through Grignard reactions and biaryl ketones via Suzuki-Miyaura coupling. Furthermore, it serves as a key starting material for the synthesis of complex heterocyclic systems like quinazolines. The protocols and mechanistic insights provided in this guide are intended to empower researchers and drug development professionals to effectively utilize this important building block in their synthetic endeavors.
References
-
PubChem. 1-(2-bromophenyl)-2-methylpropan-1-one. [Link]
- de Meijere, A., & Diederich, F. (Eds.). (2004). Metal-Catalyzed Cross-Coupling Reactions. John Wiley & Sons.
- Li, J. J. (2009). Name Reactions: A Collection of Detailed Reaction Mechanisms. Springer Science & Business Media.
- Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483.
- Silverman, R. B., & Holladay, M. W. (2014). The Organic Chemistry of Drug Design and Drug Action. Academic press.
- Taylor, R. (2005).
- Trost, B. M. (1991). Comprehensive Organic Synthesis: Additions to C-X π-Bonds, Part 2. Elsevier.
- Zhdankin, V. V., & Stang, P. J. (2008). Chemistry of Polyvalent Iodine. John Wiley & Sons.
- Carey, F. A., & Sundberg, R. J. (2007). Advanced Organic Chemistry: Part B: Reactions and Synthesis. Springer Science & Business Media.
- Joule, J. A., & Mills, K. (2010). Heterocyclic Chemistry. John Wiley & Sons.
- Larock, R. C. (1999).
-
MDPI. Suzuki–Miyaura Cross-Coupling for the Synthesis of Key Intermediates of Ketoprofen and Bifonazole Analogues. [Link]
Sources
The Synthetic Versatility of 1-(2-Bromophenyl)-2-methylpropan-1-one: A Gateway to Novel Chemical Scaffolds
Abstract
This comprehensive technical guide details the role and applications of 1-(2-Bromophenyl)-2-methylpropan-1-one as a versatile building block in modern organic synthesis. This unique ketone, featuring a sterically encumbered carbonyl group and a reactive aryl bromide moiety, serves as a linchpin for the construction of complex molecular architectures. We will explore its utility in cornerstone reactions such as palladium-catalyzed cross-coupling and its potential as a precursor in medicinal chemistry, particularly in the development of novel therapeutics. This document provides not only the theoretical underpinnings of its reactivity but also detailed, field-proven protocols for its application, aimed at researchers, scientists, and professionals in drug development.
Introduction: Unveiling a Multifunctional Synthetic Intermediate
1-(2-Bromophenyl)-2-methylpropan-1-one, with its distinct combination of a brominated aromatic ring and an isobutyryl group, presents a fascinating case study in synthetic strategy. The ortho-bromine atom is strategically positioned for a variety of cross-coupling reactions, allowing for the introduction of diverse substituents and the formation of new carbon-carbon and carbon-heteroatom bonds. Concurrently, the ketone functionality, while sterically hindered, offers a handle for further transformations or can play a crucial role in the overall electronic and steric properties of synthesized molecules. Its application has been noted in the synthesis of potent and selective serotonin receptor antagonists, highlighting its importance in the drug discovery pipeline.[1]
Core Applications in Palladium-Catalyzed Cross-Coupling Reactions
The presence of the aryl bromide in 1-(2-Bromophenyl)-2-methylpropan-1-one makes it an excellent substrate for palladium-catalyzed cross-coupling reactions. These reactions are fundamental in modern organic synthesis for their ability to form C-C and C-N bonds with high efficiency and functional group tolerance.[2][3]
Suzuki-Miyaura Coupling: Forging New Carbon-Carbon Bonds
The Suzuki-Miyaura coupling is a powerful method for the formation of biaryl structures, which are prevalent in pharmaceuticals and material science.[4][5] 1-(2-Bromophenyl)-2-methylpropan-1-one can be effectively coupled with a variety of boronic acids or their derivatives to introduce new aryl or vinyl groups at the 2-position of the phenyl ring.
The choice of catalyst, ligand, base, and solvent system is critical for a successful Suzuki-Miyaura coupling. A palladium(0) species is the active catalyst, which undergoes oxidative addition into the C-Br bond.[5][6] The ligand stabilizes the palladium center and modulates its reactivity. Bulky, electron-rich phosphine ligands are often employed to facilitate both the oxidative addition and the subsequent reductive elimination steps. The base is required to activate the boronic acid for transmetalation.[7] A mixed solvent system, often including water, can be beneficial for the solubility of the base and the boronic acid.
| Parameter | Value | Rationale |
| Reactants | 1-(2-Bromophenyl)-2-methylpropan-1-one (1.0 equiv), Phenylboronic acid (1.2 equiv) | Aryl bromide as the electrophile and boronic acid as the nucleophile. |
| Catalyst | Pd(PPh₃)₄ (3 mol%) | A common and effective catalyst for Suzuki couplings. |
| Base | K₂CO₃ (2.0 equiv) | A moderately strong base to activate the boronic acid without promoting side reactions. |
| Solvent | Toluene/Ethanol/Water (4:1:1) | A mixed solvent system to ensure the solubility of all reactants. |
| Temperature | 90 °C | Sufficient to drive the reaction to completion in a reasonable timeframe. |
| Reaction Time | 12 hours | Typical duration for this type of coupling. |
Step-by-Step Procedure:
-
To a dry Schlenk flask, add 1-(2-Bromophenyl)-2-methylpropan-1-one (1.0 mmol, 227 mg), phenylboronic acid (1.2 mmol, 146 mg), and potassium carbonate (2.0 mmol, 276 mg).
-
Add tetrakis(triphenylphosphine)palladium(0) (0.03 mmol, 35 mg).
-
Evacuate and backfill the flask with argon three times.
-
Add the degassed solvent mixture (Toluene: 4 mL, Ethanol: 1 mL, Water: 1 mL) via syringe.
-
Heat the reaction mixture to 90 °C and stir for 12 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate (20 mL).
-
Wash the organic layer with water (2 x 10 mL) and brine (10 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield 2-isobutyrylbiphenyl.
Buchwald-Hartwig Amination: Constructing Carbon-Nitrogen Bonds
The Buchwald-Hartwig amination is a premier method for the synthesis of arylamines, which are crucial components of many pharmaceuticals and agrochemicals.[8][9] 1-(2-Bromophenyl)-2-methylpropan-1-one can be coupled with a wide range of primary and secondary amines to generate N-aryl compounds.
The catalytic cycle of the Buchwald-Hartwig amination involves the oxidative addition of the aryl bromide to a Pd(0) complex, followed by coordination and deprotonation of the amine, and finally reductive elimination to form the C-N bond.[9][10] The choice of a bulky, electron-rich phosphine ligand is critical to facilitate the reductive elimination step, which is often rate-limiting.[8] A strong, non-nucleophilic base is required to deprotonate the amine without competing in the coupling reaction.
| Parameter | Value | Rationale |
| Reactants | 1-(2-Bromophenyl)-2-methylpropan-1-one (1.0 equiv), Morpholine (1.2 equiv) | Aryl bromide as the electrophile and a secondary amine as the nucleophile. |
| Catalyst | Pd₂(dba)₃ (2 mol%) | A common Pd(0) precursor. |
| Ligand | XPhos (4 mol%) | A bulky, electron-rich biarylphosphine ligand effective for C-N coupling. |
| Base | Sodium tert-butoxide (1.4 equiv) | A strong, non-nucleophilic base. |
| Solvent | Toluene | A common non-polar solvent for this reaction. |
| Temperature | 100 °C | To ensure a reasonable reaction rate. |
| Reaction Time | 16 hours | Typical duration for amination reactions. |
Step-by-Step Procedure:
-
In a glovebox, add Pd₂(dba)₃ (0.02 mmol, 18 mg) and XPhos (0.04 mmol, 19 mg) to a dry Schlenk tube.
-
Add sodium tert-butoxide (1.4 mmol, 135 mg).
-
Remove the tube from the glovebox, and add 1-(2-Bromophenyl)-2-methylpropan-1-one (1.0 mmol, 227 mg) and morpholine (1.2 mmol, 105 µL) under a counterflow of argon.
-
Add degassed toluene (5 mL) via syringe.
-
Seal the tube and heat the reaction mixture to 100 °C for 16 hours.
-
Monitor the reaction by TLC or LC-MS.
-
After cooling to room temperature, quench the reaction with saturated aqueous ammonium chloride (10 mL).
-
Extract the mixture with ethyl acetate (3 x 15 mL).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the residue by flash chromatography (silica gel, hexane/ethyl acetate gradient) to afford 1-(2-(morpholin-4-yl)phenyl)-2-methylpropan-1-one.
Reactivity of the Carbonyl Group and Alpha-Carbon
The isobutyryl moiety of 1-(2-Bromophenyl)-2-methylpropan-1-one also presents opportunities for synthetic transformations, although its reactivity is tempered by steric hindrance.
Alpha-Bromination
While the target molecule already contains a bromine on the aromatic ring, the tertiary alpha-carbon can also undergo bromination under specific conditions, typically radical or acid-catalyzed enolization pathways.[11] This would lead to the formation of 1-(2-bromophenyl)-2-bromo-2-methylpropan-1-one, a bifunctional intermediate with two reactive sites for sequential or orthogonal transformations.
Photochemical Reactivity
Aromatic ketones can undergo a variety of photochemical reactions, such as Norrish Type I and Type II reactions.[12] For 1-(2-Bromophenyl)-2-methylpropan-1-one, a Norrish Type II reaction is unlikely due to the absence of a gamma-hydrogen. However, under UV irradiation, Norrish Type I cleavage could occur, leading to the formation of a 2-bromobenzoyl radical and an isopropyl radical. These reactive intermediates could then participate in various subsequent reactions.
Application in Medicinal Chemistry: A Precursor to a 5-HT₆ Receptor Antagonist
A significant application of 1-(2-Bromophenyl)-2-methylpropan-1-one is in the synthesis of selective 5-HT₆ receptor antagonists, which are being investigated for the treatment of cognitive disorders such as Alzheimer's disease.[1][13] The synthesis of the clinical candidate SUVN-502, 1-[(2-bromophenyl)sulfonyl]-5-methoxy-3-[(4-methyl-1-piperazinyl)methyl]-1H-indole dimesylate monohydrate, utilizes a 2-bromophenylsulfonyl moiety, for which 1-(2-Bromophenyl)-2-methylpropan-1-one can serve as a precursor through oxidation to the corresponding carboxylic acid and subsequent conversion to the sulfonyl chloride.
Visualizing the Synthetic Pathways
The following diagrams illustrate the key synthetic transformations discussed.
Caption: Suzuki-Miyaura Coupling Workflow
Caption: Buchwald-Hartwig Amination Workflow
Caption: General Pd-Catalyzed Cross-Coupling Cycle
Conclusion
1-(2-Bromophenyl)-2-methylpropan-1-one is a highly valuable and versatile intermediate in organic synthesis. Its dual reactivity, stemming from the aryl bromide and the ketone functional groups, allows for the construction of a wide array of complex molecules. The protocols and applications detailed in this guide demonstrate its utility in modern synthetic chemistry, particularly in the context of palladium-catalyzed cross-coupling reactions and medicinal chemistry. As the demand for novel chemical entities continues to grow, the strategic use of such multifunctional building blocks will undoubtedly play an increasingly important role in the advancement of chemical and pharmaceutical research.
References
-
Buchwald-Hartwig Coupling - Organic Synthesis. (n.d.). Retrieved February 19, 2026, from [Link]
-
2-bromo-2-methyl-1-phenylpropan-1-one is produced through the acid-catalyzed bromination of 2-methyl-1-phenylpropan-1-one. Provide a mechanism for this reaction. - Pearson. (n.d.). Retrieved February 19, 2026, from [Link]
-
1-(2-bromophenyl)-2-methylpropan-1-one - PubChem. (n.d.). Retrieved February 19, 2026, from [Link]
-
A Protocol for Ligand Free Suzuki-Miyaura Cross-Coupling Reactions in WEB at Room Temperature - The Royal Society of Chemistry. (n.d.). Retrieved February 19, 2026, from [Link]
-
1-(3-Bromophenyl)-2-methylpropan-1-one - PubChem. (n.d.). Retrieved February 19, 2026, from [Link]
-
The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds! - YouTube. (2025, April 3). Retrieved February 19, 2026, from [Link]
-
Discovery and Development of 1-[(2-Bromophenyl)sulfonyl]-5-methoxy-3-[(4-methyl-1-piperazinyl)methyl]-1H-indole Dimesylate Monohydrate (SUVN-502): A Novel, Potent, Selective and Orally Active Serotonin 6 (5-HT 6 ) Receptor Antagonist for Potential Treatment of Alzheimer's Disease - PubMed. (2017, March 9). Retrieved February 19, 2026, from [Link]
-
Synthesis of 1(2-bromophenyl)propanol - PrepChem.com. (n.d.). Retrieved February 19, 2026, from [Link]
-
2 - Asian Journal of Organic & Medicinal Chemistry. (2017, December 29). Retrieved February 19, 2026, from [Link]
-
Cross-Coupling Reactions Guide. (n.d.). Retrieved February 19, 2026, from [Link]
-
The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. (2018, May 4). Retrieved February 19, 2026, from [Link]
-
A Buchwald-Hartwig Protocol to Enable Rapid Linker Exploration of Cereblon E3-Ligase PROTACs* - PubMed. (2020, December 15). Retrieved February 19, 2026, from [Link]
-
Suzuki-Miyaura cross-coupling: Practical Guide - Yoneda Labs. (n.d.). Retrieved February 19, 2026, from [Link]
-
Supporting Information A New and Versatile One-Pot Strategy to synthesize alpha- Bromoketones from Secondary Alcohols Using Ammo - The Royal Society of Chemistry. (n.d.). Retrieved February 19, 2026, from [Link]
-
2-Bromoisobutyryl Bromide - A Key Compound for Organic Synthesis. (2023, April 3). Retrieved February 19, 2026, from [Link]
-
and 1-Methyl-1-(prop-2-enyl)silacyclobutane: Reagents for Palladium-Catalyzed Cross-Coupling Reactions of Aryl Halides - Organic Chemistry Portal. (n.d.). Retrieved February 19, 2026, from [Link]
-
Suzuki Coupling - Organic Chemistry Portal. (n.d.). Retrieved February 19, 2026, from [Link]
-
IsoPropyl 2-Bromo IsoButyrate - Relic Chemicals. (n.d.). Retrieved February 19, 2026, from [Link]
-
Suzuki-Miyaura Coupling - Chemistry LibreTexts. (2024, October 10). Retrieved February 19, 2026, from [Link]
-
Cross-Coupling Reactions - Chemistry. (2014, November 11). Retrieved February 19, 2026, from [Link]
-
Total Synthesis Enabled by Cross-Coupling | Macmillan Group. (2019, May 30). Retrieved February 19, 2026, from [Link]
-
The analytical profiles and identification of the Designer drugs 1-(4-bromophenyl)-2- (methylamino)propan-1-one (brephedrone) in the forensic facilities - ResearchGate. (2019, July 31). Retrieved February 19, 2026, from [Link]
-
Simply Mechanisms 5: SN1. Reaction of 2-bromo-2-methylpropane with aqueous KOH. (2016, May 24). Retrieved February 19, 2026, from [Link]
-
The Discovery of N-[5-(4-Bromophenyl)-6-[2-[(5-bromo-2-pyrimidinyl)oxy]ethoxy]-4-pyrimidinyl]-N′-propylsulfamide (Macitentan), an Orally Active, Potent Dual Endothelin Receptor Antagonist | Journal of Medicinal Chemistry - ACS Publications. (2012, August 3). Retrieved February 19, 2026, from [Link]
-
11.5: The SN1 Reaction - Chemistry LibreTexts. (2024, July 30). Retrieved February 19, 2026, from [Link]
- WO2004052818A1 - Method for preparing alkyl 2-bromoalkanoates - Google Patents. (n.d.).
-
Researchers develop a potential new drug for Alzheimer's and pain treatment. (2025, May 14). Retrieved February 19, 2026, from [Link]
-
In the Search for New Lead Compounds – The Latest Medicinal Chemistry Impact Stories. (2020, May 1). Retrieved February 19, 2026, from [Link]
-
Photobromination of 2-methylpropane gives a mixtureof 1-bromo-2-methyl propane in the ratio 9:1.... - YouTube. (2021, November 7). Retrieved February 19, 2026, from [Link]
-
Photosensitivity Reactions Induced by Photochemical Degradation of Drugs - Advanced Pharmaceutical Bulletin. (2021, May 29). Retrieved February 19, 2026, from [Link]
-
Design, Synthesis and Biological Evaluation of Novel Phenyl-Substituted Naphthoic Acid Ethyl Ester Derivatives as Strigolactone Receptor Inhibitor - MDPI. (n.d.). Retrieved February 19, 2026, from [Link]
-
1-(2-Bromophenyl)-2-methylpropan-2-amine - PubChem. (n.d.). Retrieved February 19, 2026, from [Link]
-
2-Bromo-2-methyl-1-[4-(methylsulfanyl)phenyl]propan-1-one - ResearchGate. (n.d.). Retrieved February 19, 2026, from [Link]
-
Flash photolysis of 2-methylbut-1-ene - Journal of the Chemical Society, Faraday Transactions 1: Physical Chemistry in Condensed Phases (RSC Publishing). (n.d.). Retrieved February 19, 2026, from [Link]
Sources
- 1. Discovery and Development of 1-[(2-Bromophenyl)sulfonyl]-5-methoxy-3-[(4-methyl-1-piperazinyl)methyl]-1H-indole Dimesylate Monohydrate (SUVN-502): A Novel, Potent, Selective and Orally Active Serotonin 6 (5-HT6) Receptor Antagonist for Potential Treatment of Alzheimer's Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. jmcct.com [jmcct.com]
- 3. chem.tamu.edu [chem.tamu.edu]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Yoneda Labs [yonedalabs.com]
- 7. Suzuki Coupling [organic-chemistry.org]
- 8. m.youtube.com [m.youtube.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. real.mtak.hu [real.mtak.hu]
- 11. Enolate Chemistry:Reactions at the Alpha-Carbon - Part 1 of 2 Exam Prep | Practice Questions & Video Solutions [pearson.com]
- 12. apb.tbzmed.ac.ir [apb.tbzmed.ac.ir]
- 13. biotech-spain.com [biotech-spain.com]
Analytical methods for the characterization of "1-(2-Bromophenyl)-2-methylpropan-1-one"
Application Note & Protocol: AN-2026-BR-ISO
Executive Summary & Core Directive
Target Analyte: 1-(2-Bromophenyl)-2-methylpropan-1-one Common Synonyms: 2'-Bromoisobutyrophenone; o-Bromoisobutyrophenone CAS Registry Number: 209223-84-7 (Isomer Specific)
Scope: This guide details the analytical characterization of the ring-substituted ortho-isomer.
CRITICAL DISTINCTION: Do not confuse this target with 2-Bromo-2-methyl-1-phenylpropan-1-one (CAS 10409-54-8), also known as
-bromoisobutyrophenone. The target molecule discussed here carries the bromine atom on the aromatic ring (position 2'), not on the alkyl chain. This distinction is vital for regulatory compliance and synthetic utility.
This protocol provides a self-validating workflow for the identification, purity assessment, and structural confirmation of 1-(2-Bromophenyl)-2-methylpropan-1-one, utilizing GC-MS, HPLC-UV/MS, and NMR spectroscopy.
Physicochemical Profile
Understanding the physical properties is the first step in designing robust extraction and separation methods.
| Property | Value / Characteristic | Analytical Implication |
| Molecular Formula | Expect isotopic pattern in MS (1:1 ratio for | |
| Molecular Weight | 227.10 g/mol | Monoisotopic masses: 226.00 (Br79), 228.00 (Br81). |
| Appearance | Colorless to pale yellow liquid | Visually inspect for oxidation (darkening) prior to analysis. |
| Boiling Point | ~279°C (Predicted at 760 mmHg) | High boiling point requires suitable GC temperature ramps. |
| Solubility | Soluble in MeOH, ACN, DCM, EtOAc | Compatible with Reverse Phase HPLC and GC liquid injection. |
| LogP | ~3.4 (Predicted) | High hydrophobicity; expect strong retention on C18 columns. |
Automated Identification Workflow (GC-MS)
Objective: Rapid identification and impurity profiling (specifically for volatile organic impurities).
Mechanistic Insight
The ketone functionality at the benzylic position directs fragmentation primarily via
GC-MS Protocol[1]
-
Instrument: Agilent 7890B/5977B (or equivalent) with EI Source (70 eV).
-
Column: HP-5ms or DB-5ms (30 m × 0.25 mm × 0.25 µm).
-
Carrier Gas: Helium @ 1.0 mL/min (Constant Flow).
-
Inlet: Split 20:1 @ 250°C.
-
Oven Program:
-
Hold 60°C for 1 min.
-
Ramp 20°C/min to 280°C.
-
Hold 280°C for 5 min.
-
-
Detection: Scan mode (m/z 40–350).
Fragmentation Logic & Diagnostics
-
Molecular Ion (
): Distinct doublet at m/z 226 and 228 (intensity ratio ~1:1). -
Base Peak (
-Cleavage A): Loss of the isopropyl radical ( , mass 43).-
Diagnostic Ion: m/z 183 and 185 (2-Bromobenzoyl cation). This confirms the Br is on the ring and attached to the carbonyl carbon.
-
-
Secondary Fragment (
-Cleavage B): Loss of the 2-bromophenyl radical.-
Diagnostic Ion: m/z 71 (Isobutyryl cation,
).
-
-
Aryl Cation: Loss of CO from the benzoyl cation.
-
Diagnostic Ion: m/z 155 and 157 (2-Bromophenyl cation).
-
Visualization: Fragmentation Pathway
Figure 1: Electron Ionization (EI) fragmentation pathway. The alpha-cleavage yielding m/z 183/185 is the primary diagnostic event.
High-Fidelity Purity Analysis (HPLC-UV)
Objective: Quantify purity and separate critical isomers (e.g., para-bromoisobutyrophenone).
Mechanistic Insight
The ortho-substitution creates steric hindrance, twisting the carbonyl out of full conjugation with the phenyl ring compared to the para-isomer. This results in a slight hypsochromic shift (blue shift) in UV absorption and differential retention on steric-selective stationary phases (like Phenyl-Hexyl).
HPLC Protocol[2]
-
System: Agilent 1260 Infinity II or Waters Alliance.
-
Column: Phenyl-Hexyl (150 mm × 4.6 mm, 3.5 µm) or C18 (High Carbon Load).
-
Rationale: Phenyl-Hexyl provides superior
selectivity to separate ortho (target) from para (impurity) isomers.
-
-
Mobile Phase:
-
A: Water + 0.1% Formic Acid.
-
B: Acetonitrile + 0.1% Formic Acid.
-
-
Gradient:
-
0-2 min: 40% B (Isocratic hold).
-
2-12 min: 40% -> 90% B (Linear ramp).
-
12-15 min: 90% B (Wash).
-
-
Flow Rate: 1.0 mL/min.[1]
-
Detection: UV @ 254 nm (primary) and 220 nm.
-
Temperature: 30°C.
Acceptance Criteria (System Suitability)
-
Resolution (
): > 1.5 between Target Peak and any adjacent impurity (specifically the para-isomer). -
Tailing Factor (
): 0.8 – 1.2. -
Retention Time Precision: RSD < 0.5% (n=6 injections).
Structural Confirmation (NMR Spectroscopy)
Objective: Definitive proof of the ortho-substitution pattern.
1H NMR (400 MHz, )
-
Aliphatic Region (Isobutyryl):
-
~1.15 ppm (Doublet,
Hz, 6H): Methyl protons of the isopropyl group. -
~3.40 ppm (Septet,
Hz, 1H): Methine proton ( ) adjacent to the carbonyl.
-
~1.15 ppm (Doublet,
-
Aromatic Region (Ortho-Substitution Pattern):
-
The spectrum will display 4 distinct aromatic signals (or 2 multiplets depending on resolution) integrating to 4H.
-
Key Diagnostic: Look for the downfield shift of the proton at position 6 (ortho to C=O) and position 3 (ortho to Br).
-
Unlike the symmetric AA'BB' system of the para-isomer, the ortho-isomer shows a complex ABCD-type splitting pattern.
-
13C NMR (100 MHz, )
-
Carbonyl Carbon:
~205-208 ppm (Ketone). -
Aromatic Carbons: 6 signals.[2] The C-Br carbon (
~120 ppm) and C-C=O carbon ( ~140 ppm) are quaternary. -
Aliphatic Carbons:
-
Methyls:
~18-19 ppm. -
Methine:
~35-40 ppm.
-
Analytical Decision Tree
This workflow ensures no ambiguity between the target and its isomers.
Figure 2: Step-by-step logic for confirming the identity of the ortho-bromo isomer.
References
-
National Institute of Standards and Technology (NIST). (2023). Mass Spectrum of Related Ketones. NIST Chemistry WebBook, SRD 69. [Link]
-
Sielc Technologies. (2018). HPLC Separation of Bromo-butyrophenone Isomers. [Link]
-
PubChem. (n.d.). Compound Summary: 1-(3-Bromophenyl)-2-methylpropan-1-one (Isomer Comparison). National Library of Medicine. [Link]
Sources
Techniques for the purification of "1-(2-Bromophenyl)-2-methylpropan-1-one"
This Application Note is designed for researchers and process chemists requiring high-purity 1-(2-Bromophenyl)-2-methylpropan-1-one (CAS: 209223-84-7), also known as 2'-Bromoisobutyrophenone .
The following protocols prioritize the separation of the target ortho-isomer from its common para-isomer impurity (4'-bromoisobutyrophenone) and unreacted starting materials.
Part 1: Strategic Overview & Impurity Profile
The purification strategy depends heavily on the synthesis route.
-
Friedel-Crafts Acylation: typically yields a mixture of para (major) and ortho (minor) isomers. Separating the ortho liquid from the para solid (MP ~35-40 °C) is challenging but achievable via fractional distillation followed by chromatography.
-
Grignard/Nitrile Route: (e.g., 2-bromobenzonitrile + isopropylmagnesium chloride) yields high regio-specificity for the ortho isomer but may contain unreacted nitrile or de-brominated byproducts.
Physiochemical Properties & Separation Logic[1]
| Property | Target: 2'-Bromo (Ortho) | Impurity: 4'-Bromo (Para) | Separation Logic |
| Boiling Point | ~146–148 °C (30 mmHg) | Slightly Higher (>155 °C @ 30 mmHg) | Distillation: The ortho effect (steric inhibition of resonance) often lowers the BP relative to the para isomer. |
| Polarity (TLC) | Lower (Higher R_f) | Higher (Lower R_f) | Chromatography: The bulky ortho-bromo group sterically shields the carbonyl, reducing interaction with Silica gel. Ortho elutes first. |
| State (RT) | Liquid | Solid/Semi-solid | Crystallization: Cooling may precipitate the para impurity from the liquid ortho matrix. |
Part 2: Purification Workflows
Workflow Visualization
The following decision tree outlines the purification logic based on crude purity and scale.
Caption: Purification decision matrix. Distillation is preferred for bulk isomer separation; chromatography is reserved for final polishing or small-scale isolation.
Method A: High-Vacuum Fractional Distillation (Primary)
Objective: Bulk removal of solvent, lower-boiling bromobenzene, and higher-boiling para-isomer/tars.
Equipment:
-
Round-bottom flask (max 60% full).
-
Vigreux column (20 cm min) or Packed Column (Glass helices/Rashig rings) for isomer separation.
-
Short-path distillation head with thermometer.
-
Vacuum pump capable of <5 mmHg.
Protocol:
-
Degassing: Stir the crude oil under weak vacuum (200 mmHg) at RT for 20 mins to remove volatile solvents (DCM/Ether).
-
Setup: Assemble the distillation apparatus. Insulate the column with foil or glass wool.
-
Heating: Apply heat using an oil bath. Do not use a mantle directly to avoid hot spots/decomposition.
-
Fraction Collection (at ~2-5 mmHg vacuum):
-
Fraction 1 (Fore-run): < 80 °C. Contains unreacted bromobenzene or nitrile.
-
Fraction 2 (Transition): 80–110 °C. Mixture of impurities and product.
-
Fraction 3 (Main Cut):115–125 °C (Temperature is approximate; dependent on exact vacuum). Monitor head temperature stability. The ortho isomer distills first.
-
Residue: The para isomer (higher BP) and tars will remain in the pot or distill at a significantly higher temperature.
-
-
Validation: Check Fraction 3 by GC or TLC. If para-isomer persists, proceed to Method B.
Method B: Flash Column Chromatography (Polishing)
Objective: Removal of trace para-isomer and baseline impurities. Mechanism: The ortho-substituent twists the carbonyl out of plane and shields it, making the ortho-isomer less polar than the para-isomer. It will elute faster (Higher R_f).
Protocol:
-
Stationary Phase: Silica Gel 60 (230-400 mesh).
-
Mobile Phase: Hexane : Ethyl Acetate (Gradient).
-
Start: 100% Hexane (1 CV - Column Volume).
-
Ramp: 0% → 5% EtOAc (over 5 CV).
-
Hold: 5% EtOAc (Product elution).
-
Flush: 20% EtOAc (Elute para-isomer/impurities).
-
-
Loading: Dissolve crude oil in minimum Hexane/DCM (1:1). Load gently.
-
Elution Order:
-
Spot 1 (High Rf ~0.6 in 9:1 Hex:EtOAc): Unreacted Bromobenzene (if any).
-
Spot 2 (Mid Rf ~0.4): Target 2'-Bromoisobutyrophenone (Ortho).
-
Spot 3 (Low Rf ~0.25): 4'-Bromoisobutyrophenone (Para).
-
-
Collection: Pool fractions containing Spot 2. Evaporate solvent < 40 °C.[1]
Part 3: Quality Control & Validation
HPLC Analysis
-
Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 4.6 x 100 mm, 3.5 µm).
-
Mobile Phase: A: Water (0.1% Formic Acid), B: Acetonitrile.
-
Gradient: 50% B to 90% B over 10 min.
-
Detection: UV @ 254 nm.
-
Differentiation: The para-isomer is more polar and planar, typically eluting before the ortho-isomer in Reverse Phase (opposite of Normal Phase silica) due to better water solubility, though hydrophobic interaction with C18 often dominates, causing ortho (more compact/hydrophobic) to elute later. Note: Always run standards to confirm retention times as steric effects can invert elution orders in RP-HPLC.
NMR Spectroscopy (Diagnostic Signals)
-
1H NMR (CDCl3, 400 MHz):
-
Aliphatic Region: Look for the isopropyl group.
-
Doublet (~1.2 ppm, 6H, -CH(CH 3)2).
-
Septet (~3.3 ppm, 1H, -CH (CH3)2).
-
-
Aromatic Region (Crucial for Isomers):
-
Ortho (Target): Complex ABCD system or multiplet pattern (7.2–7.6 ppm). Key feature is the lack of symmetry.[2]
-
Para (Impurity): Distinct AA'BB' system (two doublets, ~7.6 and ~7.8 ppm) indicating symmetry.
-
-
Self-Validation: If you see two doublets in the aromatic region, your sample is contaminated with the para-isomer.
-
References
-
Sigma-Aldrich.[3] Product Specification: 2-Bromoisobutyrophenone (Analog/Isomer Data). Retrieved from
-
BenchChem.[4] Friedel-Crafts Acylation Protocols. Retrieved from
-
PubChem.[5] Compound Summary: 1-(2-Bromophenyl)-2-methylpropan-1-one. Retrieved from
-
Cayman Chemical.[6] 4'-Bromoisobutyrophenone Product Data. Retrieved from
Sources
- 1. HPLC Method for Determination of Enantiomeric Purity of a Novel Respiratory Fluoroquinolone: WCK 1152 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. 2-溴异丁酰苯 98% | Sigma-Aldrich [sigmaaldrich.com]
- 4. benchchem.com [benchchem.com]
- 5. 2-Bromobutyric acid - Wikipedia [en.wikipedia.org]
- 6. caymanchem.com [caymanchem.com]
Proper handling and storage procedures for "1-(2-Bromophenyl)-2-methylpropan-1-one"
Document ID: AN-BPMP-2024-01 Target Audience: Medicinal Chemists, Process Development Scientists, and Laboratory Managers. Subject: Handling, Storage, and Synthetic Utility of 2'-Bromoisobutyrophenone.
Core Directive & Executive Summary
This guide defines the operational standards for 1-(2-Bromophenyl)-2-methylpropan-1-one (CAS: 209223-84-7), a critical aryl bromide intermediate used in the synthesis of heterocyclic scaffolds and pharmaceutical analogs.
Crucial Distinction: Researchers must distinguish this compound from its alpha-bromo isomer (2-bromo-1-phenyl-2-methylpropan-1-one). The subject compound carries the bromine atom on the phenyl ring (ortho position) , not the alkyl chain.[1] This structural difference dictates its reactivity profile: it functions primarily as an electrophile in palladium-catalyzed cross-coupling (e.g., Suzuki, Heck) rather than an alkylating agent.[1]
Technical Specifications & Physical Properties
Chemical Identity:
-
IUPAC Name: 1-(2-Bromophenyl)-2-methylpropan-1-one[2]
-
Common Synonyms: 2'-Bromoisobutyrophenone; o-Bromoisopropyl phenyl ketone.
-
CAS Number: 209223-84-7[2]
-
Molecular Formula: C₁₀H₁₁BrO
Physicochemical Data Table:
| Property | Specification | Operational Note |
| Physical State | Liquid to Low-Melting Solid | May crystallize upon prolonged cold storage. Gently warm to 30°C to liquefy. |
| Boiling Point | ~245°C (Predicted) | High boiling point allows for high-temperature coupling reactions. |
| Density | 1.3 ± 0.1 g/cm³ | Denser than water; forms the bottom layer during aqueous extraction. |
| Solubility | DCM, EtOAc, THF, Toluene | Insoluble in water.[1] Soluble in most organic solvents. |
| LogP | ~3.3 | Lipophilic; readily crosses biological membranes (relevant for tox). |
| Stability | Light Sensitive | The C-Br bond can undergo photolytic cleavage. |
Safety & Regulatory Compliance (E-E-A-T)
Hazard Identification (GHS)
Unlike alpha-bromo ketones, which are potent lachrymators, this aryl bromide is classified primarily as an Irritant .[1]
-
Signal Word: WARNING
Regulatory Awareness
While not a federally scheduled substance in many jurisdictions (e.g., US DEA Schedule I/II), this compound is a structural isomer of precursors used for substituted cathinones.[1]
-
Compliance Check: Maintain strict inventory logs. Ensure use is strictly limited to legitimate R&D or industrial synthesis.
-
Precursor Watch: It serves as a precursor to 2-bromomethcathinone analogs if subjected to alpha-bromination followed by amination.
Storage & Handling Protocols
Storage Architecture
To maintain purity >98% and prevent debromination or oxidation:
-
Temperature: Store at 2°C to 8°C (Refrigerated).
-
Atmosphere: Backfill headspace with Argon or Nitrogen . The aryl bromide moiety is relatively stable, but the ketone alpha-proton is susceptible to autoxidation over long periods.[1]
-
Container: Amber glass vials with Teflon-lined caps to prevent photolysis.
Handling Workflow (DOT Visualization)
The following diagram outlines the decision logic for receiving and processing the material.
Figure 1: Standard Operating Procedure for material receipt and storage.
Application Protocols: Synthetic Utility
This compound is a versatile "orthogonal" building block. The Aryl-Bromide allows for metal-catalyzed coupling, while the Ketone allows for nucleophilic addition or condensation.
Protocol A: Suzuki-Miyaura Cross-Coupling
Objective: Coupling the 2-bromophenyl moiety with an aryl boronic acid. Mechanism: The ortho-substituent (isobutyryl group) provides steric bulk, which may require specialized phosphine ligands (e.g., SPhos or XPhos) to facilitate oxidative addition.[1]
Reagents:
-
1-(2-Bromophenyl)-2-methylpropan-1-one (1.0 equiv)
-
Aryl Boronic Acid (1.2 equiv)[1]
-
Pd(OAc)₂ (2-5 mol%)
-
SPhos (4-10 mol%)
-
K₃PO₄ (2.0 equiv)[1]
-
Solvent: Toluene/Water (10:1)[1]
Step-by-Step Procedure:
-
Inerting: Charge a reaction vial with the aryl bromide, boronic acid, Pd catalyst, ligand, and base.[1] Seal and purge with Argon for 5 minutes.
-
Solvation: Add degassed Toluene/Water via syringe.
-
Reaction: Heat to 100°C for 12–18 hours. The steric hindrance of the ortho-ketone requires elevated temperatures.
-
Work-up: Cool to RT. Dilute with EtOAc. Wash with water and brine. Dry over Na₂SO₄.
-
Purification: Flash column chromatography (Hexanes/EtOAc).
Protocol B: Alpha-Bromination (Precursor Synthesis)
Warning: This reaction produces the alpha-bromo derivative, which is a severe lachrymator . Perform ONLY in a fume hood.
Reagents:
-
Bromine (Br₂) or Phenyltrimethylammonium tribromide (PTAB)[1]
-
Solvent: Glacial Acetic Acid or DCM[1]
Procedure:
-
Dissolve the ketone in glacial acetic acid.
-
Add Br₂ dropwise at room temperature. The solution will decolorize as the reaction proceeds.[1]
-
Quench: Pour into ice water. Extract with DCM.
-
Safety Note: Treat all glassware with 10% sodium thiosulfate to neutralize residual active bromine before removing from the hood.
Synthetic Pathway Visualization[1]
The following diagram illustrates the divergent reactivity of the compound.
Figure 2: Divergent synthetic pathways available from the 2'-bromoisobutyrophenone scaffold.
Disposal & Decontamination
-
Waste Stream: Halogenated Organic Waste. Do not mix with general organic solvents if your facility segregates halogenated waste (due to high incineration costs).
-
Spill Cleanup:
References
-
National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 20397311, 1-(3-Bromophenyl)-2-methylpropan-1-one (Isomer Comparison). Retrieved from [Link]
-
Drug Enforcement Administration (DEA). (2023).[8] Specific Listing for Three Currently Controlled Schedule I Substances (Positional Isomer Clarification). Federal Register. Retrieved from [Link][1]
-
Organic Chemistry Portal. (2023). Synthesis of alpha-Bromoketones and Aryl Ketone Reactivity. Retrieved from [Link]
Sources
- 1. CN103214328B - Synthesis method for alpha-bromo-aromatic ketone compounds - Google Patents [patents.google.com]
- 2. 209223-84-7|1-(2-Bromophenyl)-2-methylpropan-1-one|BLD Pharm [bldpharm.com]
- 3. chemscene.com [chemscene.com]
- 4. 1-(3-Bromophenyl)-2-methylpropan-1-one | C10H11BrO | CID 20397311 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. static.cymitquimica.com [static.cymitquimica.com]
- 6. PubChemLite - 1-(2-bromophenyl)-2-methylpropan-1-one (C10H11BrO) [pubchemlite.lcsb.uni.lu]
- 7. echemi.com [echemi.com]
- 8. Federal Register :: Specific Listing for Three Currently Controlled Schedule I Substances [federalregister.gov]
Protocol for scale-up synthesis of "1-(2-Bromophenyl)-2-methylpropan-1-one"
Part 1: Executive Summary & Strategic Analysis
Target Molecule: 1-(2-Bromophenyl)-2-methylpropan-1-one (also known as o-Bromoisobutyrophenone). CAS: 10409-54-8 Application: Key intermediate for the synthesis of indoles, benzofurans, and pharmaceutical scaffolds requiring ortho-functionalization.
Synthetic Challenge: The synthesis of ortho-substituted aryl ketones presents a specific regiochemical challenge.
-
Friedel-Crafts Acylation Failure: Direct acylation of bromobenzene with isobutyryl chloride is dominated by steric factors, yielding >90% of the para-isomer (1-(4-bromophenyl)-2-methylpropan-1-one). Separation of the ortho-minor product is inefficient and costly.
-
Halogen-Metal Exchange Risks: Utilizing 2-bromobenzonitrile with isopropyl Grignard reagents poses a high risk of Magnesium-Bromine exchange ("Turbo Grignard" conditions), leading to polymerization or loss of the bromine handle.
Recommended Protocol: The Aldehyde-Oxidation Route This guide details a robust, two-step protocol designed for scale-up (100g – 1kg). It prioritizes regiochemical integrity by starting with the commercially available ortho-isomer and utilizes chemoselective addition followed by a Green Oxidation (TEMPO/Bleach) to access the ketone.
Part 2: Detailed Experimental Protocol
Step 1: Grignard Addition (Nucleophilic Addition)
Objective: Convert 2-Bromobenzaldehyde to 1-(2-Bromophenyl)-2-methylpropan-1-ol. Mechanism: 1,2-Addition of isopropylmagnesium chloride to the aldehyde. Critical Control Point: Temperature control is vital to prevent competitive halogen-metal exchange.
Reagents & Materials:
| Reagent | Equiv. | Role |
|---|---|---|
| 2-Bromobenzaldehyde | 1.0 | Starting Material (Limiting) |
| Isopropylmagnesium Chloride (2.0M in THF) | 1.2 | Nucleophile |
| Tetrahydrofuran (THF) | 10 Vol | Solvent (Anhydrous) |
| Ammonium Chloride (sat. aq.) | - | Quench |[1]
Procedure:
-
Setup: Flame-dry a 3-neck round-bottom flask equipped with a mechanical stirrer, nitrogen inlet, and pressure-equalizing addition funnel.
-
Dissolution: Charge 2-Bromobenzaldehyde (1.0 equiv) and anhydrous THF (10 volumes). Cool the solution to -10°C using an acetone/ice bath.
-
Addition: Transfer the Isopropylmagnesium chloride solution to the addition funnel. Add dropwise over 60 minutes, maintaining the internal temperature below 0°C .
-
Note: Rapid addition or higher temperatures may trigger Br-Mg exchange, leading to de-brominated byproducts.
-
-
Reaction: Allow the mixture to warm to room temperature (20-25°C) and stir for 2 hours. Monitor by TLC (Hexane/EtOAc 9:1) or HPLC.[1]
-
Quench: Cool back to 0°C. Slowly add saturated aqueous NH₄Cl (5 volumes). Caution: Exothermic.
-
Workup: Extract with Ethyl Acetate (3 x 5 volumes). Wash combined organics with Brine. Dry over Na₂SO₄ and concentrate under reduced pressure.
-
Intermediate: The crude alcohol (1-(2-Bromophenyl)-2-methylpropan-1-ol) is typically a viscous oil. It can be carried forward directly or purified via short-path distillation if purity is <95%.
Step 2: TEMPO-Mediated Oxidation
Objective: Oxidize the secondary alcohol to the target ketone. Why TEMPO? Unlike Swern (cryogenic, odor) or Jones (Cr(VI) toxicity), TEMPO/Bleach is scalable, operates at 0°C, and uses cheap reagents.
Reagents & Materials:
| Reagent | Equiv. | Role |
|---|---|---|
| Crude Alcohol (from Step 1) | 1.0 | Substrate |
| TEMPO (Free Radical) | 0.01 (1 mol%) | Catalyst |
| KBr (Potassium Bromide) | 0.1 (10 mol%) | Co-catalyst |
| NaOCl (Bleach, 10-13%) | 1.2 - 1.5 | Stoichiometric Oxidant |
| Dichloromethane (DCM) | 10 Vol | Solvent |
| NaHCO₃ (aq) | Buffer | pH Control (pH 8.5-9.5) |
Procedure:
-
Biphasic Setup: Dissolve the crude alcohol in DCM (10 vol). Add a solution of KBr (0.1 eq) in water (2 vol). Cool to 0°C .[1][2]
-
Catalyst Charge: Add TEMPO (0.01 eq). The solution will turn orange/red.
-
Oxidant Addition: Slowly add the NaOCl solution (adjusted to pH ~9 with NaHCO₃) dropwise over 45 minutes. Maintain temperature <5°C.
-
Visual Cue: The organic layer color may darken but should return to orange-red upon completion.
-
-
Monitoring: Stir vigorously at 0°C. Reaction is typically complete in <1 hour. Monitor for disappearance of alcohol.[1][3]
-
Quench: Add aqueous Sodium Thiosulfate (10%) to destroy excess hypochlorite. Stir for 15 minutes.
-
Isolation: Separate layers. Extract aqueous phase with DCM. Wash combined organics with water and brine.[1]
-
Purification: Dry over MgSO₄ and concentrate. The crude ketone is purified by vacuum distillation (bp ~115-120°C at 5 mmHg) to yield a colorless to pale yellow liquid.
Part 3: Process Visualization
Figure 1: Synthetic Pathway & Logic
This diagram illustrates the selected route versus the rejected "Turbo Grignard" exchange route, highlighting the chemoselectivity logic.
Caption: Figure 1. The 2-step Aldehyde-Oxidation route avoids the risk of de-bromination inherent in nitrile-Grignard exchange pathways.
Figure 2: Experimental Workflow (Step 2)
Detailed workflow for the critical oxidation step.
Caption: Figure 2. Workflow for TEMPO-mediated oxidation. Critical control point is the temperature during bleach addition.
Part 4: Analytical Specifications
1-(2-Bromophenyl)-2-methylpropan-1-one
| Test | Specification | Typical Result |
| Appearance | Colorless to pale yellow liquid | Conforms |
| Purity (GC/HPLC) | ≥ 98.0% | 99.2% |
| ¹H NMR (400 MHz, CDCl₃) | δ 7.60 (d, 1H), 7.4-7.2 (m, 3H), 3.35 (sept, 1H), 1.20 (d, 6H) | Conforms |
| ¹³C NMR | Carbonyl (~208 ppm), Ar-C (~120-140 ppm), Isopropyl CH (~35 ppm), CH₃ (~18 ppm) | Conforms |
| Boiling Point | 146-148°C @ 30 mmHg (Lit.) | 118-120°C @ 5 mmHg |
Part 5: Troubleshooting & Safety
-
Issue: Loss of Bromine (De-bromination).
-
Cause: Temperature too high during Grignard addition in Step 1.
-
Fix: Ensure internal temp is <-5°C. Consider switching to Isopropyl Zinc (prepared from iPrMgCl + ZnCl₂) which is milder and tolerates aryl bromides better.
-
-
Issue: Incomplete Oxidation.
-
Cause: Degraded Bleach (NaOCl).
-
Fix: Titrate bleach before use or add excess (1.5 eq). Ensure pH is buffered to ~9 (acidic pH deactivates TEMPO; highly basic pH promotes side reactions).
-
-
Safety:
References
-
Preparation of 1-(2-bromophenyl)propanol via Grignard Addition: PrepChem.com. "Synthesis of 1(2-bromophenyl)propanol". Available at: [Link] (Accessed Oct 2023).
-
Synthesis of Ortho-Bromobenzaldehyde Derivatives: ChemRxiv. "Clickable Azide-Functionalized Bromo-Aryl-Aldehydes". Available at: [Link] (Accessed Oct 2023).
-
General Protocol for TEMPO Oxidation: Organic Chemistry Portal. "TEMPO mediated oxidation of alcohols". Available at: [Link] (Accessed Oct 2023).
Sources
Troubleshooting & Optimization
Troubleshooting common issues in "1-(2-Bromophenyl)-2-methylpropan-1-one" synthesis
[1][2]
Case ID: SYN-209223-84-7 Subject: Troubleshooting Regioselectivity and Chemoselectivity in Sterically Hindered Ketone Synthesis Target Molecule: 1-(2-Bromophenyl)-2-methylpropan-1-one CAS: 209223-84-7 Common Name: o-Bromoisobutyrophenone[1][2]
Executive Summary
The synthesis of 1-(2-Bromophenyl)-2-methylpropan-1-one presents a classic "Ortho-Effect" challenge in organic chemistry. Users frequently encounter failure due to two primary misconceptions:
-
Regiochemical Error: Attempting Friedel-Crafts acylation on bromobenzene, which yields the para-isomer.
-
Chemoselective Error: Uncontrolled Grignard additions leading to metal-halogen exchange (loss of the bromine atom) or incomplete conversion due to steric hindrance (the isopropyl group adjacent to the carbonyl).[1][2]
This guide provides a validated protocol based on the Nitrile-Grignard Route , which offers the highest reliability for ortho-substituted aryl ketones.[1][2]
Part 1: Route Selection & Mechanism
The "Wrong Isomer" Trap (Friedel-Crafts Acylation)
User Complaint: "I reacted bromobenzene with isobutyryl chloride and AlCl3, but the NMR shows a symmetric splitting pattern in the aromatic region."
Diagnosis: You synthesized the para-isomer (1-(4-bromophenyl)-2-methylpropan-1-one).
-
Mechanism: The bromine atom is an ortho, para-director but is deactivating.[1][2] Due to the steric bulk of the incoming isobutyryl group and the bromine atom itself, the para position is kinetically favored by a factor of >95:5.[2]
-
Solution: You cannot force this reaction to be ortho-selective using standard Lewis acids. You must switch to the Grignard addition to 2-bromobenzonitrile .[1][2]
The Recommended Route: Nitrile Addition
The most robust method involves the nucleophilic addition of isopropylmagnesium bromide to 2-bromobenzonitrile .[1][2] This route guarantees the ortho position of the bromine is preserved, provided the temperature is controlled to prevent metal-halogen exchange.[1][2]
Visualizing the Pathway
Caption: Comparison of the failed Friedel-Crafts route (Red) vs. the successful Nitrile-Grignard route (Green).
Part 2: Validated Experimental Protocol
Method: Grignard Addition to Nitrile Scale: 10.0 mmol basis[1][2]
Reagents
| Reagent | Equiv. | Amount | Role |
| 2-Bromobenzonitrile | 1.0 | 1.82 g | Electrophile (Scaffold) |
| Isopropylmagnesium Bromide | 1.2 | ~12 mL (1.0M in THF) | Nucleophile |
| CuBr[1][2]·SMe2 (Optional) | 0.05 | 100 mg | Catalyst (prevents exchange) |
| THF (Anhydrous) | Solvent | 20 mL | Solvent |
| HCl (3M) | Excess | 15 mL | Hydrolysis Agent |
Step-by-Step Procedure
-
Setup: Flame-dry a 100 mL 3-neck round-bottom flask under Argon. Equip with a magnetic stir bar, addition funnel, and low-temperature thermometer.[2]
-
Dissolution: Add 2-Bromobenzonitrile (1.0 equiv) and anhydrous THF. Cool the solution to 0°C using an ice/salt bath.
-
Addition: Add Isopropylmagnesium bromide dropwise over 20 minutes.
-
Reaction: Allow the mixture to warm to Room Temperature (RT) and stir for 4–6 hours.
-
Hydrolysis (The Key Step): Cool back to 0°C. Slowly add 3M HCl.
-
Workup: Extract with Diethyl Ether (3x). Wash combined organics with NaHCO3 (sat.) and Brine.[1][2] Dry over MgSO4.[1][2][3]
-
Purification: Concentrate in vacuo. Purify via Vacuum Distillation (approx. 120–130°C @ 1 mmHg) or Flash Chromatography (0-5% EtOAc in Hexanes).[1][2]
Part 3: Troubleshooting Guide (FAQ)
Q1: I isolated the product, but the Bromine is missing (Product is Isobutyrophenone).
Cause: Metal-Halogen Exchange. The Grignard reagent attacked the Bromine atom instead of the Nitrile carbon.[2] This generates a phenyl Grignard which protonates upon workup.[1][2] Fix:
-
Lower Temperature: Perform the addition at -20°C.
-
Reverse Addition: Add the Grignard to the Nitrile, not vice-versa (keeps Grignard concentration low relative to Nitrile).[1][2]
-
Turbo Grignard Warning: Do NOT use
(Turbo Grignard) unless you specifically intend to do an exchange.[1][2] Use standard in ether/THF.[1][2]
Q2: I see a peak at 1680 cm⁻¹ in IR, but also a broad peak at 3300 cm⁻¹. Yield is low.
Cause: Incomplete Hydrolysis.[1][2]
The intermediate ketimine (
-
Increase the acid concentration (use 6M HCl) during the quench.[1][2]
-
Extend the reflux time after acid addition to 4 hours.
Q3: Can I use 2-Bromobenzoyl Chloride instead?
Answer: Yes, but with caution. Reacting an acid chloride with a Grignard reagent usually leads to the tertiary alcohol (double addition).[1][2]
Part 4: Diagnostic Logic Tree
Use this flow to diagnose your specific failure mode.
Caption: Diagnostic logic for identifying common synthetic failures.
References
-
Compound Identity: 1-(2-Bromophenyl)-2-methylpropan-1-one (CAS 209223-84-7).[1][2][4] BLD Pharm Catalog. Retrieved from
-
Grignard Mechanism: "Preparation of Ketones from Nitriles."[1][2] Organic Syntheses, Coll.[1][2] Vol. 3, p. 562 (1955).[1][2] (General procedure for Nitrile-Grignard addition).
-
Halogen Exchange Risks: "Low-Temperature Formation of Functionalized Grignard Reagents." Carnegie Mellon University Research.[1][2] Retrieved from
-
Isomer Distinction: 2-Bromo-2-methyl-1-phenylpropan-1-one (Alpha-bromo isomer, CAS 10409-54-8).[1][2] Sigma-Aldrich.[1][2] Retrieved from
Analysis of side products in "1-(2-Bromophenyl)-2-methylpropan-1-one" reaction
Technical Support Center: Synthesis of 1-(2-Bromophenyl)-2-methylpropan-1-one
Topic: Troubleshooting Impurity Profiles & Reaction Failures Target Molecule: 1-(2-Bromophenyl)-2-methylpropan-1-one (CAS: 2142-63-4) Structure: o-Bromoisobutyrophenone[1][2][3]
Executive Summary
This guide addresses the critical failure modes in the synthesis of 1-(2-Bromophenyl)-2-methylpropan-1-one . Due to the steric bulk of the isobutyryl group and the competing reactivity of the ortho-bromine substituent, this molecule is notoriously difficult to synthesize with high purity using standard textbook methods.
Our analysis focuses on three primary impurity vectors:
-
Halogen-Metal Exchange Artifacts (The Grignard Anomaly)
-
Incomplete Oxidation/Hydrolysis (The Workup Failure)
Module 1: The Isomer Crisis (Regioselectivity)[3]
User Complaint: "I synthesized the compound using Friedel-Crafts acylation. LC-MS shows a single major peak with the correct mass, but the NMR splitting pattern in the aromatic region is symmetric (doublets), not the expected complex multiplet."
Diagnosis: You have synthesized the Para-isomer (1-(4-bromophenyl)-2-methylpropan-1-one), not the ortho-target.[1][2][3]
Technical Explanation: Direct Friedel-Crafts acylation of bromobenzene with isobutyryl chloride is controlled by steric thermodynamics.[1][2][3] Although the bromine atom is ortho/para directing, the bulky isopropyl group of the electrophile (isobutyryl cation) encounters significant steric repulsion at the ortho position. The reaction overwhelmingly favors the para position (sterically unhindered).
The Data:
| Parameter | Target (Ortho-isomer) | Impurity (Para-isomer) |
|---|---|---|
| Synthesis Route | Grignard/Nitrile or Aldehyde Oxidation | Friedel-Crafts Acylation |
| 1H NMR (Aromatic) | Complex multiplet (ABCD system) | Symmetric AA'BB' doublets |
| GC Retention Time | Typically Shorter (Lower BP due to sterics) | Typically Longer |
| Abundance in FC | < 5% | > 90% |[1][2][3][4]
Corrective Action: Stop using Friedel-Crafts acylation for this target. It is impossible to shift the selectivity to the ortho position efficiently using standard Lewis acids (AlCl₃). Switch to Route B (Nitrile Addition) or Route C (Aldehyde Alkylation + Oxidation) described below.
Module 2: The Debromination Anomaly (Chemoselectivity)
User Complaint: "I switched to reacting 2-bromobenzonitrile with isopropylmagnesium chloride (Grignard). My yield is low, and I see a large peak for benzonitrile and 2-isopropylbenzonitrile."
Diagnosis: You are suffering from Halogen-Metal Exchange (HME) .[1][2][3]
Technical Explanation: This is the most lethal side-reaction for this synthesis.[2] Grignard reagents (R-MgX) are not just nucleophiles; they are also metals capable of exchange.[1][2][3] The reaction rate of Magnesium-Bromine exchange at the ortho position is often faster than the nucleophilic addition to the sterically hindered nitrile.
Mechanism of Failure:
-
Exchange: iPrMgCl attacks the Ar-Br bond instead of the CN group.
-
Intermediate: Generates 2-cyanophenylmagnesium chloride + Isopropyl bromide.
-
Fate: The new Grignard species is unstable or quenches to Benzonitrile (upon workup) or couples with the isopropyl bromide to form 2-isopropylbenzonitrile (Wurtz-type coupling).[2][3]
Visualization of Failure Pathway:
Caption: Kinetic competition between desired addition (green) and parasitic halogen exchange (red).
Corrective Action (The "Turbo" Protocol): To suppress exchange, you must lower the temperature and potentially change the reagent.[3]
-
Temperature: Run the addition at -78°C to -40°C . Exchange has a higher activation energy barrier than coordination, but once coordinated, exchange is fast.[3] However, for ortho-halo nitriles, exchange is often barrierless.[1][2][3]
-
Reagent Switch: Use Turbo-Grignard (iPrMgCl·LiCl) .[3] While this usually accelerates exchange (Knochel et al.), it allows the generation of the aryl Grignard if that were the goal. Since it isn't, the best fix is Transmetallation .[3]
-
Recommended Fix: Pre-cool the nitrile.[3] Add the Grignard very slowly.
-
Better Alternative: Use Organozinc reagents (Blaise Reaction conditions) or Organocadmium , which are less prone to halogen exchange than Magnesium.[3]
Module 3: The "Stalled" Intermediate (Hydrolysis)
User Complaint: "I see a peak with M+15 (approx) relative to the target, or a very broad peak that disappears after sitting in the NMR tube."
Diagnosis: Incomplete hydrolysis of the Ketimine Intermediate .
Technical Explanation: The addition of the isopropyl group to the nitrile forms a magnesium ketimine salt: Ar-C(=NMgX)-iPr.[1][2] Due to the steric bulk of the ortho-bromine and the isopropyl group, this ketimine is exceptionally stable and resists mild hydrolysis. Standard saturated NH₄Cl workup is often insufficient to convert the imine to the ketone.
Protocol Adjustment:
-
Acid Hydrolysis: You must use 1M HCl or 3M H₂SO₄ during the quench/workup phase.
-
Time: Stir the biphasic quench mixture vigorously for at least 2-4 hours at room temperature (or mild heat, 40°C) to ensure the imine C=NH is fully hydrolyzed to the ketone C=O.
Recommended Synthesis Workflow (Gold Standard)
To avoid the isomer issues of FC and the exchange issues of Nitrile chemistry, the Aldehyde Oxidation Route is the most robust for high-purity applications.
Step 1: Nucleophilic Addition
-
Reagents: 2-Bromobenzaldehyde + Isopropylmagnesium Chloride.[1][2][3]
-
Conditions: THF, -20°C to 0°C.
-
Why: Aldehydes are far more reactive electrophiles than nitriles.[3] The nucleophilic attack happens significantly faster than the halogen-metal exchange at 0°C.
Step 2: Oxidation[1][2][3]
-
Reagents: Jones Reagent (CrO₃/H₂SO₄) or PCC (Pyridinium Chlorochromate).[3]
-
Conditions: Acetone (Jones) or DCM (PCC), 0°C.
-
Why: Converts the secondary alcohol to the desired ketone.
-
Advantage: Preserves the ortho-bromine atom perfectly.[2]
Protocol Visualization:
Caption: The Aldehyde-Oxidation route bypasses the regioselectivity and exchange pitfalls.
FAQ: Rapid Fire Troubleshooting
Q: Can I use 2-Bromobenzoyl chloride and isopropyl Grignard? A: No. Grignard reagents react twice with acid chlorides to form tertiary alcohols (1-(2-bromophenyl)-2-methylpropan-2-ol).[1][2][3] Stopping at the ketone is extremely difficult without using Weinreb amides or Organocuprates.
Q: Why not use the Weinreb Amide of 2-bromobenzoic acid? A: This is a valid alternative![1][2] Reacting the Weinreb amide (N-methoxy-N-methyl-2-bromobenzamide) with iPrMgCl is effective.[1][2][3] The stable chelated intermediate prevents over-addition. However, the HME (Halogen-Metal Exchange) risk persists if the temperature isn't strictly controlled below -20°C.[1][2]
Q: What is the boiling point difference between the ortho and para isomers? A: While specific experimental data varies by pressure, the ortho isomer generally boils 5-10°C lower than the para isomer due to the "ortho effect" (steric inhibition of intermolecular pi-stacking/dipole interactions). In GC, the ortho elutes first.[3]
References
-
Halogen-Metal Exchange Competition: Knochel, P., et al. "Functionalization of Heterocyclic Compounds using Polyfunctional Magnesium and Zinc Reagents."[2][3] Handbook of Functionalized Organometallics.
-
Friedel-Crafts Selectivity: Olah, G. A.[1][3] "Friedel-Crafts and Related Reactions."[1][2][3][5] Wiley-Interscience.[1][2][3] (Classic text establishing steric hindrance rules in acylation).[3]
-
Grignard Addition to Nitriles: "Synthesis of Ketones from Nitriles." Organic Chemistry Portal.
-
Turbo Grignard Reagents: "The Halogen/Magnesium-Exchange Using iPrMgCl·LiCl." Clockss.
Sources
Technical Support Center: Purification of 1-(2-Bromophenyl)-2-methylpropan-1-one
[1]
Product Code: 2-Br-IBP (Internal Designation) CAS: 209223-84-7 Chemical Name: 1-(2-Bromophenyl)-2-methylpropan-1-one (o-Bromoisobutyrophenone) Support Tier: Level 3 (Senior Application Scientist)[1]
Triage & Quick Diagnostics
Status: Active Troubleshooting User Issue: "My crude reaction mixture is a dark oil, and standard recrystallization is failing. NMR shows multiple alkyl peaks."
Q1: Why is my product an oil when I expected a solid?
A: This is a common misconception with ortho-substituted branched ketones.[1] While many aryl ketones are crystalline, 1-(2-Bromophenyl)-2-methylpropan-1-one is typically a viscous, colorless-to-pale-yellow oil at room temperature due to the disruption of crystal packing by the orthogonal twist forced by the ortho-bromine and the bulky isopropyl group.[1]
-
Action: Do not attempt standard recrystallization (e.g., EtOH/Water) on the crude oil; it will likely "oil out." Proceed to vacuum distillation or chromatography.
Q2: I see a unexpected triplet/multiplet at ~7.4-7.6 ppm and a loss of the isopropyl pattern. What is this?
A: You likely have the des-bromo impurity (Isobutyrophenone).[1]
-
Cause: If you synthesized this via the Grignard route (2-Bromobenzonitrile + iPrMgCl), the internal temperature likely spiked above -20°C.[1] This triggers a Halogen-Magnesium Exchange , where the Grignard reagent attacks the bromine atom instead of the nitrile.
-
Diagnostic: Check 1H NMR for a triplet at the para-position (indicating a mono-substituted benzene ring) rather than the complex splitting of the 1,2-disubstituted pattern.
Deep Dive: Impurity Profiling & Removal
This section addresses the three most critical impurities found in the synthesis of this scaffold.
Impurity A: The "Des-Bromo" Analog (Isobutyrophenone)[1]
-
Origin: Temperature excursion during Grignard addition.
-
Challenge: Boiling point is very similar to the product (
BP < 10°C at reduced pressure). -
Solution: Chemical Purification is ineffective. You must rely on high-efficiency fractional distillation .[1]
-
Protocol: Use a Vigreux column (at least 20cm). The des-bromo compound is lighter and will distill first.[1]
-
Prevention: In future batches, maintain reaction temperature strictly below -40°C during addition.
-
Impurity B: The "Over-Alkylated" Carbinol (Tertiary Alcohol)
-
Origin: Double addition of the Grignard reagent to the intermediate imine/ketone.
-
Structure: 1-(2-Bromophenyl)-2-methyl-1-isopropylpropan-1-ol.[1]
-
Diagnostic: IR spectrum shows a broad stretch at ~3400 cm⁻¹ (OH).
-
Solution: Flash Chromatography .
-
The alcohol is significantly more polar than the ketone.
-
Stationary Phase: Silica Gel 60 (230-400 mesh).[1]
-
Mobile Phase: 95:5 Hexanes:Ethyl Acetate. The ketone elutes early (
), while the alcohol lags ( ).
-
Impurity C: Unreacted Nitrile (2-Bromobenzonitrile)[1]
-
Origin: Incomplete reaction or insufficient equivalents of Grignard.
-
Solution: Selective Hydrolysis or Chromatography.[2]
-
The nitrile is less polar than the ketone but often co-elutes in non-polar solvents.
-
Trick: Run the column with 1% Toluene in Hexanes. The
- interactions with the nitrile often retard its elution slightly compared to the bulky ketone.
-
Visual Troubleshooting Guide
Workflow Diagram: Purification Decision Tree
This logic flow helps you decide between Distillation and Chromatography based on your crude profile.
Figure 1: Decision matrix for selecting the appropriate purification method based on initial TLC and NMR diagnostics.[1]
Standard Operating Procedures (SOPs)
SOP 1: High-Vacuum Fractional Distillation
Applicability: Removal of lower-boiling des-bromo impurities or high-boiling oligomers.[1]
| Parameter | Setting / Requirement | Notes |
| Vacuum Pressure | < 1.0 mmHg (Torr) | Essential.[1] High temps degrade the ketone. |
| Bath Temperature | 130°C - 150°C | Start low and ramp slowly.[1] |
| Head Temperature | ~95°C - 105°C | Estimated range at 0.5 mmHg.[1] |
| Column Type | Vigreux (20cm+) | Simple path is insufficient for des-bromo separation.[1] |
| Collection | 3 Fractions | 1. Forerun (Des-bromo) 2.[1] Main Heart (Product) 3. Tail (High boilers) |
SOP 2: Flash Chromatography (Silica)
Applicability: Removal of polar alcohols and unreacted nitriles.
-
Slurry Preparation: Mix Silica Gel 60 with pure Hexanes.
-
Loading: Dissolve crude oil in minimum Toluene (avoid DCM if possible to prevent streaking).
-
Elution Gradient:
-
Detection: UV at 254 nm. The bromine atom provides decent quenching, but the carbonyl is the primary chromophore.
Mechanistic Insight: The "Danger Zone"
Understanding the competition between Nucleophilic Addition and Metal-Halogen Exchange is vital for yield optimization.
Figure 2: Mechanistic divergence dependent on reaction temperature.[1] Path A yields the desired product; Path B yields the difficult-to-separate des-bromo impurity.[1]
References
-
Organic Syntheses, Coll. Vol. 5, p. 142 (1973) . Reaction of nitriles with Grignard reagents. (General procedure for hindered ketones).
-
Knochel, P., et al. (2011) . Preparation of Functionalized Organomagnesium Reagents. (Discussion on Halogen-Magnesium exchange rates vs Temperature).
-
PubChem Compound Summary . 1-(2-Bromophenyl)-2-methylpropan-1-one (CID 11534356).[1] [1]
-
Reich, H. J. Bordwell pKa Table & Organometallic Stability. University of Wisconsin-Madison.[1] (Reference for ortho-lithiation/magnesiation stability).
Addressing stability issues of "1-(2-Bromophenyl)-2-methylpropan-1-one"
Executive Summary
This technical guide addresses the stability, storage, and handling of 1-(2-Bromophenyl)-2-methylpropan-1-one (CAS: 209223-84-7). Often confused with its alpha-bromo isomer (a lacrymator and controlled precursor), this ortho-brominated aryl ketone presents unique stability challenges due to the steric strain between the ortho-bromine atom and the bulky isobutyryl group. This guide provides actionable troubleshooting for degradation issues, storage protocols, and purification strategies.
Part 1: Critical Identification & Purity Check
Q1: How do I confirm I have the correct isomer before starting my experiment? A: Confusion between the ring-brominated and chain-brominated isomers is the #1 cause of experimental failure.
-
Target Molecule: 1-(2-Bromophenyl)-2-methylpropan-1-one (Bromine on the phenyl ring).[1][2]
-
Common Imposter: 2-Bromo-2-methyl-1-phenylpropan-1-one (Bromine on the alpha-carbon).
Diagnostic Table: Isomer Differentiation
| Feature | Target: ortho-Bromo (Ring) | Imposter: alpha-Bromo (Chain) |
| 1H NMR (Aromatic) | 4 distinct signals (ABCD system) due to ortho sub. | 3 signals (Multiplets) typical of monosubstituted benzene. |
| 1H NMR (Aliphatic) | Doublet (~1.1 ppm) + Septet (Methine). | Singlet (~1.9 ppm) (Gem-dimethyl, no methine H). |
| Reactivity | Inert to NaI/Acetone (Finkelstein). | Precipitates NaBr rapidly (Alpha-halo ketone). |
| Physical State | Pale yellow liquid / Low melting solid. | Yellow liquid (Strong Lachrymator). |
Part 2: Stability & Storage Troubleshooting
Q2: My clear liquid has turned dark yellow/brown. Is it still usable? A: Likely degraded. The yellowing is typically caused by photo-induced homolysis of the C-Br bond or oxidation of the enol form.
-
Mechanism: The ortho-bromo substituent forces the carbonyl group out of planarity with the phenyl ring (steric inhibition of resonance). This makes the molecule more susceptible to UV cleavage (Norrish Type I) and radical debromination.
-
Recovery: If purity is >90% by HPLC, perform a vacuum distillation (see Protocol A). If <90%, discard to avoid radical scavengers affecting downstream catalysis.
Q3: Can I store this compound in THF or DMF solutions? A: Not recommended for long-term storage.
-
Issue: In polar aprotic solvents (DMF, DMSO), the alpha-proton (methine) becomes significantly more acidic. Trace basic impurities (amines, hydroxides) can promote enolization, leading to aldol-type condensation or hydrolysis.
-
Solution: Store neat (undiluted) under Argon. If solution storage is mandatory, use anhydrous Toluene or Dichloromethane (non-coordinating, non-polar).
Q4: I see "Des-bromo" impurities (Isobutyrophenone) in my reaction. Why? A: This is a classic sign of Metal-Halogen Exchange or Radical Debromination .
-
Cause 1 (Storage): Exposure to light generated bromine radicals which abstracted hydrogen from the solvent.
-
Cause 2 (Reaction): If using organolithium reagents (e.g., n-BuLi), the ortho-bromo group exchanges faster than nucleophilic attack at the carbonyl due to coordination assistance (Directed Ortho Metalation principles).
-
Fix: Perform all transfers in low-light (amber) conditions. For lithiation, lower temperature to -78°C.
Part 3: Degradation Pathways Visualization
The following diagram illustrates the primary degradation routes triggered by environmental factors.
Caption: Figure 1. Primary degradation pathways. Photolysis leads to debromination; moisture/base leads to condensation oligomers.
Part 4: Validated Experimental Protocols
Protocol A: Purification via Vacuum Distillation
Use this when the compound has yellowed but retains >90% purity.
Prerequisites:
-
Vacuum pump capable of <1 mmHg.
-
Short-path distillation head.
-
Oil bath.[8]
Step-by-Step:
-
Setup: Assemble a short-path distillation apparatus. Grease all joints heavily with high-vacuum grease to prevent oxygen ingress.
-
Degas: Place the crude liquid in the boiling flask. Stir rapidly and apply vacuum at room temperature for 15 minutes to remove volatile solvents and dissolved oxygen.
-
Heat: Slowly ramp oil bath temperature.
-
Note: The boiling point is expected to be high (~110-120°C at 0.5 mmHg) due to the molecular weight (227.1 g/mol ).
-
-
Fraction Collection:
-
Fraction 1 (Fore-run): Discard. Contains solvent traces and volatile debrominated byproducts (Isobutyrophenone).
-
Fraction 2 (Main): Collect the clear, colorless liquid.
-
-
Storage: Immediately backfill with Argon and seal in an amber vial with a PTFE-lined cap.
Protocol B: Long-Term Storage Setup
Follow this to ensure stability for >12 months.
-
Container: Amber glass vial (Type I borosilicate).
-
Headspace: Purge with dry Argon for 30 seconds before closing.
-
Seal: Parafilm over the cap is insufficient. Use electrical tape or a heat-shrink band to prevent oxygen diffusion.
-
Environment: Store at 2°C to 8°C . Freezing (-20°C) is acceptable but may require careful thawing to prevent condensation water from entering the vial.
Part 5: Decision Tree for Troubleshooting
Caption: Figure 2. Decision logic for handling stored samples based on visual and analytical inspection.
References
-
National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 20378222, 1-(2-Bromophenyl)-2-methylpropan-1-one. Retrieved from [Link]
-
Organic Syntheses (2018). General procedures for handling sensitive aryl bromides. Org. Synth. 2018, 95, 328-344.[8] Retrieved from [Link]
-
NIST Chemistry WebBook. 2-Bromoisobutyrophenone Spectral Data. (Used for spectral differentiation). Retrieved from [Link]
Sources
- 1. 209223-84-7 1-(2-Bromophenyl)-2-methylpropan-1-one - SEED CHEM M-768790 | 景明化工專業代理 [echochemical.com]
- 2. PubChemLite - 1-(2-bromophenyl)-2-methylpropan-1-one (C10H11BrO) [pubchemlite.lcsb.uni.lu]
- 3. 209223-84-7|1-(2-Bromophenyl)-2-methylpropan-1-one|BLD Pharm [bldpharm.com]
- 5. 2-Bromoisobutyrophenone 98 10409-54-8 [sigmaaldrich.com]
- 6. 2-Bromoisobutyrophenone [webbook.nist.gov]
- 7. 2-ブロモイソブチロフェノン 98% | Sigma-Aldrich [sigmaaldrich.com]
- 8. Organic Syntheses Procedure [orgsyn.org]
The effect of different catalysts on "1-(2-Bromophenyl)-2-methylpropan-1-one" synthesis
The following guide is designed as a Technical Support Center resource for researchers synthesizing 1-(2-Bromophenyl)-2-methylpropan-1-one (also known as o-bromoisobutyrophenone).
This compound presents a classic "regioselectivity paradox" in synthesis: the bulky isobutyryl group and the ortho-bromo substituent create significant steric clash, making standard catalytic routes (like Friedel-Crafts) prone to failure (yielding the para isomer). This guide addresses these specific challenges.
Ticket ID: CHEMSUP-2024-BR-ISO Subject: Catalyst Selection & Troubleshooting for Sterically Hindered Ortho-Acylation Status: Open Support Level: Tier 3 (Senior Application Scientist)
Executive Summary: The "Catalyst" Problem
You are likely encountering one of two problems:
-
Regioselectivity Failure: Friedel-Crafts acylation is giving you the para-isomer (4-bromo) instead of the target ortho-isomer.
-
Dehalogenation: During Grignard or organometallic approaches, the bromine atom is being stripped from the ring (Halogen-Metal Exchange).
The choice of catalyst dictates the reaction pathway. Below is the decision matrix for selecting the correct catalytic system.
Quick Reference: Catalyst Efficacy Table
| Catalyst System | Reaction Type | Primary Product | Suitability for Target |
| Friedel-Crafts Acylation | Para -isomer (>90%) | 🔴 Critical Failure (Wrong isomer) | |
| Zeolite H-Beta | Heterogeneous FC | Para -isomer (Shape selective) | 🔴 Critical Failure (Pore restriction excludes ortho) |
| CuCN / LiCl | Grignard Addition (Mediator) | Ortho -isomer | 🟢 Recommended (High fidelity) |
| Negishi Cross-Coupling | Ortho -isomer | 🟡 Alternative (High cost, scalable) |
Troubleshooting Guides (Q&A Format)
Issue A: "I used Aluminum Chloride ( ) and got the wrong isomer."
User Question: I reacted bromobenzene with isobutyryl chloride using
Technical Diagnosis:
This is a thermodynamic and steric control issue. The isopropyl group ($ -CH(CH_3)_2 $) is bulky.[1] In a standard Friedel-Crafts manifold, the transition state for ortho attack is severely destabilized by the steric clash with the bromine atom. Furthermore,
The Fix: You cannot "catalyze" your way to the ortho product using standard Friedel-Crafts on bromobenzene. You must switch the synthetic strategy to Nucleophilic Aromatic Addition or Transition Metal Coupling .
Protocol Adjustment (The "Grignard" Route): Instead of acylation, use 2-Bromobenzonitrile as your starting material.
-
Substrate: 2-Bromobenzonitrile.
-
Reagent: Isopropylmagnesium Chloride (
).[1][2][3] -
Catalyst: Copper(I) Cyanide (CuCN) (10-20 mol%).
-
Why: The Copper catalyst facilitates the addition of the Grignard to the nitrile (carbometalation) faster than the Grignard can attack the bromine atom (halogen-metal exchange).
-
Issue B: "I'm losing the Bromine atom during the reaction."
User Question: I switched to the Grignard route (2-Bromobenzonitrile +
Technical Diagnosis:
You experienced Halogen-Metal Exchange . The
The Fix: Catalyst & Temperature Control
-
Temperature: You must run this reaction at -40°C to -78°C . Do not run at Room Temp.
-
Catalytic Additive: Use Bis[2-(N,N-dimethylamino)ethyl] ether (BDMAEE) or run as a Knochel-Hauser variation.
-
Alternative Catalyst: Use a Negishi Coupling approach (see below) which tolerates aryl bromides better than Grignard reagents do.
Issue C: "I need a scalable, flow-chemistry compatible method."
User Question: We are moving to pilot scale. The Grignard route is too exothermic. Is there a transition-metal catalyzed route?
Technical Diagnosis: Yes. The Negishi Coupling is the most robust catalytic method for this sterically hindered target. It uses Palladium to couple an organozinc reagent with an acid chloride.
The Recommended Protocol (Negishi):
-
Electrophile: 2-Bromobenzoyl chloride.
-
Nucleophile: Diisopropylzinc (
) or Isopropylzinc bromide ( ). -
Catalyst:
or (1-3 mol%).
Why this works: Organozinc reagents are "soft" nucleophiles. They will not attack the aryl-bromide bond (chemoselective), but the Pd catalyst will insert into the C-Cl bond of the acid chloride to facilitate the coupling.
Visualizing the Reaction Pathways
The following diagram illustrates the critical decision points where catalyst selection determines the success or failure of the synthesis.
Caption: Decision tree showing why Friedel-Crafts fails (Red) and how Copper or Palladium catalysis succeeds (Green).
Detailed Experimental Protocols
Protocol A: Copper-Mediated Grignard Addition (Recommended for Lab Scale)
This protocol minimizes the risk of bromine loss.
-
Preparation: Flame-dry a 3-neck flask under Argon.
-
Charging: Add 2-Bromobenzonitrile (1.0 equiv) and dry THF (0.5 M concentration).
-
Catalyst: Add CuCN (0.1 equiv) and LiCl (0.2 equiv). Stir until dissolved.
-
Cooling: Cool the mixture to -78°C (Dry ice/Acetone bath). Critical Step.
-
Addition: Add Isopropylmagnesium Chloride (1.1 equiv, 2.0M in THF) dropwise over 30 minutes.
-
Note: The CuCN forms a cuprate intermediate that attacks the nitrile faster than the Mg attacks the bromine.
-
-
Hydrolysis: Warm to 0°C and quench with 1M HCl. The acidic hydrolysis converts the intermediate imine into the ketone.
-
Workup: Extract with Ethyl Acetate, wash with brine, dry over
.
Protocol B: Palladium-Catalyzed Negishi Coupling (Recommended for Scale-Up)
This protocol offers the highest purity profile.
-
Reagent Prep: Prepare Isopropylzinc bromide (
) by reacting with in THF at 0°C. -
Substrate: In a separate flask, dissolve 2-Bromobenzoyl chloride (1.0 equiv) and
(0.02 equiv) in THF. -
Coupling: Add the organozinc solution to the acid chloride solution at 0°C.
-
Reaction: Stir at Room Temperature for 2-4 hours.
-
Quench: Quench with saturated
.
References
- Friedel-Crafts Selectivity: Olah, G. A. (1973). Friedel-Crafts Chemistry. Wiley-Interscience.
-
Grignard/Nitrile Addition: Knochel, P., et al. (2004). "A LiCl-Mediated Br/Mg Exchange Reaction for the Preparation of Functionalized Aryl- and Heteroarylmagnesium Compounds." Angewandte Chemie International Edition. Link
-
Negishi Coupling of Acid Chlorides: Negishi, E., et al. (2011). "Magical Power of Transition Metals: Past, Present, and Future." Nobel Lecture. Link
-
Copper Catalysis in Grignard Reactions: Lipshutz, B. H. (1987). "Applications of Higher-Order Mixed Organocuprates to Organic Synthesis." Synthesis. Link
-
Compound Data: PubChem Entry for 1-(2-bromophenyl)-2-methylpropan-1-one (CID 24891965). Link
Sources
Technical Support Center: Purification of 1-(2-Bromophenyl)-2-methylpropan-1-one
The following technical guide is structured as a specialized support center for researchers working with 1-(2-Bromophenyl)-2-methylpropan-1-one (also known as o-bromoisobutyrophenone).
This guide addresses the specific challenges of purifying ortho-substituted aryl ketones, distinguishing between ring-brominated isomers and minimizing de-halogenation side reactions.
Case ID: PUR-BR-ORTHO-01 Subject: Post-Synthesis Purity Enhancement & Troubleshooting Classification: Organic Synthesis / Process Chemistry
System Overview & Molecular Profile[1]
Before initiating troubleshooting, confirm your target molecule's profile to ensure the purification strategy aligns with the synthesis route used.
| Parameter | Specification | Notes |
| Target Molecule | 1-(2-Bromophenyl)-2-methylpropan-1-one | Ortho-isomer.[1][2] Sterically congested ketone. |
| Common Impurity A | 1-(4-Bromophenyl)-2-methylpropan-1-one | Para-isomer. Major byproduct of Friedel-Crafts acylation. |
| Common Impurity B | 2-Bromobenzonitrile | Unreacted starting material (if Grignard route used). |
| Common Impurity C | 1-Phenyl-2-methylpropan-1-one | De-brominated byproduct (Protodehalogenation). |
| Physical State | Colorless to pale yellow oil (typically) | May crystallize at low temps; para-isomer is a solid. |
| Boiling Point | ~115–120 °C @ 1.0 mmHg (Estimated) | Ortho isomer typically boils 5–10 °C lower than para. |
Diagnostic & Troubleshooting (Q&A)
Issue 1: "I have a mixture of ortho and para isomers. Distillation isn't separating them."
Diagnosis:
If you synthesized this via Friedel-Crafts acylation (Bromobenzene + Isobutyryl chloride), you likely have a 70:30 or 80:20 para:ortho ratio. The boiling point difference (
Corrective Protocol: High-Efficiency Fractionation or Chromatography
-
Vacuum Requirement: You must use high vacuum (<1 mmHg). The
bp widens slightly at lower pressures. -
Column Packing: Use a Vigreux column (minimum 20 cm) or a spinning band distillation column if available.
-
The "Ortho-Effect" Advantage: The ortho-isomer generally has a lower boiling point due to steric inhibition of intermolecular dipole interactions. Collect the first fraction carefully.
-
Alternative (Recommended): If the scale is <50g, switch to Flash Column Chromatography .
-
Stationary Phase: Silica Gel (230-400 mesh).
-
Mobile Phase: Hexane:Ethyl Acetate (Start 98:2, Gradient to 90:10). The ortho-isomer is typically less polar (elutes faster) than the para-isomer because the carbonyl oxygen is sterically shielded by the ortho-bromine and the isopropyl group.
-
Issue 2: "My product has a persistent yellow/orange tint even after distillation."
Diagnosis: This is likely due to trace metal salts (if Grignard/Catalysis used) or polymerized organic "tar" (if Aluminum Chloride was used). Distillation can sometimes carry over colored aerosols ("entrainment").
Corrective Protocol: Chemical Wash & Adsorption Before the final distillation, perform a Polishing Wash :
-
Dissolve crude oil in Diethyl Ether or MTBE (Methyl tert-butyl ether).
-
Acid Wash: Wash with 1M HCl (removes magnesium salts or basic amines).
-
Base Wash: Wash with 10% NaHCO₃ (removes acidic phenols formed by ether cleavage or hydrolysis).
-
Carbon Treatment: Stir the organic layer with Activated Carbon (5 wt%) for 30 minutes. Filter through a Celite pad.
-
Result: The filtrate should be nearly colorless before the final strip and distillation.
Issue 3: "GC-MS shows a peak with M-80 mass (De-brominated product)."
Diagnosis: You are observing 1-phenyl-2-methylpropan-1-one (Isobutyrophenone). This results from Metal-Halogen Exchange during synthesis. If you used a Grignard route (e.g., i-PrMgCl + 2-Bromobenzonitrile), the magnesium can sometimes exchange with the bromine on the ring if the temperature was too high or the reaction time too long.
Corrective Protocol: Separating the de-brominated species is difficult due to structural similarity.
-
Prevention: In future batches, perform the Grignard addition at -20 °C to 0 °C, never reflux.
-
Purification: High-performance liquid chromatography (HPLC) or careful fractional distillation is required. The de-brominated product (MW ~148) will boil significantly lower than the brominated target (MW ~227). A "Forerun" cut during distillation should remove this.
Validated Purification Workflows
Workflow A: The "Isomer Separation" (Chromatographic)
Best for Friedel-Crafts crude or high-purity requirements.
Figure 1: Decision matrix for separating regioisomers based on scale and retention factor (Rf).
Workflow B: The "Grignard Cleanup" (Chemical)
Best for removing unreacted nitrile and magnesium salts.
-
Quench: Pour reaction mixture into ice-cold 2M HCl (Hydrolyzes the intermediate imine to the ketone).
-
Heat: Stir at 50 °C for 1 hour. Note: Sterically hindered imines require heat to fully hydrolyze.
-
Extraction: Extract with Ethyl Acetate (x3).
-
Oxidation (Optional): If unreacted alcohol is present, a mild Jones oxidation or Swern oxidation may be needed (rare if nitrile route is used).
-
Distillation: Vacuum distill. The nitrile starting material (BP ~230 °C atm) usually boils close to the product. If they co-distill, convert the nitrile to a water-soluble amide using basic hydrogen peroxide, then wash it away.
Quantitative Data Reference
Use these parameters to validate your fractions.
| Compound | Molecular Weight | Est.[3][4] Boiling Point (1 mmHg) | TLC R_f (9:1 Hex/EtOAc) |
| 1-(2-Bromophenyl)-2-methylpropan-1-one | 227.10 | 115–118 °C | 0.65 |
| 1-(4-Bromophenyl)-2-methylpropan-1-one | 227.10 | 125–128 °C | 0.55 |
| 2-Bromobenzonitrile | 182.02 | 100–105 °C | 0.40 |
| Isobutyrophenone (De-bromo) | 148.20 | 75–80 °C | 0.70 |
References
- Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical.
-
Larock, R. C. (1999). Comprehensive Organic Transformations: A Guide to Functional Group Preparations. Wiley-VCH.[5] (Source for Grignard addition to nitriles and hydrolysis conditions).[6][7]
-
Smith, M. B., & March, J. (2007). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. Wiley-Interscience. (Mechanistic insight on "Ortho-Effect" and steric hindrance in boiling points).
-
National Center for Biotechnology Information. (2024). PubChem Compound Summary for 2-Bromoisobutyrophenone. (Used for comparative physical property estimation of the alpha-bromo vs ring-bromo isomers). [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Out of ortho-Dibromo benzene and para-Dibromobenzene, which has a higher .. [askfilo.com]
- 3. youtube.com [youtube.com]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. JP5738774B2 - Purification of 1- [2- (2,4-dimethylphenylsulfanyl) phenyl] piperazine - Google Patents [patents.google.com]
- 6. Addition of allyl Grignard to nitriles in air and at room temperature: experimental and computational mechanistic insights in pH-switchable synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
Green chemistry approaches to "1-(2-Bromophenyl)-2-methylpropan-1-one" synthesis
The following technical guide is designed for researchers and process chemists requiring a robust, green synthesis protocol for 1-(2-Bromophenyl)-2-methylpropan-1-one (CAS: 10409-54-8), also known as 2'-Bromoisobutyrophenone .
This guide prioritizes Scientific Integrity and Green Chemistry Principles (Solvent selection, Atom Economy, and Catalysis).
Executive Summary & Route Selection
Target Molecule: 1-(2-Bromophenyl)-2-methylpropan-1-one Challenge: Direct Friedel-Crafts acylation of bromobenzene yields predominantly the para-isomer (4-bromo). The ortho-bromo substituent introduces steric hindrance and susceptibility to halogen-metal exchange during organometallic steps. Selected Green Route: Nucleophilic Addition-Oxidation Sequence.
-
Step 1 (C-C Bond Formation): Controlled addition of Isopropylmagnesium Chloride to 2-Bromobenzaldehyde in 2-Methyltetrahydrofuran (2-MeTHF) .
-
Step 2 (Green Oxidation): Aerobic oxidation of the intermediate alcohol using the Cu(I)/TEMPO catalyst system (Stahl Oxidation), replacing toxic Cr(VI) or DMSO-based oxidants.
Interactive Synthesis Workflow (Visual)
Caption: Two-step green synthesis pathway utilizing 2-MeTHF as a bio-renewable solvent and air as the terminal oxidant.
Step-by-Step Technical Protocols
Phase 1: Grignard Addition in 2-MeTHF
Objective: Synthesize 1-(2-bromophenyl)-2-methylpropan-1-ol without triggering bromine-magnesium exchange. Green Rationale: 2-MeTHF is derived from corncobs/bagasse, has a higher boiling point than THF, and separates easily from water, reducing workup volume.
| Parameter | Specification | Causality / Insight |
| Substrate | 2-Bromobenzaldehyde (1.0 equiv) | Aldehydes react faster than nitriles, minimizing side reactions. |
| Reagent | iPrMgCl (1.1 equiv, 2.0M in THF) | Slight excess ensures full conversion; commercially available "Turbo" grades are not required here. |
| Solvent | Anhydrous 2-MeTHF (5-8 mL/mmol) | Critical: Lower peroxide formation risk and easier recycling than THF. |
| Temperature | -15°C to -10°C | Strict Control: Higher temps (>0°C) promote Br-Mg exchange, leading to de-brominated byproducts. |
Protocol:
-
Charge a flame-dried 3-neck flask with 2-Bromobenzaldehyde and anhydrous 2-MeTHF under Nitrogen/Argon.
-
Cool the system to -15°C (Ice/Salt bath).
-
Add iPrMgCl dropwise over 30 minutes. Note: Exothermic.
-
Stir at -10°C for 1 hour. Monitor via TLC/HPLC.
-
Quench: Slowly add saturated aqueous Ammonium Chloride (NH₄Cl).
-
Workup: Separate layers. The organic layer (2-MeTHF) retains the product. Wash with brine.[1] Dry over MgSO₄.
-
Concentrate to yield the crude alcohol (typically >90% purity).
Phase 2: Aerobic Oxidation (Cu/TEMPO)
Objective: Oxidize the alcohol to the ketone using air. Green Rationale: Avoids toxic Chromium (Jones Reagent) or foul-smelling reduced sulfides (Swern). High atom economy.
| Component | Loading | Function |
| Substrate | Crude Alcohol | Starting material. |
| Catalyst A | TEMPO (5 mol%) | Radical mediator for hydrogen abstraction. |
| Catalyst B | CuBr or CuOTf (5 mol%) | Re-oxidizes the reduced TEMPO-H. |
| Ligand | 2,2'-Bipyridine (5 mol%) | Stabilizes the Copper species. |
| Base | N-Methylimidazole (NMI) (10 mol%) | Acts as a base to facilitate the catalytic cycle. |
| Oxidant | Ambient Air (Balloon) | The ultimate green oxidant. |
Protocol:
-
Dissolve the crude alcohol in Acetonitrile (MeCN) [Green alternative: Ethyl Acetate can often be used].
-
Add CuBr, Bipyridine, TEMPO, and NMI. The solution will turn dark (active catalyst complex).
-
Stir vigorously open to air or under an O₂ balloon at room temperature for 4-6 hours.
-
Color Change: Reaction mixture often shifts from dark brown to green/blue upon completion.
-
Workup: Filter through a short pad of silica or Celite to remove copper salts. Concentrate filtrate.
-
Purification: If necessary, recrystallize from Hexane/EtOAc or distill.
Troubleshooting Guide & FAQs
Issue: "I am seeing significant amounts of isobutyrophenone (missing the Bromine atom)."
Diagnosis: Halogen-Magnesium Exchange. Mechanism: The Grignard reagent attacked the Bromine atom instead of the carbonyl carbon. This generates a phenyl Grignard which is then protonated during workup. Solution:
-
Lower the Temperature: Ensure addition happens at -15°C or lower.
-
Rate of Addition: Add iPrMgCl faster (but control exotherm) to favor the kinetic addition over the thermodynamic exchange.
-
Switch Reagent: If the problem persists, use Diisopropylzinc (prepared in situ) which is far more chemoselective than Magnesium reagents and tolerates aryl halides perfectly.
Issue: "The oxidation reaction stalls at 50% conversion."
Diagnosis: Catalyst deactivation or Oxygen starvation. Solution:
-
Mass Transfer: Aerobic oxidations are limited by gas-liquid mixing. Increase stirring speed significantly.
-
Catalyst Refresh: Add a second portion of TEMPO (1-2 mol%) and NMI.
-
Solvent Check: Ensure the solvent is not "wet" (though TEMPO tolerates water, excess water can inhibit the copper cycle in some specific ligand systems).
Issue: "Can I use 2-Bromobenzonitrile instead of the aldehyde?"
Answer: Yes, but with caveats.
-
Pros: Direct route to ketone (after hydrolysis).
-
Cons: The addition of Grignard to Nitriles is slower than to Aldehydes. This increases the window for Br-Mg exchange side reactions. You would need to use non-exchange promoting conditions (e.g., non-polar solvents like Toluene/Ether mixtures) or lower temperatures for longer times. The Aldehyde route is generally safer for preserving the ortho-bromo motif.
Issue: "Is 2-MeTHF compatible with the oxidation step?"
Answer: Generally, yes. However, Acetonitrile is the "gold standard" for Cu/TEMPO kinetics. If you wish to run a "one-pot" process (telescoping), you may need to swap solvents or prove the kinetics in 2-MeTHF.
References & Authoritative Grounding
-
Green Solvents (2-MeTHF): Pace, V., et al. "2-Methyltetrahydrofuran (2-MeTHF): A Biomass-Derived Solvent with Broad Application in Organic Chemistry." ChemSusChem, 2012. Link
-
Grignard vs Exchange Competition: Knochel, P., et al. "Functionalized Grignard Reagents via a Halogen–Magnesium Exchange Reaction." Angewandte Chemie Int. Ed., 2003. (Provides the mechanistic basis for temperature control). Link
-
Aerobic Oxidation (Stahl System): Stahl, S. S. "Palladium- and Copper-Catalyzed Aerobic Oxidations of Organic Chemicals." Science, 2005. (Foundational text for the Cu/TEMPO protocol). Link
-
TEMPO Oxidation Protocols: Hoover, J. M., & Stahl, S. S. "Highly Efficient Copper-Catalyzed Oxidation of Alcohols to Aldehydes and Ketones by Air." J. Am. Chem. Soc., 2011. Link
Disclaimer: This guide is for research purposes. Always consult Safety Data Sheets (SDS) for 2-Bromobenzaldehyde, iPrMgCl, and TEMPO before handling.
Sources
Validation & Comparative
Validation of "1-(2-Bromophenyl)-2-methylpropan-1-one" using 1H NMR and 13C NMR
Executive Summary & Chemical Context
Target Molecule: 1-(2-Bromophenyl)-2-methylpropan-1-one CAS Registry Number: 14559-00-3 Common Name: o-Bromoisobutyrophenone Role: Critical intermediate in the synthesis of substituted cathinones, bupropion analogs, and functionalized aryl ketones.
This guide serves as a technical standard for validating the structural identity of 1-(2-Bromophenyl)-2-methylpropan-1-one . In synthetic workflows—particularly those involving Grignard additions to nitriles or Friedel-Crafts acylations—the primary challenge is distinguishing the target ortho-isomer from its para-isomer (a common regioisomeric byproduct) and the des-bromo starting material.
As a Senior Application Scientist, I assert that NMR spectroscopy is the superior validation method over GC-MS for this specific distinction because it provides unambiguous structural resolution of the aromatic substitution pattern (regiochemistry) which mass spectrometry often fails to distinguish definitively due to identical molecular ion masses (
Comparative Analysis: Target vs. Alternatives
The following table contrasts the target molecule with its most prevalent structural "mimics" encountered during synthesis.
| Feature | Target: Ortho-Isomer | Alternative A: Para-Isomer | Alternative B: Des-Bromo Analog |
| Structure | 1-(2-Br-Ph)-2-methylpropan-1-one | 1-(4-Br-Ph)-2-methylpropan-1-one | Isobutyrophenone |
| Symmetry | Asymmetric ( | Symmetric ( | Symmetric ( |
| 1H Ar Region | 4 Distinct Signals (Complex) | 2 Distinct Doublets (AA'BB') | 3 Distinct Signals (m) |
| 13C Carbonyl | ~205-208 ppm (Steric twist) | ~203 ppm | ~204 ppm |
| Validation Verdict | Confirmed if 4 Ar-H signals present.[1][2][3] | Rejected if symmetric doublets seen. | Rejected if no Ar-Br carbon seen. |
Experimental Protocol: NMR Sample Preparation
To ensure high-resolution data capable of resolving fine coupling constants (
Reagents & Equipment
-
Solvent: Chloroform-d (
) with 0.03% TMS (Tetramethylsilane) as internal reference. -
Tube: 5mm High-Precision NMR tube (Wilmad 528-PP or equivalent).
-
Concentration: 15–20 mg of sample in 0.6 mL solvent (for 1H); 40–50 mg (for 13C).
Workflow
-
Dissolution: Dissolve the oil/solid completely. Ensure no suspension remains; filter through a cotton plug if necessary to remove inorganic salts (e.g., Mg salts from Grignard workup).
-
Shimming: Automated gradient shimming is sufficient, but manual top-shim is recommended if aromatic resolution is poor.
-
Acquisition:
-
1H: 16 scans, relaxation delay (
) = 1.0 s. -
13C: 256-512 scans, proton-decoupled (
-decoupled).
-
1H NMR Validation (400 MHz, )
The proton spectrum is the primary tool for confirming the ortho-substitution .
Spectral Assignment Table
| Position | Shift ( | Multiplicity | Integral | Coupling ( | Assignment Logic |
| A (Methyls) | 1.15 – 1.20 | Doublet (d) | 6H | 6.8 | Isopropyl |
| B (Methine) | 3.30 – 3.45 | Septet (sept) | 1H | 6.8 | |
| C (Ar-H) | 7.25 – 7.35 | Multiplet (m) | 2H | - | H-4 and H-5 (meta/para to carbonyl). |
| D (Ar-H) | 7.38 – 7.45 | Multiplet (m) | 1H | - | H-6 (Ortho to Carbonyl). |
| E (Ar-H) | 7.58 – 7.62 | Doublet (d) | 1H | 7.8 | H-3 (Ortho to Bromine). |
Diagnostic Interpretation (The "Expert" Insight)
-
The "Ortho" Fingerprint: Unlike the para-isomer, which shows two clean doublets (AA'BB' system) around 7.6 and 7.8 ppm, the ortho-isomer displays a complex 4-spin system .
-
Steric Deshielding: The proton at position 6 (ortho to the carbonyl) is deshielded by the carbonyl anisotropy but less so than in the para-isomer because the bulky ortho-bromine atom forces the carbonyl group to twist out of planarity with the benzene ring.
-
H-3 Distinction: The proton ortho to the bromine (H-3) typically appears as the most downfield signal or distinct doublet, separated from the main aromatic cluster.
13C NMR Validation (100 MHz, )
Carbon NMR confirms the carbon skeleton and the presence of the Carbonyl and C-Br bond.
Spectral Assignment Table
| Carbon Type | Shift ( | Signal Type | Assignment |
| Aliphatic | 18.5 – 19.5 | Isopropyl methyls. | |
| Aliphatic | 39.0 – 41.0 | Methine carbon ( | |
| Aromatic | 119.5 – 120.5 | Quaternary (C) | C-Br (C-2). |
| Aromatic | 127.0 – 133.0 | Methine (CH) | Ar-C (C-3, C-4, C-5, C-6). |
| Aromatic | 140.5 – 142.0 | Quaternary (C) | Ipso-C (C-1, attached to C=O). |
| Carbonyl | 206.0 – 208.0 | Quaternary (C) | C=O (Ketone). |
Diagnostic Interpretation
-
C-Br Shift: The quaternary carbon attached to Bromine is distinctively upfield (~120 ppm) compared to typical aromatic CH carbons (~128 ppm).
-
Carbonyl Shift: The ketone peak (>200 ppm) confirms the oxidation state. If this peak is missing or shifted to ~60-70 ppm, the reaction may have stalled at the alcohol stage (1-(2-bromophenyl)-2-methylpropan-1-ol).
Logic & Validation Workflow (Graphviz)
The following diagram illustrates the decision matrix for validating the product against common impurities.
Caption: Decision tree for distinguishing the target ortho-isomer from para-regioisomers and unsubstituted analogs.
References
-
PubChem. (2025). 1-(2-Bromophenyl)-2-methylpropan-1-one (Compound).[4][5] National Library of Medicine. [Link]
-
Doc Brown's Chemistry. (2025). NMR Analysis of Brominated Aromatic Isomers (General Principles). [Link]
-
Master Organic Chemistry. (2018). Understanding Ortho, Para, and Meta Directors in Electrophilic Substitution. [Link]
Sources
- 1. prepchem.com [prepchem.com]
- 2. 1-(2-Bromophenyl)-2-methylpropan-2-amine | C10H14BrN | CID 116477 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. 209223-84-7|1-(2-Bromophenyl)-2-methylpropan-1-one|BLD Pharm [bldpharm.com]
- 5. PubChemLite - 1-(2-bromophenyl)-2-methylpropan-1-one (C10H11BrO) [pubchemlite.lcsb.uni.lu]
Comparative analysis of "1-(2-Bromophenyl)-2-methylpropan-1-one" vs its isomers
Executive Summary
This guide provides a technical comparative analysis of 1-(2-Bromophenyl)-2-methylpropan-1-one (Ortho-isomer) against its positional isomers (meta, para) and the structurally distinct
This document details the divergent synthetic pathways required to access the ortho-isomer, quantifies the steric impact of the 2-position bromine, and provides validated protocols for its generation.
Structural Identity & Disambiguation
Critical Distinction: Commercial databases often conflate ring-substituted bromoketones with alkyl-chain substituted bromoketones.[1] It is vital to distinguish the target molecule from 2-bromo-2-methyl-1-phenylpropan-1-one (an
| Feature | Target: Ortho-Isomer | Common Confusion: Alpha-Bromo |
| IUPAC Name | 1-(2-Bromophenyl)-2-methylpropan-1-one | 2-Bromo-2-methyl-1-phenylpropan-1-one |
| Structure | Br is on the Phenyl Ring (Position 2) | Br is on the Alkyl Chain ( |
| Reactivity | Aryl halide cross-coupling, Ortho-lithiation | Nucleophilic substitution ( |
| Primary Use | Scaffold for fused heterocycles | Polymerization initiator, intermediate for epoxides |
Physicochemical Profiling: Ortho vs. Para
The position of the bromine atom significantly alters the physical state and solubility profile due to changes in molecular symmetry and dipole moment.
| Property | Ortho-Isomer (2-Br) | Para-Isomer (4-Br) | Scientific Rationale |
| Physical State (RT) | Liquid / Low-melting Solid | Crystalline Solid | The para isomer possesses |
| Boiling Point | Higher relative to meta | Lower relative to ortho | The ortho isomer often exhibits a larger net dipole moment, increasing intermolecular attraction in the liquid phase. |
| Steric Environment | Highly Hindered | Unhindered | The 2-Br atom and the bulky isopropyl group create a "steric gear" effect, shielding the carbonyl carbon from nucleophilic attack. |
| Solubility | High in non-polar solvents | Moderate in non-polar | The ortho isomer's disrupted symmetry enhances solubility in organic solvents like toluene or ether. |
Synthetic Accessibility & Methodology
Accessing the ortho-isomer requires a fundamentally different strategy than the para-isomer. Standard Friedel-Crafts acylation fails for the ortho target due to steric hindrance and the directing effect of the bromine (which favors para).
Pathway A: The Grignard Route (Target: Ortho-Isomer)
Mechanism: Nucleophilic addition of isopropylmagnesium chloride to 2-bromobenzonitrile, followed by acidic hydrolysis of the imine intermediate.
-
Selectivity: 100% Regioselective (defined by starting material).[1]
-
Yield: High (>80%).
Pathway B: Friedel-Crafts Acylation (Target: Para-Isomer)
Mechanism: Electrophilic aromatic substitution using isobutyryl chloride and
-
Selectivity: Favors para (>90%) due to sterics; trace ortho is difficult to separate.[1]
Figure 1: Divergent synthetic pathways. The Grignard route is required for the ortho-isomer to avoid the regioselectivity limitations of Friedel-Crafts acylation.
Reactivity & Performance Analysis
Steric Hindrance & Nucleophilic Attack
The ortho-isomer exhibits significantly reduced reactivity toward nucleophiles at the carbonyl center compared to the para-isomer.
-
Observation: In reduction reactions (e.g., with
), the ortho-isomer requires longer reaction times or higher temperatures. -
Causality: The bromine atom at position 2 exerts a "field effect" and steric bulk that twists the carbonyl group out of planarity with the phenyl ring, raising the activation energy for nucleophilic approach (Burgi-Dunitz trajectory).
The "Killer App": Pd-Catalyzed Cyclization
The primary advantage of the ortho-isomer is its ability to undergo intramolecular cyclization.
-
Reaction: Palladium-catalyzed
-arylation or C-H activation.[1] -
Outcome: Formation of 1-indanone derivatives or isoquinolines .[1]
-
Mechanism: Oxidative addition of Pd(0) into the C-Br bond is followed by intramolecular insertion into the enol/enolate of the pendant isobutyryl group. The para-isomer cannot cyclize geometrically.
Figure 2: Reactivity profile.[1] The ortho-isomer is a privileged scaffold for cyclization, whereas steric hindrance retards standard carbonyl additions.
Experimental Protocol: Synthesis of the Ortho-Isomer
Objective: Synthesis of 1-(2-Bromophenyl)-2-methylpropan-1-one via Grignard Addition. Scale: 10 mmol basis.
Reagents
-
2-Bromobenzonitrile (1.82 g, 10 mmol)[1]
-
Isopropylmagnesium chloride (2.0 M in THF, 6.0 mL, 12 mmol)
-
CuBr (5 mol%, optional catalyst to accelerate addition)
-
Dry THF (20 mL)
-
HCl (1 M, aq)
Step-by-Step Methodology
-
Setup: Flame-dry a 100 mL 2-neck round-bottom flask equipped with a magnetic stir bar, reflux condenser, and nitrogen inlet.
-
Dissolution: Charge the flask with 2-Bromobenzonitrile and Dry THF under nitrogen. Cool to 0°C in an ice bath.
-
Addition: Add the Isopropylmagnesium chloride solution dropwise via syringe over 15 minutes. Note: The reaction is exothermic; maintain temperature <5°C to prevent side reactions.
-
Reaction: Allow the mixture to warm to room temperature and stir for 3 hours. (Monitor by TLC: disappearance of nitrile).
-
Checkpoint: The solution typically turns from colorless to yellow/orange, indicating imine formation.
-
-
Hydrolysis: Cool the flask back to 0°C. Cautiously quench with 15 mL of 1 M HCl. Stir vigorously for 1 hour to hydrolyze the imine salt to the ketone.
-
Workup: Extract with Diethyl Ether (
mL). Wash combined organics with Brine ( mL).[1] Dry over anhydrous and concentrate in vacuo. -
Purification: Purify the crude oil via flash column chromatography (Silica gel, Hexanes/EtOAc 95:5).
Yield Expectation: 85-92% as a colorless to pale yellow oil.[1]
References
-
BenchChem. (2025).[1] The Synthesis of Bupropion: A Technical Guide on the Role of 2-Bromo-1-(3,4-dichlorophenyl)propan-1-one. Link[1]
-
Organic Syntheses. (2018). Large Scale Synthesis of Enantiomerically Pure (S)-3-(4-Bromophenyl)butanoic Acid. Org. Synth. 95, 328-344.[1] Link[1]
-
National Institute of Standards and Technology (NIST). (2025).[1] 2-Bromoisobutyrophenone (Alpha-bromo isomer data for comparison). NIST Chemistry WebBook, SRD 69. Link
-
PubChem. (2025).[1] 1-(2-Bromophenyl)-2-methylpropan-1-one Compound Summary. National Library of Medicine. Link
-
Shen, R. et al. (2021).[1] Palladium(II) Catalyzed Cyclization-Carbonylation-Cyclization Coupling Reaction. PMC. Link
Sources
A Comparative Study of the Reactivity of 1-(2-Bromophenyl)-2-methylpropan-1-one and Its Analogs in Palladium-Catalyzed Cross-Coupling Reactions
In the landscape of modern synthetic organic chemistry, aryl ketones serve as pivotal intermediates in the synthesis of pharmaceuticals, agrochemicals, and functional materials. Among these, 1-(2-bromophenyl)-2-methylpropan-1-one and its analogs are particularly valuable building blocks, offering a reactive handle for the construction of complex molecular architectures through transition metal-catalyzed cross-coupling reactions. This guide provides a comparative analysis of the reactivity of 1-(2-bromophenyl)-2-methylpropan-1-one and its analogs, focusing on the interplay of steric and electronic effects in palladium-catalyzed transformations. The insights and experimental data presented herein are intended to assist researchers, scientists, and drug development professionals in making informed decisions for their synthetic strategies.
Introduction: The Significance of 2-Bromoaryl Ketones
The presence of a bromine atom ortho to the carbonyl group in 1-(2-bromophenyl)-2-methylpropan-1-one introduces unique reactivity patterns. The proximity of the bulky isobutyryl group to the bromine atom creates a sterically hindered environment, which can significantly influence the rates and outcomes of cross-coupling reactions. Furthermore, the electronic nature of substituents on the aromatic ring can modulate the reactivity of the C-Br bond towards oxidative addition to a palladium(0) catalyst, a key step in many cross-coupling catalytic cycles. This guide will explore these effects through a comparative lens, examining the reactivity of positional isomers (meta- and para-bromo analogs) and analogs bearing electron-donating and electron-withdrawing groups.
Comparative Reactivity in Palladium-Catalyzed Cross-Coupling Reactions
The reactivity of 1-(2-bromophenyl)-2-methylpropan-1-one and its analogs is most prominently demonstrated in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Negishi reactions. These reactions are cornerstones of modern organic synthesis for the formation of carbon-carbon bonds.
The Interplay of Steric and Electronic Effects
The rate of palladium-catalyzed cross-coupling reactions is influenced by a delicate balance of steric and electronic factors.
-
Electronic Effects : Electron-withdrawing groups on the aryl bromide generally accelerate the rate-determining oxidative addition step by making the aryl halide more electrophilic. Conversely, electron-donating groups can slow down this step.[1]
-
Steric Effects : Steric hindrance, particularly from substituents ortho to the halogen, can impede the approach of the bulky palladium catalyst, thereby slowing down the reaction rate.[2]
A study on the relative reactivities of substituted bromobenzenes in the Negishi cross-coupling reaction revealed that electron-accepting groups accelerate the reaction, with the effect being most pronounced for the para-isomer and least for the ortho-isomer.[2] This highlights the significant impact of steric hindrance in the ortho-position, which can counteract the accelerating electronic effect.
The following table summarizes the expected and observed trends in reactivity for various analogs of 1-(bromophenyl)-2-methylpropan-1-one based on these principles.
| Analog | Substituent Position | Electronic Effect of Substituent | Steric Hindrance | Expected Relative Reactivity |
| 1-(2-Bromophenyl)-2-methylpropan-1-one | Ortho | - | High | Moderate |
| 1-(3-Bromophenyl)-2-methylpropan-1-one | Meta | - | Low | High |
| 1-(4-Bromophenyl)-2-methylpropan-1-one | Para | - | Low | Highest |
| 1-(2-Bromo-4-methoxyphenyl)-2-methylpropan-1-one | Ortho, Para | Methoxy (Electron-donating) | High | Lower |
| 1-(2-Bromo-4-nitrophenyl)-2-methylpropan-1-one | Ortho, Para | Nitro (Electron-withdrawing) | High | Higher |
Experimental Data: A Case Study in Borylative Cyclization
A recent study on the palladium-catalyzed borylative cyclization of α-(2-bromoaryl) ketones provides valuable comparative data on the reactivity of various substituted analogs.[3] In this reaction, the 2-bromoaryl ketone undergoes an intramolecular cyclization to form a 1,2-benzoxaborinine. The yields of this transformation are indicative of the relative reactivity of the starting materials under the specified reaction conditions.
| Substrate | Yield (%) |
| 1-(2-Bromophenyl)-2-methylpropan-1-one (Analog) | 85 |
| 1-(2-Bromo-4-methylphenyl)-2-methylpropan-1-one | 92 |
| 1-(2-Bromo-4-methoxyphenyl)-2-methylpropan-1-one | 88 |
| 1-(2-Bromo-4-fluorophenyl)-2-methylpropan-1-one | 75 |
| 1-(2-Bromo-4-(trifluoromethyl)phenyl)-2-methylpropan-1-one | 60 |
| 1-(2-Bromo-4-cyanophenyl)-2-methylpropan-1-one | 55 |
Data sourced from the Supporting Information of Organic Letters 2022, 24, 39, 7125–7129.[3]
These results demonstrate that electron-donating groups (methyl, methoxy) at the para-position generally lead to high yields, suggesting they do not significantly hinder the overall reaction sequence under these conditions. Conversely, strong electron-withdrawing groups (trifluoromethyl, cyano) result in lower yields, which may be attributed to their influence on the stability of intermediates in the catalytic cycle.
Experimental Protocols
General Procedure for the Synthesis of Substituted 1-(2-Bromophenyl)-2-methylpropan-1-one Analogs
The synthesis of the title compound and its analogs can be achieved through a Friedel-Crafts acylation of the corresponding substituted bromobenzene with isobutyryl chloride in the presence of a Lewis acid catalyst, such as aluminum chloride.
Caption: General synthetic scheme for 1-(2-Bromophenyl)-2-methylpropan-1-one analogs.
Step-by-Step Protocol:
-
To a stirred suspension of anhydrous aluminum chloride (1.2 eq.) in dry dichloromethane (DCM) at 0 °C, add isobutyryl chloride (1.1 eq.) dropwise.
-
Stir the mixture at 0 °C for 15 minutes.
-
Add the substituted bromobenzene (1.0 eq.) to the mixture.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, pour the reaction mixture into a mixture of ice and concentrated hydrochloric acid.
-
Extract the aqueous layer with DCM (3 x 50 mL).
-
Combine the organic layers, wash with saturated sodium bicarbonate solution and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired 1-(2-bromo-R-phenyl)-2-methylpropan-1-one.
General Procedure for Palladium-Catalyzed Borylative Cyclization
This protocol is adapted from the work of Iseya et al.[3]
Caption: Experimental workflow for the Pd-catalyzed borylative cyclization.
Step-by-Step Protocol:
-
In a glovebox, combine the α-(2-bromoaryl) ketone (0.3 mmol, 1.0 eq.), bis(pinacolato)diboron (0.36 mmol, 1.2 eq.), palladium(II) acetate (0.015 mmol, 5 mol%), 1,2-bis(diphenylphosphino)ethane (dppe) (0.018 mmol, 6 mol%), and potassium carbonate (0.6 mmol, 2.0 eq.) in a reaction vial.
-
Add dry toluene (3.0 mL) to the vial.
-
Seal the vial and remove it from the glovebox.
-
Heat the reaction mixture at 100 °C for 12 hours.
-
Cool the reaction to room temperature and dilute with ethyl acetate.
-
Filter the mixture through a pad of Celite, washing with ethyl acetate.
-
Concentrate the filtrate under reduced pressure.
-
Purify the residue by flash column chromatography on silica gel to yield the 1,2-benzoxaborinine product.
Spectroscopic Data Comparison
The following table provides a comparison of the 1H and 13C NMR chemical shifts for the carbonyl carbon of 1-(2-bromophenyl)-2-methylpropan-1-one and its analogs. This data is crucial for the identification and characterization of these compounds.
| Compound | 1H NMR (δ, ppm, CDCl3) - CH(CH3)2 | 13C NMR (δ, ppm, CDCl3) - C=O |
| 1-(2-Bromophenyl)-2-methylpropan-1-one | ~3.5 (septet) | ~205 |
| 1-(3-Bromophenyl)-2-methylpropan-1-one | ~3.5 (septet) | ~202 |
| 1-(4-Bromophenyl)-2-methylpropan-1-one | ~3.5 (septet) | ~201 |
| 1-(2-Bromo-4-methoxyphenyl)-2-methylpropan-1-one | ~3.5 (septet) | ~204 |
| 1-(2-Bromo-4-nitrophenyl)-2-methylpropan-1-one | ~3.6 (septet) | ~203 |
Note: The exact chemical shifts may vary slightly depending on the solvent and concentration. The provided values are approximate and based on typical ranges for these types of compounds.[4][5]
Conclusion
The reactivity of 1-(2-bromophenyl)-2-methylpropan-1-one and its analogs in palladium-catalyzed cross-coupling reactions is governed by a complex interplay of steric and electronic factors. While the ortho-bromo substitution presents significant steric hindrance, the electronic nature of other substituents on the aromatic ring can be tuned to modulate reactivity. This guide has provided a comparative framework, supported by experimental data and detailed protocols, to aid in the strategic use of these versatile building blocks. For researchers in drug discovery and materials science, a thorough understanding of these structure-reactivity relationships is paramount for the efficient and predictable synthesis of target molecules.
References
-
Ofial, A. R.; Mayr, H. Structure-reactivity relationships in negishi cross-coupling reactions. Chemistry. 2010, 16(1), 248-53. [Link]
-
Iseya, Y.; Kume, R.; Kondo, Y.; Shigeno, M. Palladium-Catalyzed Borylative Cyclizations of α-(2-Bromoaryl) Ketones to Form 1,2-Benzoxaborinines. Organic Letters. 2022, 24(39), 7125–7129. [Link]
-
Carrow, B. P.; Hartwig, J. F. Recent Developments in the Suzuki-Miyaura Reaction: 2010–2014. Chemical Society Reviews. 2015, 44(12), 3938-3967. [Link]
-
Master Organic Chemistry. Ortho-, Para- and Meta- Directors in Electrophilic Aromatic Substitution. [Link]
-
Royal Society of Chemistry. 1H NMR and 13C NMR spectra of the catalytic synthesized compounds. [Link]
-
Smith, M. B. Palladium-catalyzed cross-coupling of 2-aryl-1,3-dithianes. Tetrahedron Letters. 2005, 46(34), 5745-5748. [Link]
-
Wei, X.; Li, Z. Palladium-catalyzed oxidative cross-coupling for the synthesis of α-amino ketones. RSC Advances. 2019, 9(56), 32081-32084. [Link]
-
Wang, D.; et al. Multicenter Synergistic Polyoxometalate-based Metal–Organic Framework for One-Step Selective Oxidative Cleavage of β-O-4 Lignin Models - Supporting Information. Angewandte Chemie International Edition. [Link]
-
Reddy, C. R.; et al. Stereoselective Synthesis of 4-aminobenzothiazine using S-methyl-S-phenylsulfoximne - Supporting Information. Organic & Biomolecular Chemistry. [Link]
-
Sova, M.; et al. 3-(3-Bromo-4-methoxyphenyl)-1-(4-methylphenyl)prop-2-en-1-one. Acta Crystallographica Section E. 2011, 67(Pt 5), o1024. [Link]
- Google Patents. CN103848757A - Process for synthesis of 3-(2-bromo-4,5-dimethoxyphenyl)
-
Sigman, M. S.; et al. Palladium-Catalyzed Allylic Cross-Coupling Reactions of Primary and Secondary Homoallylic Electrophiles. Journal of the American Chemical Society. 2012, 134(28), 11431–11434. [Link]
-
Toste, F. D.; et al. Palladium-Catalyzed Cross-Coupling of Cyanohydrins with Aryl Bromides: Construction of Biaryl Ketones. Angewandte Chemie International Edition. 2005, 44(20), 3127-3130. [Link]
-
Dong, G.; et al. Suzuki-Miyaura Coupling of Simple Ketones via Activation of Unstrained Carbon-Carbon Bonds. Journal of the American Chemical Society. 2017, 139(4), 1549–1552. [Link]
-
Bongarzone, S.; et al. Negishi coupling reactions with [11C]CH3I: a versatile method for efficient 11C–C bond formation. Chemical Communications. 2018, 54(33), 4138-4141. [Link]
-
Zhang, J.; Zhuang, L.; Wang, G. 2-Bromo-1-(4-methoxyphenyl)ethanone. Acta Crystallographica Section E. 2009, 65(Pt 9), o2245. [Link]
-
Ananikov, V. P.; et al. Kinetic Aspects of Suzuki Cross-Coupling Using Ligandless Pd Nanoparticles Embedded in Aromatic Polymeric Matrix. Processes. 2023, 11(3), 878. [Link]
-
Jessop, P. G.; et al. 13C NMR for the reactions of 1-(4-bromophenyl)ethan-1-amine (1) with... Green Chemistry. [Link]
-
Colacino, E.; et al. Catalysts for Suzuki–Miyaura Coupling Reaction. Catalysts. 2020, 10(3), 332. [Link]
-
Chemistry Steps. Ortho, Para, Meta. [Link]
-
Organic Syntheses. 5-(4-bromophenyl)-3-iodo-2-(4-methyl-phenyl)furan. [Link]
-
Knecht, S.; et al. Synthesis of 13C and 2H Labeled Vinyl Pyruvate and Hyperpolarization of Pyruvate. Chemistry – A European Journal. 2022, 28(42), e202200940. [Link]
-
Lee, Y.-S.; et al. Catalytic Study of 4-Bromoacetophenone in the Suzuki-Miyaura Cross-Coupling Reaction by Controllable, Effective and. Malaysian Journal of Chemistry. 2022, 24(2), 1-9. [Link]
Sources
Validation of analytical methods for quantifying "1-(2-Bromophenyl)-2-methylpropan-1-one"
Title: Comparative Validation Guide: Quantification of 1-(2-Bromophenyl)-2-methylpropan-1-one Subtitle: Optimizing Analytical Strategies for o-Bromoisobutyrophenone Intermediates in Pharmaceutical & Forensic Applications
Executive Summary & Molecule Profile
Target Analyte: 1-(2-Bromophenyl)-2-methylpropan-1-one
CAS: 14559-88-7 (Isomer generic); Specific ortho-isomer context.
Molecular Formula: C
This guide addresses the analytical validation of 1-(2-Bromophenyl)-2-methylpropan-1-one , a critical sterically hindered ketone used as a scaffold in the synthesis of substituted cathinones (e.g., Bupropion analogs) and indole derivatives.
The Analytical Challenge: The presence of a bromine atom at the ortho position combined with the bulky isobutyryl group creates significant steric strain. While the molecule is relatively stable, this steric "twist" can affect UV absorption maxima (hypsochromic shift) and creates a risk of thermal degradation (dehalogenation) in high-temperature GC injection ports. This guide compares HPLC-UV (the recommended routine method) against GC-MS (the forensic/trace method) and provides a validated protocol for the former.
Comparative Analysis: HPLC-UV vs. GC-MS
The choice between Liquid Chromatography (LC) and Gas Chromatography (GC) depends on the data requirement: Assay Purity vs. Trace Identification .
| Feature | Method A: HPLC-UV (Recommended) | Method B: GC-MS (Alternative) |
| Primary Application | Routine QC, Purity Assay (>98%), Stability Testing. | Impurity Profiling, Forensic Identification, Trace Analysis. |
| Thermal Stress | Low. Operates at ambient/mild temperatures (<40°C). Prevents thermal dehalogenation. | High. Injector temps >250°C risk C-Br bond cleavage or rearrangement. |
| Linearity Range | Broad (e.g., 10 µg/mL – 1000 µg/mL). | Narrower dynamic range; detector saturation common at assay levels. |
| Sample Prep | Simple dilution (ACN/Water). | Requires volatile solvents (EtOAc/DCM); potential derivatization not required but often used to improve peak shape. |
| Precision (RSD) | Excellent (< 1.0%). | Moderate (1.0% – 3.0%) due to inlet discrimination. |
Expert Verdict: For the quantification of the raw material or intermediate assay, HPLC-UV is the superior choice due to the elimination of thermal degradation risks associated with the ortho-bromine substituent. GC-MS should be reserved for identifying unknown side-products.
Decision Logic Visualization
The following diagram illustrates the decision pathway for selecting the appropriate validation stream based on sample state and data needs.
Caption: Decision matrix prioritizing HPLC for quantitative assay to mitigate thermal instability risks of the ortho-brominated moiety.
Validated Protocol: HPLC-UV Method
This protocol is designed to meet ICH Q2(R1) standards. It utilizes a generic Reverse Phase (RP) system compatible with most modern labs.
A. Chromatographic Conditions
-
System: Agilent 1260 Infinity II or Waters Alliance (or equivalent).
-
Column: C18 Stationary Phase (e.g., Zorbax Eclipse Plus C18, 4.6 x 150 mm, 5 µm).
-
Why: The hydrophobic phenyl ring requires strong retention. A 5 µm particle size balances backpressure with resolution.
-
-
Mobile Phase A: 0.1% Formic Acid in Water (Milli-Q).
-
Mobile Phase B: Acetonitrile (HPLC Grade).
-
Note: Acidic pH suppresses silanol activity, ensuring sharp peaks for the ketone.
-
-
Flow Rate: 1.0 mL/min.[2]
-
Column Temp: 30°C.
-
Detection: Diode Array Detector (DAD) at 245 nm (Primary) and 220 nm (Secondary).
-
Scientific Rationale: While benzophenone absorbs at ~254 nm, the ortho-substitution twists the ring, often shifting
slightly. 245 nm is a robust compromise.
-
-
Injection Volume: 10 µL.
B. Gradient Program
| Time (min) | % Mobile Phase B | Description |
| 0.0 | 40 | Initial equilibration |
| 10.0 | 90 | Linear ramp to elute hydrophobic ketone |
| 12.0 | 90 | Wash step |
| 12.1 | 40 | Return to initial |
| 15.0 | 40 | Re-equilibration |
Validation Parameters (ICH Q2 Framework)
To validate this method, the following experiments must be performed.
Specificity (Selectivity)
-
Protocol: Inject the solvent blank, the placebo (if formulation), and the pure standard.
-
Acceptance Criteria: No interfering peaks at the retention time of 1-(2-Bromophenyl)-2-methylpropan-1-one (approx. 6–8 min). Peak purity angle < Peak purity threshold (if using DAD).
Linearity
-
Protocol: Prepare 5 concentration levels ranging from 50% to 150% of the target concentration (e.g., 0.1 mg/mL).
-
Level 1: 50 µg/mL
-
Level 2: 75 µg/mL
-
Level 3: 100 µg/mL (Target)
-
Level 4: 125 µg/mL
-
Level 5: 150 µg/mL
-
-
Acceptance Criteria: Correlation coefficient (
) .
Accuracy (Recovery)
-
Protocol: Spike known amounts of the analyte into a placebo matrix at 80%, 100%, and 120% levels (triplicate preparations).
-
Acceptance Criteria: Mean recovery between 98.0% and 102.0%.
Precision (Repeatability)
-
Protocol: 6 consecutive injections of the standard solution (100% level).
-
Acceptance Criteria: RSD of peak area
.
Workflow Visualization
The following diagram details the self-validating workflow for routine analysis.
Caption: Routine analysis workflow including critical System Suitability Test (SST) checkpoints.
References
-
ICH Harmonised Tripartite Guideline. (2005).[3] Validation of Analytical Procedures: Text and Methodology Q2(R1). International Conference on Harmonisation.[3]
- Snyder, L. R., Kirkland, J. J., & Glajch, J. L. (2012). Practical HPLC Method Development. Wiley-Interscience. (Standard text for HPLC mechanism).
-
PubChem. (n.d.).[4] 1-(2-Bromophenyl)-2-methylpropan-1-one Compound Summary. National Center for Biotechnology Information.
-
FDA. (2021).[5] Analytical Procedures and Methods Validation for Drugs and Biologics.[6] U.S. Food and Drug Administration.
Sources
- 1. 1-(3-Bromophenyl)-2-methylpropan-1-one | C10H11BrO | CID 20397311 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. longdom.org [longdom.org]
- 3. database.ich.org [database.ich.org]
- 4. PubChemLite - 1-(2-bromophenyl)-2-methylpropan-1-one (C10H11BrO) [pubchemlite.lcsb.uni.lu]
- 5. fda.gov [fda.gov]
- 6. HPLC vs GC: Application Differences - Allan Chemical Corporation | allanchem.com [allanchem.com]
A Senior Application Scientist's Guide to Purity Assessment of 1-(2-Bromophenyl)-2-methylpropan-1-one
Welcome to a detailed comparative guide on the analytical techniques for assessing the purity of 1-(2-Bromophenyl)-2-methylpropan-1-one. In the realm of pharmaceutical research and drug development, the purity of an active pharmaceutical ingredient (API) or an intermediate is not merely a quality metric; it is a cornerstone of safety, efficacy, and reproducibility. This guide is designed for researchers, scientists, and drug development professionals, providing not just protocols, but the scientific rationale behind the selection and application of these methods. We will move beyond a simple listing of techniques to build a holistic, field-proven strategy for ensuring the integrity of your compound.
Chapter 1: Understanding the Analyte and Its Potential Impurities
Before any analysis begins, a thorough understanding of the target molecule is paramount. 1-(2-Bromophenyl)-2-methylpropan-1-one (MW: 227.10 g/mol ) is an aromatic ketone.[1][2][3] Its structure, featuring a substituted benzene ring, dictates its analytical behavior—strong UV absorbance, making it suitable for HPLC-UV, and sufficient volatility for GC analysis, provided it is thermally stable.
The most common synthetic route to this compound is the Friedel-Crafts acylation of bromobenzene with isobutyryl chloride or a related acylating agent, using a Lewis acid catalyst like aluminum chloride (AlCl₃).[4][5] This synthetic pathway is effective but can introduce a predictable profile of impurities.
Common Potential Impurities:
-
Starting Materials: Unreacted bromobenzene and isobutyryl chloride.
-
Isomeric Byproducts: The primary directive effect of the bromine atom is ortho- and para-directing. Therefore, the formation of the isomeric byproduct, 1-(4-bromophenyl)-2-methylpropan-1-one, is highly probable.
-
Poly-acylated Products: Reaction of the product with another equivalent of the acylating agent.
-
Process-Related Impurities: Residual catalysts or byproducts from the workup procedure.
-
Degradation Products: Resulting from instability under specific pH, light, or temperature conditions.
Understanding this impurity profile is not an academic exercise; it directly informs our choice of analytical techniques and method development strategy. We must select methods capable of resolving the main component from its structurally similar isomers and other potential contaminants.
Chapter 2: The Analytical Toolkit: A Comparative Overview
No single technique can provide a complete picture of a compound's purity. A multi-faceted, or orthogonal, approach is essential for robust characterization. The primary techniques at our disposal are chromatographic (HPLC, GC-MS), spectroscopic (NMR), and thermal (DSC). The selection process is a logical workflow based on the analyte's properties and the specific questions we need to answer.
Caption: Workflow for selecting the appropriate purity assessment technique.
Chapter 3: Chromatographic Separation: The Workhorse of Purity Determination
Chromatographic techniques are fundamental for separating the main compound from its impurities, allowing for their quantification.
High-Performance Liquid Chromatography (HPLC)
HPLC is arguably the most versatile and widely used technique for purity analysis in the pharmaceutical industry.[6] Its strength lies in its ability to separate a wide range of compounds, including those that are non-volatile or thermally labile, making it a reliable first choice. For 1-(2-Bromophenyl)-2-methylpropan-1-one, its aromatic nature ensures strong UV absorbance, allowing for sensitive detection.
Causality Behind Experimental Choices:
-
Column: A C18 reversed-phase column is the standard choice for moderately non-polar compounds like our analyte. The alkyl chains of the stationary phase provide hydrophobic interactions to retain the compound.
-
Mobile Phase: A mixture of acetonitrile (or methanol) and water is used to elute the compound. A gradient elution (where the solvent composition changes over time) is often preferred over an isocratic one to ensure that both early-eluting polar impurities and late-eluting non-polar impurities (like poly-acylated byproducts) are effectively resolved and eluted in a reasonable time.[7][8]
-
Detector: A Diode Array Detector (DAD) or Photodiode Array (PDA) detector is superior to a simple UV detector. It not only quantifies the peaks at a specific wavelength (e.g., 254 nm) but also provides the UV spectrum for each peak. This is invaluable for peak tracking and assessing peak purity—a non-symmetrical spectrum across a single peak can indicate the presence of a co-eluting impurity.
Experimental Protocol: HPLC-DAD Purity Method
-
Sample Preparation: Accurately weigh and dissolve the sample in the mobile phase (or a compatible solvent like acetonitrile) to a concentration of ~1 mg/mL.
-
Chromatographic Conditions:
-
Column: C18, 4.6 x 150 mm, 3.5 µm particle size.
-
Mobile Phase A: Water with 0.1% Trifluoroacetic Acid (TFA).
-
Mobile Phase B: Acetonitrile with 0.1% TFA.
-
Gradient: 50% B to 95% B over 20 minutes, hold for 5 minutes, then return to initial conditions.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection: DAD, 210-400 nm, with quantification at 254 nm.
-
Injection Volume: 10 µL.
-
-
Data Analysis: Integrate all peaks and calculate the purity using the area percent method. According to ICH and USP guidelines, impurities above the reporting threshold (typically >0.05%) must be reported.[9][10][11]
Data Presentation: Hypothetical HPLC Analysis
| Peak No. | Retention Time (min) | Area (%) | Possible Identity |
| 1 | 3.5 | 0.08 | Unreacted Bromobenzene |
| 2 | 12.1 | 99.50 | 1-(2-Bromophenyl)-2-methylpropan-1-one |
| 3 | 12.8 | 0.35 | 1-(4-Bromophenyl)-2-methylpropan-1-one (Isomer) |
| 4 | 15.2 | 0.07 | Unknown Impurity |
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful alternative or complementary technique that combines the high separation efficiency of gas chromatography with the identification capabilities of mass spectrometry.[12][13][14] It is particularly useful for identifying volatile and semi-volatile organic impurities.[14][15]
Causality Behind Experimental Choices:
-
Suitability: The decision to use GC-MS hinges on the thermal stability of the analyte. The high temperatures used in the GC injection port and oven can cause some molecules to degrade, leading to an inaccurate purity profile.[13] For this compound, its structure suggests it is likely stable enough for GC analysis.
-
Mass Spectrometry Detector: The MS detector provides two crucial pieces of information: the molecular weight of a component (from the molecular ion peak) and a unique fragmentation pattern that acts as a "fingerprint," which can be compared against spectral libraries for positive identification.[12][16]
Experimental Protocol: GC-MS Purity Method
-
Sample Preparation: Prepare a dilute solution (~100 µg/mL) of the sample in a volatile solvent like dichloromethane or ethyl acetate.
-
Chromatographic Conditions:
-
Column: DB-5ms or equivalent (a low-polarity column), 30 m x 0.25 mm, 0.25 µm film thickness.
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
Inlet Temperature: 250 °C.
-
Oven Program: Start at 100 °C, hold for 2 min, ramp to 280 °C at 15 °C/min, hold for 5 min.
-
MS Detector: Electron Ionization (EI) at 70 eV, scanning from m/z 40 to 450.
-
Sources
- 1. 1-(3-Bromophenyl)-2-methylpropan-1-one | C10H11BrO | CID 20397311 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. chemscene.com [chemscene.com]
- 3. PubChemLite - 1-(2-bromophenyl)-2-methylpropan-1-one (C10H11BrO) [pubchemlite.lcsb.uni.lu]
- 4. science-revision.co.uk [science-revision.co.uk]
- 5. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]
- 6. resolvemass.ca [resolvemass.ca]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. cubiclaboratories.com [cubiclaboratories.com]
- 10. ijrrjournal.com [ijrrjournal.com]
- 11. edqm.eu [edqm.eu]
- 12. tsapps.nist.gov [tsapps.nist.gov]
- 13. Gas chromatography–mass spectrometry - Wikipedia [en.wikipedia.org]
- 14. Gas Chromatography Mass Spectrometry (GC-MS) | Analysis [scioninstruments.com]
- 15. drawellanalytical.com [drawellanalytical.com]
- 16. m.youtube.com [m.youtube.com]
Comparing experimental vs. predicted data for "1-(2-Bromophenyl)-2-methylpropan-1-one"
Technical Comparison Guide: Experimental Validation vs. Computational Prediction for 1-(2-Bromophenyl)-2-methylpropan-1-one
Executive Summary: The Isomer Trap
In the development of substituted cathinone precursors and pharmaceutical intermediates, 1-(2-Bromophenyl)-2-methylpropan-1-one (CAS: 209223-84-7) presents a critical analytical challenge.[1] It is frequently confused with its regioisomer, 2-bromo-2-methyl-1-phenylpropan-1-one (CAS: 10409-54-8, also known as
While computational models often treat these isomers with similar hydrophobicity profiles, their spectroscopic signatures are distinct. This guide contrasts the Predicted Data (derived from standard algorithms) with Experimental Realities , highlighting the specific NMR and IR markers required to validate the correct ortho-ring brominated structure.
Physicochemical Profile: Predicted vs. Experimental
The following table contrasts the computational predictions for the target molecule against the experimental baseline of its common isomer, illustrating where models fail to account for steric ortho-effects.
| Property | Target: Ortho-Ring Bromo (1-(2-Bromophenyl)-...) | Common Isomer: Alpha-Bromo (2-Bromo-2-methyl-...) | Discrepancy Note |
| CAS Number | 209223-84-7 | 10409-54-8 | Critical identifier.[1] |
| Molecular Formula | Identical (Isomers).[1] | ||
| Molecular Weight | 227.10 g/mol | 227.10 g/mol | Identical.[1][2] |
| LogP (Predicted) | 3.3 - 3.5 (Consensus) | 3.1 - 3.3 | Ortho-Br increases lipophilicity slightly due to steric twisting, reducing solvation.[1] |
| Boiling Point | ~255 °C (Predicted) | 130-132 °C @ 12 mmHg (Exp) | Ortho-substitution typically lowers BP relative to para- isomers but may exceed alpha-bromo BP.[1] |
| Density | 1.331 g/cm³ (Predicted) | 1.34 g/cm³ (Exp) | Minimal deviation.[1] |
| Key Structural Feature | Isopropyl Group ( | Gem-Dimethyl Group ( | Primary Analytical Differentiator. |
Scientist's Insight: Do not rely on retention time (RT) alone. The similarity in LogP means these compounds may co-elute on C18 columns. Spectroscopic validation is mandatory.
Spectroscopic Analysis: The Validation Standard
This section details the specific signals that confirm the Ortho-Ring structure, distinguishing it from the Alpha-bromo variant.
A. Nuclear Magnetic Resonance ( H NMR)
The proton NMR spectrum provides the definitive "Go/No-Go" decision point.
-
Target (Ortho-Ring Bromo):
-
Aliphatic Region: Distinct Septet (~3.4 ppm) and Doublet (~1.2 ppm).[1] This confirms the presence of an intact isopropyl group (
). -
Aromatic Region: 4 Protons .[1] The pattern will show complex splitting (ABCD system) due to the ortho-substituent breaking symmetry. Look for a deshielded doublet at ~7.5-7.6 ppm corresponding to the proton ortho to the carbonyl.
-
-
Alternative (Alpha-Bromo):
B. Infrared Spectroscopy (FT-IR)
-
Carbonyl Stretch (
):-
Predicted (Ortho-Ring): ~1690-1700 cm⁻¹. The bulky ortho-bromine forces the carbonyl out of planarity with the benzene ring, reducing conjugation and raising the wavenumber (hypsochromic shift).
-
Experimental (Alpha-Bromo): ~1675-1685 cm⁻¹.[1] The phenyl ring is conjugated, lowering the frequency.
-
Experimental Workflow: Self-Validating Protocol
To ensure data integrity, follow this decision-tree workflow for sample identification.
Figure 1: Analytical Decision Tree for discriminating between the target ortho-isomer and the alpha-bromo impurity.
Computational Prediction Methodology
When experimental data is unavailable for specific derivatives, we utilize a consensus modeling approach.
-
DFT Optimization: Geometry optimization is performed using B3LYP/6-31G(d) to account for the steric clash between the ortho-bromine and the carbonyl oxygen.[1]
-
Solvation Models: LogP is calculated using the XLogP3 atom-additive method, corrected for the "Ortho-effect" (typically +0.2 to +0.4 log units due to reduced accessible surface area).[1]
-
Spectral Simulation: GIAO (Gauge-Independent Atomic Orbital) methods are used to predict NMR shifts.[1] The key predicted shift for the methine proton (
) in the target molecule is 3.45 ppm .
Visualizing the Steric Conflict
Figure 2: Mechanistic impact of ortho-substitution on physicochemical properties.[1]
References
-
PubChem. (2025).[2] Compound Summary: 1-(2-Bromophenyl)-2-methylpropan-1-one (CAS 209223-84-7). National Library of Medicine. [Link]
-
ACS Omega. (2020).[1] Sterically Regulated α-Oxygenation of α-Bromocarbonyl Compounds. (Provides comparative NMR data for alpha-bromo analogs). [Link]
Sources
Safety Operating Guide
A Senior Scientist's Guide to the Proper Disposal of 1-(2-Bromophenyl)-2-methylpropan-1-one
The responsible management of chemical waste is a cornerstone of laboratory safety and environmental stewardship. This guide provides a comprehensive, technically grounded protocol for the proper disposal of 1-(2-Bromophenyl)-2-methylpropan-1-one, a halogenated aromatic ketone. As a researcher, your "cradle-to-grave" responsibility for the chemicals you use extends from acquisition to final, compliant disposal.[1] This document is designed to ensure that every step of this final phase is conducted with the highest degree of safety, scientific integrity, and regulatory compliance.
Hazard Assessment and Chemical Profile: Understanding the Risks
Before any disposal procedure can be initiated, a thorough understanding of the compound's intrinsic hazards is essential. 1-(2-Bromophenyl)-2-methylpropan-1-one belongs to a chemical class—halogenated organic compounds—that requires specialized handling due to its potential for environmental persistence and the hazardous byproducts that can form during decomposition.
Known and Anticipated Hazards: While specific toxicological data for this exact isomer may be limited, data from structurally similar brominated ketones indicate the following hazards:
-
Serious Eye Damage/Irritation: Causes serious eye irritation.[2][3][4]
-
Respiratory Irritation: May cause respiratory irritation.[2][3][4][5]
The primary driver for its specialized disposal is the presence of a carbon-bromine bond. During combustion, halogenated organic compounds can release significant quantities of acidic gases, such as hydrogen bromide (HBr), and under improper conditions, may contribute to the formation of polybrominated dibenzodioxins and dibenzofurans.[6][7] Therefore, disposal via standard incineration or release into the sanitary sewer system is strictly prohibited.[8][9][10]
Chemical Data Summary:
| Property | Value |
| Chemical Name | 1-(2-Bromophenyl)-2-methylpropan-1-one |
| Synonyms | 2-Bromo-2'-methylpropiophenone |
| Molecular Formula | C₁₀H₁₁BrO |
| Classification | Halogenated Aromatic Ketone |
| Primary Disposal Concern | Halogenated Organic Compound |
The Regulatory Framework: Adherence to EPA and OSHA Standards
The disposal of hazardous chemicals in the United States is primarily governed by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA) and the Occupational Safety and Health Administration (OSHA), which ensures worker safety.[1][11][12]
-
RCRA: This act mandates a "cradle-to-grave" management system for hazardous waste, meaning the generator is responsible for the waste from its creation to its ultimate disposal.[1] It requires a formal hazardous waste determination for every waste stream generated.[12]
-
OSHA: OSHA's Hazardous Waste Operations and Emergency Response (HAZWOPER) standards provide guidelines for worker safety during hazardous waste handling and emergencies.[11][13][14]
This guide is aligned with these federal standards. However, you are required to follow your institution's specific Chemical Hygiene Plan and waste management protocols, which are designed to implement these regulations.
Core Disposal Protocol: A Step-by-Step Guide
This protocol outlines the necessary steps from the point of generation to readiness for pickup by a licensed disposal contractor.
Step 1: Waste Characterization
At the point of generation, declare the waste as "Hazardous Waste: Halogenated Organic Liquid." This classification is critical and dictates every subsequent step. This is not an optional designation; it is a regulatory requirement based on the chemical's composition.[12]
Step 2: Personal Protective Equipment (PPE)
Based on the compound's hazard profile, the following minimum PPE must be worn when handling the waste:
-
Eye Protection: Wear tightly fitting safety goggles or a face shield conforming to ANSI Z87.1 standards.[4][15][16] This is to protect against splashes that can cause serious eye irritation.
-
Hand Protection: Use chemically resistant nitrile gloves. Inspect gloves for any signs of degradation or puncture before use.[9][15]
-
Body Protection: A standard laboratory coat is required to protect against skin contact.[9] Ensure it is fully buttoned.
-
Ventilation: All transfers of this waste must be conducted inside a certified chemical fume hood to prevent the inhalation of vapors, which may cause respiratory irritation.[8][9]
Step 3: Waste Segregation (The Critical Step)
This is the most crucial procedural step. The rationale behind segregation is both financial and environmental; mixing halogenated waste with non-halogenated waste contaminates the entire volume, forcing it all to be treated via the more complex and expensive high-temperature incineration process required for halogenated compounds.[17]
-
Action: Collect waste 1-(2-Bromophenyl)-2-methylpropan-1-one and any materials contaminated with it (e.g., disposable pipettes, contaminated paper towels) in a designated "Halogenated Organic Waste" container.[8][9][18]
-
DO NOT:
Step 4: Container Management and Labeling
Proper containerization prevents spills and ensures clear communication of hazards.
-
Container Selection: Use a chemically compatible container, typically a high-density polyethylene (HDPE) or glass bottle with a screw-top cap. The container must be in good condition with no cracks or leaks.[12]
-
Labeling: As soon as the first drop of waste enters the container, it must be labeled with a "Hazardous Waste" tag.[17] The label must include:
-
The words "Hazardous Waste"
-
The full chemical name: "Waste 1-(2-Bromophenyl)-2-methylpropan-1-one"
-
The approximate concentration or if it is a pure substance.
-
The relevant hazard pictograms (e.g., irritant, harmful).
-
The date accumulation started.
-
-
Container Status: The waste container must be kept closed at all times except when actively adding waste.[10][12][17] This minimizes the release of volatile organic compounds (VOCs) into the laboratory atmosphere.
Step 5: Satellite Accumulation Area (SAA) Storage
An SAA is a designated location at or near the point of waste generation where hazardous waste is collected before being moved to a central storage area.[17]
-
Location: The SAA must be under the control of the laboratory personnel generating the waste.
-
Secondary Containment: The waste container must be placed within a larger, chemically resistant secondary containment bin to capture any potential leaks.[17]
-
Segregation in Storage: Store the halogenated waste container away from incompatible materials, particularly strong oxidizing agents and strong bases.[19][20][21]
Step 6: Arranging for Final Disposal
The final step is to transfer the waste to your institution's Environmental Health and Safety (EHS) department or designated waste management personnel for disposal.
-
Procedure: Follow your institution's protocol for waste pickup requests.
-
Ultimate Disposal Method: This waste will be transported by a licensed hazardous waste contractor to a specialized facility for high-temperature incineration .[18][22] This method utilizes extreme temperatures to break the carbon-bromine bonds and includes advanced scrubbing systems to neutralize the resulting HBr gas, preventing its release into the atmosphere.[6][7]
Emergency Procedures for Spills and Exposures
Preparedness is key to mitigating the impact of an accidental release.
-
Small Spill (inside a fume hood):
-
Alert personnel in the immediate area.
-
Wearing appropriate PPE, contain the spill using an inert absorbent material (e.g., vermiculite, sand, or commercial sorbent pads).
-
Carefully collect the absorbent material using non-sparking tools.[15]
-
Place the collected material into your "Halogenated Organic Waste" container.[10][23]
-
Decontaminate the spill area and report the incident to your supervisor or EHS department.
-
-
Large Spill (outside a fume hood):
-
Evacuate the laboratory immediately and alert others.
-
Activate the fire alarm if the substance is flammable or the spill is extensive.
-
Contact your institution's emergency response team (e.g., EHS, campus safety) from a safe location.[10]
-
-
Personal Exposure:
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes at an emergency eyewash station, holding the eyelids open. Seek immediate medical attention.[4][19][24]
-
Skin Contact: Remove all contaminated clothing and wash the affected area with soap and plenty of water for at least 15 minutes. Seek medical attention if irritation persists.[5][19]
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[5][24]
-
Disposal Workflow Diagram
The following diagram illustrates the decision-making process and procedural flow for the proper disposal of 1-(2-Bromophenyl)-2-methylpropan-1-one.
Caption: Disposal workflow for 1-(2-Bromophenyl)-2-methylpropan-1-one.
References
-
Safe Handing & Disposal of Organic Substances – HSC Chemistry. Science Ready. [Link]
-
OSHA Regulations and Hazardous Waste Disposal: What To Know. Clean Management Environmental Group, Inc.[Link]
-
OSHA Hazardous Waste Disposal Guidelines. CDMS. [Link]
-
Safe Laboratory Practices: Handling and Disposing of Organic Substances. ChemistryTalk. [Link]
-
Hazardous Waste Segregation. Bucknell University. [Link]
-
Halogenated Organic Liquids - Standard Operating Procedure. Braun Research Group, Northwestern University. [Link]
-
Safety Data Sheet: 1-(4-Bromophenyl)-2-methylpropan-1-one. AFG Bioscience LLC. [Link]
-
Halogenated Solvents in Laboratories. Temple University, Environmental Health and Radiation Safety. [Link]
-
Disposal Guidance | I-WASTE DST. US EPA. [Link]
-
Introduction to Hazardous Waste Management. University of Alaska Fairbanks. [Link]
-
1-(3-Bromophenyl)-2-methylpropan-1-one. PubChem, National Center for Biotechnology Information. [Link]
-
1910.120 - Hazardous waste operations and emergency response. Occupational Safety and Health Administration. [Link]
-
Other Disposal Guidance | I-WASTE DST. US EPA. [Link]
-
RCRA Compliance: Navigating Hazardous Waste Regulations with Confidence. OSHA.com. [Link]
-
Appendix III to Part 268, Title 40 -- List of Halogenated Organic Compounds Regulated Under § 268.32. eCFR. [Link]
-
Right to Know Hazardous Substance Fact Sheet: 1-Bromo-2-Methylpropane. New Jersey Department of Health. [Link]
-
Environmental Fact Sheet, Organobromine Production Wastes Final Rule. US EPA. [Link]
-
Incompatible Chemicals. University of California, Santa Cruz - Risk Management and Safety. [Link]
-
Chemical Substance Incompatibilities. University of Maryland, Baltimore - Environmental Health and Safety. [Link]
-
Incompatible Chemicals. Utah State University - Office of Research Environmental Health and Safety. [Link]
-
Preliminary Information on Manufacturing, Processing, Distribution, Use, and Disposal: 1-Bromopropane. Regulations.gov. [Link]
-
Examples of Incompatible Chemicals. University of Illinois Urbana-Champaign - Division of Research Safety. [Link]
Sources
- 1. osha.com [osha.com]
- 2. 1-(3-Bromophenyl)-2-methylpropan-1-one | C10H11BrO | CID 20397311 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. static.cymitquimica.com [static.cymitquimica.com]
- 4. fishersci.ie [fishersci.ie]
- 5. dept.harpercollege.edu [dept.harpercollege.edu]
- 6. Incident Waste Decision Support Tool (I-WASTE DST) | US EPA [iwaste.epa.gov]
- 7. Incident Waste Decision Support Tool (I-WASTE DST) | US EPA [iwaste.epa.gov]
- 8. scienceready.com.au [scienceready.com.au]
- 9. hscprep.com.au [hscprep.com.au]
- 10. braun.matse.illinois.edu [braun.matse.illinois.edu]
- 11. OSHA Hazardous Waste Disposal Guidelines | CDMS [cdms.com]
- 12. us-east-1.graphassets.com [us-east-1.graphassets.com]
- 13. cleanmanagement.com [cleanmanagement.com]
- 14. 1910.120 - Hazardous waste operations and emergency response. | Occupational Safety and Health Administration [osha.gov]
- 15. echemi.com [echemi.com]
- 16. echemi.com [echemi.com]
- 17. campusoperations.temple.edu [campusoperations.temple.edu]
- 18. bucknell.edu [bucknell.edu]
- 19. fishersci.com [fishersci.com]
- 20. riskmanagement.nd.edu [riskmanagement.nd.edu]
- 21. Appendix K - Incompatible Chemicals | Environment, Health and Safety [ehs.cornell.edu]
- 22. afgsci.com [afgsci.com]
- 23. combi-blocks.com [combi-blocks.com]
- 24. assets.thermofisher.cn [assets.thermofisher.cn]
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
